Guanidine-13C,15N3 hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(13C)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H/i1+1,2+1,3+1,4+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJJBBJSCAKJQF-UJNKEPEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=[15NH])([15NH2])[15NH2].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584441 | |
| Record name | (~13~C,~15~N_3_)Guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285977-73-3 | |
| Record name | (~13~C,~15~N_3_)Guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 285977-73-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Guanidine-¹³C,¹⁵N₃ Hydrochloride: Properties and Applications
This guide provides a comprehensive overview of the chemical and physical properties of Guanidine-¹³C,¹⁵N₃ hydrochloride, a stable isotope-labeled compound critical for advanced research in proteomics, metabolomics, and drug development. We will delve into its fundamental characteristics, explore its primary applications as an internal standard and tracer, and provide insights into its safe handling and storage.
Core Chemical Identity and Physicochemical Properties
Guanidine-¹³C,¹⁵N₃ hydrochloride is the isotopically labeled form of Guanidine hydrochloride, where the carbon atom is substituted with Carbon-13 (¹³C) and the three nitrogen atoms are substituted with Nitrogen-15 (¹⁵N). This labeling introduces a specific mass shift, making it an invaluable tool for quantitative analysis.
Molecular Structure and Identification
-
Synonyms: Guanidinium-¹³C,¹⁵N₃ chloride, Aminoformamidine-¹³C,¹⁵N₃ hydrochloride[1]
The core structure consists of a central, isotopically labeled carbon atom double-bonded to one labeled imino group and single-bonded to two labeled amino groups. The positive charge of the resulting guanidinium ion is balanced by a chloride anion.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of Guanidine-¹³C,¹⁵N₃ hydrochloride. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Source(s) |
| Molecular Weight | 99.50 g/mol | [1][2][4][5] |
| Appearance | White to light yellow crystalline powder | [6] |
| Melting Point | 185-189 °C | [2][3] |
| Solubility | Soluble in water (unlabeled form: 573 g/L at 20 °C) | [7][8] |
| Isotopic Enrichment | Typically ≥99 atom % ¹³C, ≥98 atom % ¹⁵N | [2] |
| Mass Shift | M+4 | [2] |
Note: Some physical properties are referenced from the unlabeled analogue, Guanidine hydrochloride, as they are expected to be nearly identical.
Understanding Isotopic Enrichment
Isotopic enrichment refers to the percentage of a specific isotope at a particular atomic position within a molecule.[9] For Guanidine-¹³C,¹⁵N₃ hydrochloride, the enrichment levels (e.g., 99 atom % ¹³C and 98 atom % ¹⁵N) indicate a very high incorporation of the stable isotopes, which is critical for minimizing isotopic interference and maximizing sensitivity in analytical methods.[2][10]
Key Applications in Research and Development
The primary utility of Guanidine-¹³C,¹⁵N₃ hydrochloride stems from its nature as a stable isotope-labeled (SIL) compound. It serves as a powerful tool in analytical chemistry, particularly in mass spectrometry and NMR-based studies.
Internal Standard for Quantitative Mass Spectrometry
One of the most significant applications is its use as an internal standard (IS) for the accurate quantification of unlabeled guanidine or related compounds in complex biological matrices.[1] Since the labeled compound is chemically identical to its unlabeled counterpart, it co-elutes during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. However, it is distinguishable by its higher mass.
This allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise quantification.
Logical Workflow for using Guanidine-¹³C,¹⁵N₃ HCl as an Internal Standard:
Caption: Workflow for quantitative analysis using a labeled internal standard.
Tracer in Metabolic and Mechanistic Studies
Guanidine-¹³C,¹⁵N₃ hydrochloride can be used as a tracer to follow the metabolic fate of guanidine or guanidino-containing compounds in biological systems. By introducing the labeled compound, researchers can track its incorporation into various metabolic pathways and identify its downstream products using mass spectrometry or NMR. This is invaluable for elucidating biochemical pathways and understanding the mechanism of action of drugs.[1]
Safety, Handling, and Storage
While Guanidine-¹³C,¹⁵N₃ hydrochloride is a stable, non-radioactive compound, the unlabeled form, Guanidine hydrochloride, is classified as a hazardous substance. It is prudent to handle the labeled compound with the same precautions.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the safety data for Guanidine hydrochloride:
-
Hazards: Harmful if swallowed. Causes skin irritation and serious eye damage/irritation.[2][6][11] May cause respiratory tract irritation.[6]
-
Signal Word: Danger[2]
-
Personal Protective Equipment (PPE):
Handling and Storage Protocols
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to minimize dust generation and accumulation.[6] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6][7]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[6] The compound is hygroscopic and should be protected from moisture.[6][12] It is stable at room temperature.[1][7]
Experimental Protocol: Preparation of a Stock Solution
This protocol describes a self-validating system for preparing a standard stock solution, ensuring accuracy for quantitative applications.
-
Pre-equilibration: Allow the sealed vial of Guanidine-¹³C,¹⁵N₃ hydrochloride to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Using a calibrated analytical balance, accurately weigh the desired amount of the compound into a clean, dry volumetric flask. Record the weight to at least four decimal places.
-
Dissolution: Add a portion (approximately 50-70% of the final volume) of the desired solvent (e.g., HPLC-grade water or methanol) to the volumetric flask.
-
Mixing: Cap the flask and mix thoroughly by vortexing or sonicating until all the solid is completely dissolved. Visually inspect to ensure no particulate matter remains.
-
Final Dilution: Once dissolved, bring the solution to the final volume with the solvent. Ensure the solution is at room temperature to avoid volume errors.
-
Homogenization: Cap the flask and invert it several times (e.g., 15-20 times) to ensure a homogenous solution.
-
Documentation and Storage: Label the flask with the compound name, concentration, solvent, preparation date, and your initials. Store the stock solution under appropriate conditions (typically refrigerated at 2-8°C for short-term storage).
Conclusion
Guanidine-¹³C,¹⁵N₃ hydrochloride is a high-purity, stable isotope-labeled compound that serves as an indispensable tool for researchers in the life sciences. Its primary role as an internal standard enables robust and accurate quantification of target analytes in complex matrices, a critical requirement in drug development and clinical research. Furthermore, its application as a metabolic tracer provides deep insights into biochemical processes. By understanding its chemical properties and adhering to proper handling procedures, scientists can effectively leverage this compound to advance their research goals.
References
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Amerigo Scientific. (n.d.). Guanidine-13C,15N3 hydrochloride. Retrieved from [Link]
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Bioshop Canada Inc. (n.d.). SAFETY DATA SHEET - GUANIDINE HYDROCHLORIDE. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Guanidine hydrochloride. Retrieved from [Link]
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Alpha Chemika. (n.d.). GUANIDINE HYDROCHLORIDE Biochemistry Molecular Biology. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Guanidine. PubChem Compound Summary for CID 3520. Retrieved from [Link]
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Eurisotop. (n.d.). GUANIDINE:HBR. Retrieved from [Link]
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Yefremova, Y., et al. (2024). Automated Assignment of 15N and 13C Enrichment Levels in Doubly-Labeled Proteins. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
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Guanidine-13C,15N3 hydrochloride molecular weight and formula
An In-depth Technical Guide to Guanidine-¹³C,¹⁵N₃ Hydrochloride: Properties, Applications, and Methodologies for Isotopic Labeling
Introduction to a Key Analytical Standard
Guanidine-¹³C,¹⁵N₃ hydrochloride is a stable isotope-labeled (SIL) form of guanidine hydrochloride, a compound widely recognized in biochemical research primarily as a potent protein denaturant.[1][2] The strategic replacement of one carbon atom with its heavy isotope, Carbon-13 (¹³C), and all three nitrogen atoms with Nitrogen-15 (¹⁵N) creates a molecule that is chemically identical to its unlabeled counterpart but possesses a distinct, heavier mass. This mass shift of +4 amu is the cornerstone of its utility.[3]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of Guanidine-¹³C,¹⁵N₃ hydrochloride. It moves beyond basic identification to explore its critical role as an internal standard for highly sensitive quantitative analyses, its applications in metabolic tracing, and detailed protocols for its practical implementation in the laboratory. The core value of this compound lies in its ability to enhance the accuracy and precision of mass spectrometry-based quantification, making it an indispensable tool in proteomics, metabolomics, and pharmacokinetic studies.[1]
Physicochemical Properties and Identification
The fundamental characteristics of Guanidine-¹³C,¹⁵N₃ hydrochloride are summarized below. Accurate identification and understanding of these properties are crucial for its proper use, storage, and application in experimental design.
| Property | Value | Source(s) |
| Molecular Formula | [¹³C(¹⁵NH₂)₃]Cl or H¹⁵N¹³C(¹⁵NH₂)₂ · HCl | [3][4][5] |
| Molecular Weight | 99.50 g/mol | [3][4][5] |
| CAS Number | 285977-73-3 | [1][3][4] |
| Synonyms | Guanidinium-¹³C,¹⁵N₃ chloride; Aminoformamidine-¹³C,¹⁵N₃ hydrochloride | [1] |
| Appearance | Solid; White crystalline powder | [2][3][6] |
| Melting Point | 185-189 °C (literature) | [3][7][8] |
| Isotopic Purity | 99 atom % ¹³C; 98 atom % ¹⁵N | [3] |
| SMILES String | Cl[H].[15NH2]=[15NH] | [3][4] |
| Solubility | Highly soluble in water and alcohol (unlabeled form) | [2][6] |
Core Applications in Scientific Research
The utility of Guanidine-¹³C,¹⁵N₃ hydrochloride stems from its isotopic enrichment, enabling its use as a tracer and an internal standard in sophisticated analytical methodologies.
Gold Standard for Quantitative Mass Spectrometry
The most prominent application is its use as an internal standard in quantitative mass spectrometry (MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The principle of stable isotope dilution (SID) is leveraged for this purpose.
-
Mechanism of Action : A known quantity of Guanidine-¹³C,¹⁵N₃ hydrochloride is spiked into a biological sample (e.g., plasma, cell lysate) prior to sample processing. The SIL standard and the endogenous (unlabeled) analyte behave identically during extraction, chromatography, and ionization.[1] However, they are distinguished by the mass spectrometer due to their mass difference.
-
Expertise & Causality : Why is this the gold standard? The co-purification and co-elution of the SIL standard with the analyte intrinsically corrects for experimental variability. Any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the standard proportionally. Therefore, the ratio of the analyte's MS signal to the standard's MS signal remains constant and allows for highly accurate quantification, effectively eliminating matrix effects and recovery issues that plague other methods.[1]
Tracing in Metabolic and Biochemical Studies
Beyond its role as a static standard, Guanidine-¹³C,¹⁵N₃ hydrochloride can serve as a metabolic tracer. The guanidinium group is a key structural motif in various biological molecules, most notably the amino acid arginine.
-
Application in Biosynthesis : In specialized research contexts, particularly with microorganisms or in vitro enzymatic assays, this labeled compound can be supplied as a precursor to track the biosynthesis of arginine and other guanidino-containing metabolites.
-
Analytical Techniques : Both Nuclear Magnetic Resonance (NMR) spectroscopy and MS can be used to follow the incorporation of the ¹³C and ¹⁵N isotopes into downstream products, providing direct insight into metabolic pathways and fluxes.
Experimental Workflow: Analyte Quantification by LC-MS/MS
This section provides a detailed, self-validating protocol for the quantification of a guanidino-containing analyte in a biological matrix using Guanidine-¹³C,¹⁵N₃ hydrochloride as an internal standard.
Caption: Workflow for analyte quantification using a stable isotope-labeled internal standard.
Objective
To accurately determine the concentration of a target analyte (e.g., a guanidino-containing drug metabolite) in human plasma.
Materials
-
Guanidine-¹³C,¹⁵N₃ hydrochloride (Internal Standard, IS)
-
Human plasma samples
-
Acetonitrile (ACN), LC-MS grade, chilled to -20°C
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Centrifuge, vortex mixer, sample evaporator
-
LC-MS/MS system
Protocol Steps
-
Prepare IS Stock Solution : Accurately weigh and dissolve Guanidine-¹³C,¹⁵N₃ hydrochloride in MeOH/water to create a concentrated stock solution (e.g., 1 mg/mL). Serially dilute to create a working IS solution (e.g., 100 ng/mL).
-
Sample Spiking : To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of the working IS solution.
-
Rationale (Expertise) : The IS is added at the very beginning to ensure it undergoes all subsequent sample preparation steps alongside the analyte, which is the key to accurate correction.
-
-
Protein Precipitation : Add 200 µL of chilled ACN to the tube.
-
Rationale (Expertise) : ACN is a common organic solvent used to denature and precipitate proteins. Chilling the solvent enhances the efficiency of precipitation. This step removes the bulk of macromolecules that would otherwise interfere with LC-MS analysis.
-
-
Vortex & Centrifuge : Vortex the tube vigorously for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer : Carefully pipette the supernatant into a new tube, being cautious not to disturb the protein pellet.
-
Evaporation & Reconstitution : Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA).
-
Rationale (Expertise) : Evaporation concentrates the sample. Reconstitution in the initial mobile phase ensures compatibility with the chromatography and promotes good peak shape during injection.
-
-
LC-MS/MS Analysis : Inject the reconstituted sample onto the LC-MS/MS system. Develop a method that monitors at least one specific mass transition for the analyte and one for the Guanidine-¹³C,¹⁵N₃ hydrochloride IS.
Self-Validating System (Trustworthiness)
This protocol contains inherent validation checks:
-
Co-elution : The analyte and the IS should elute from the LC column at the exact same retention time. A shift indicates a potential analytical problem.
-
Peak Area Ratio : The ratio of the analyte peak area to the IS peak area should be consistent across replicate injections of the same sample. This ratio is used to calculate the final concentration against a standard curve prepared in the same biological matrix.
Handling and Storage
-
Storage : Guanidine-¹³C,¹⁵N₃ hydrochloride should be stored under the conditions recommended in its Certificate of Analysis, typically in a cool, dry place.[1]
-
Safety : The unlabeled form is harmful if swallowed and can cause serious eye irritation.[2][3] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound.[3]
Conclusion
Guanidine-¹³C,¹⁵N₃ hydrochloride is more than just an isotopically labeled molecule; it is a precision tool that enables researchers to achieve high levels of confidence in quantitative bioanalysis. Its chemical properties, which mirror its native counterpart, combined with its distinct mass, provide a robust internal standard for correcting experimental variability in complex matrices. From quantifying drug candidates in preclinical trials to tracing metabolic pathways, the principled application of this reagent, as outlined in this guide, is fundamental to producing reliable and reproducible scientific data.
References
-
Guanidine-13C,15N3 hydrochloride - Amerigo Scientific. [Link]
-
(13C)guanidine | CH5N3 | CID 13000410 - PubChem. [Link]
-
Guanidine Hydrochloride: Properties, Applications, and Synthesis Methods - Stanford Advanced Materials. [Link]
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What Are The Applications of Guanidine hydrochloride (50-01-1) - Yacoo. [Link]
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GUANIDINE HYDROCHLORIDE Biochemistry Molecular Biology - Alpha Chemika. [Link]
-
Applications of Guanidine in Pharmaceutical Field - Journal of Chemical and Pharmaceutical Research. [Link]
-
GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES - INEOS OPEN. [Link]
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A Comprehensive Technical Guide to the Synthesis of Guanidine-¹³C,¹⁵N₃ Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the synthesis of Guanidine-¹³C,¹⁵N₃ hydrochloride, a critical isotopically labeled internal standard for quantitative mass spectrometry applications in biomedical and pharmaceutical research. We will delve into the strategic considerations behind the synthetic pathway, a detailed experimental protocol, and the analytical methods required for the validation of the final product.
I. Introduction: The Significance of Isotopically Labeled Guanidine
Guanidine and its derivatives play a crucial role in various biological processes and are components of several clinically significant molecules. Guanidine hydrochloride itself is a powerful protein denaturant widely used in proteomics and protein folding studies.[1][2] The incorporation of stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into the guanidine molecule creates a "heavy" version that is chemically identical to its natural counterpart but distinguishable by its mass.[1]
This mass difference is the cornerstone of its application as an internal standard in quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] By adding a known amount of the labeled standard to a sample, researchers can achieve highly accurate and precise quantification of the unlabeled (endogenous) guanidine, compensating for variations in sample preparation and instrument response. This is particularly vital in fields like therapeutic drug monitoring, metabolic flux analysis, and clinical diagnostics.[1]
II. Strategic Approach to Synthesis: Leveraging Established Chemistry
For the synthesis of the fully labeled Guanidine-¹³C,¹⁵N₃ hydrochloride, the logical and most direct approach is the reaction of isotopically labeled urea (¹³C) with isotopically labeled ammonium chloride (¹⁵N). This strategy ensures the incorporation of the desired isotopes into the final guanidine structure.
The proposed reaction is as follows:
(¹³CO(¹⁵NH₂)₂) + 2 ¹⁵NH₄Cl → [¹³C(¹⁵NH₂)₃]⁺Cl⁻ + CO₂ + 2 ¹⁵NH₃
This reaction is typically carried out as a melt fusion, a solvent-free reaction at high temperatures, which drives the reaction to completion.
III. Experimental Protocol: A Step-by-Step Guide
This protocol is a self-validating system, with in-process controls and final product analysis to ensure purity and correct isotopic incorporation.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| Urea-¹³C,¹⁵N₂ | 58060-91-6 | 63.04 | ≥98% ¹³C, ≥98% ¹⁵N | Sigma-Aldrich |
| Ammonium-¹⁵N chloride | 21646-08-8 | 54.50 | ≥98% ¹⁵N | Cambridge Isotope Laboratories |
| Deionized Water | 7732-18-5 | 18.02 | High Purity | - |
| Anhydrous Ethanol | 64-17-5 | 46.07 | ≥99.5% | - |
| Activated Charcoal | 7440-44-0 | 12.01 | Decolorizing grade | - |
Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. The reaction is conducted at high temperatures and generates ammonia gas, which is corrosive and toxic.
Synthetic Workflow
Caption: Synthetic workflow for Guanidine-¹³C,¹⁵N₃ hydrochloride.
Step-by-Step Procedure
-
Reactant Preparation:
-
In a clean, dry mortar and pestle, thoroughly grind 1.0 g of Urea-¹³C,¹⁵N₂ and 1.72 g of Ammonium-¹⁵N chloride to a fine, homogeneous powder. This ensures intimate contact between the reactants.
-
-
Melt Fusion Reaction:
-
Transfer the powdered mixture to a 50 mL round-bottom flask equipped with a magnetic stir bar and an air condenser.
-
Heat the flask in a preheated oil bath to 180-200°C.
-
Stir the molten mixture for 2-3 hours. The reaction will proceed with the evolution of ammonia and carbon dioxide gas. The mixture will solidify as the reaction progresses.
-
-
Purification of the Crude Product:
-
Allow the reaction flask to cool to room temperature.
-
Add 10 mL of deionized water to the flask to dissolve the crude product. Gentle heating may be required to facilitate dissolution.
-
Add a small amount (approx. 0.1 g) of activated charcoal to the solution to remove any colored impurities.
-
Heat the solution to boiling for 10 minutes, then filter the hot solution through a fluted filter paper to remove the activated charcoal.
-
Transfer the clear filtrate to a clean beaker and concentrate the solution on a hot plate to approximately half its original volume.
-
Add 20 mL of anhydrous ethanol to the concentrated aqueous solution to induce crystallization.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Collect the white crystalline product by vacuum filtration and wash with a small amount of cold anhydrous ethanol.
-
Dry the product in a vacuum oven at 60°C to a constant weight.
-
IV. Analytical Validation: Ensuring Quality and Isotopic Enrichment
The final product must be rigorously analyzed to confirm its identity, purity, and isotopic labeling.
Mass Spectrometry
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Expected Result: The mass spectrum should show a prominent peak for the [¹³C(¹⁵NH₂)₃]⁺ cation at m/z 64.06. The natural abundance guanidinium ion would appear at m/z 60.06. The absence of a significant peak at m/z 60.06 confirms high isotopic enrichment.
NMR Spectroscopy
-
¹³C NMR:
-
Technique: Proton-decoupled ¹³C NMR.
-
Expected Result: A single resonance for the central carbon atom is expected. The chemical shift will be similar to that of unlabeled guanidine hydrochloride (approximately 157 ppm), but the key feature will be the splitting pattern due to coupling with the three attached ¹⁵N atoms.[5]
-
-
¹⁵N NMR:
-
Technique: Proton-decoupled ¹⁵N NMR.
-
Expected Result: A single resonance is expected for the three equivalent nitrogen atoms.
-
-
¹H NMR:
-
Technique: ¹H NMR.
-
Expected Result: A single broad resonance for the six equivalent protons.
-
The combination of these analytical techniques provides a comprehensive validation of the synthesized Guanidine-¹³C,¹⁵N₃ hydrochloride.
V. Conclusion
This guide has outlined a comprehensive and scientifically sound approach to the synthesis of Guanidine-¹³C,¹⁵N₃ hydrochloride. By adapting established industrial processes for unlabeled guanidine hydrochloride and incorporating readily available isotopically labeled starting materials, researchers can produce this valuable internal standard in-house. The detailed experimental protocol and analytical validation procedures provide a framework for ensuring the quality and reliability of the synthesized material, empowering researchers in their quantitative studies.
References
-
Gagnon, P. E., Boivin, J. L., & Jones, R. N. (1951). The Preparation of Guanidine From Urea, Ammonium Chloride, Aluminum Sulphate, and Ammonia Under Pressure. Canadian Journal of Chemistry, 29(11), 943-952. Available from: [Link]
- Google Patents. CN1247536C - Process for preparing guanidine hydrochloride.
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An In-depth Technical Guide to Guanidine-13C,15N3 Hydrochloride (CAS: 285977-73-3)
This guide provides a comprehensive technical overview of Guanidine-13C,15N3 hydrochloride, a critical tool for researchers, scientists, and drug development professionals. We will move beyond simple product specifications to explore the compound's core applications, the scientific principles guiding its use, and detailed protocols for its successful implementation in the laboratory.
Introduction: The Power of Isotopic Labeling in Modern Research
In the complex landscape of proteomics, metabolomics, and quantitative biology, precision is paramount. Stable isotope-labeled (SIL) compounds are indispensable tools that act as molecular tracers, allowing for the accurate quantification of proteins and metabolites in intricate biological systems.[][2] this compound is a premier example of such a tool. By replacing the standard carbon (¹²C) and nitrogen (¹⁴N) atoms with their heavier, non-radioactive stable isotopes (¹³C and ¹⁵N), this compound becomes a high-fidelity internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) based analyses.[][3][4]
Its primary utility lies in its structural relationship to the amino acid arginine. The guanidinium group is the key functional component of arginine's side chain. This allows this compound to serve as a precursor for generating "heavy" arginine in cell culture for quantitative proteomics or as a direct internal standard for quantifying guanidino compounds in various matrices.[5] This guide will elucidate its properties, applications, and the methodologies that underpin its use.
Physicochemical Properties and Isotopic Specifications
Understanding the fundamental properties of this compound is the first step to its effective use. The high isotopic purity is crucial for minimizing background noise and ensuring accurate quantification in mass spectrometry experiments.[6]
| Property | Value | Source |
| CAS Number | 285977-73-3 | [7] |
| Molecular Formula | H¹⁵N¹³C(¹⁵NH₂)₂ · HCl | |
| Molecular Weight | 99.50 g/mol | [7] |
| Isotopic Purity | 99 atom % ¹³C; 98 atom % ¹⁵N | |
| Mass Shift | M+4 | |
| Physical Form | Solid | |
| Melting Point | 185-189 °C (lit.) | [8] |
| Primary Application | Internal Standard for MS, Metabolic Labeling | [3][9] |
Core Applications: From Proteomics to Metabolomics
The versatility of this compound stems from its ability to be incorporated into biological pathways or used directly as a spike-in standard.
Isotope Dilution Mass Spectrometry (ID-MS)
Isotope Dilution is the gold standard for quantitative analysis.[10] In this technique, a known quantity of the heavy, isotopically labeled standard (this compound) is added to a sample containing the unlabeled analyte of interest (e.g., endogenous guanidine).[3][11] Because the labeled standard and the unlabeled analyte are chemically identical, they behave the same way during sample preparation, extraction, and chromatographic separation.[2] Any sample loss will affect both the standard and the analyte equally.
By measuring the ratio of the labeled to unlabeled compound in the mass spectrometer, the initial concentration of the analyte can be calculated with exceptional accuracy, effectively correcting for matrix effects and sample loss.[2][11]
Metabolic Labeling for Quantitative Proteomics
While not a direct replacement for labeled amino acids, this compound can be used in specific research contexts as a precursor in custom cell culture media to synthesize labeled arginine. This is particularly relevant in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) workflows. In a typical SILAC experiment, two cell populations are grown in media that are identical except for one key component: one contains normal "light" amino acids (e.g., ¹²C₆, ¹⁴N₄-Arginine), and the other contains "heavy" amino acids (e.g., ¹³C₆, ¹⁵N₄-Arginine).
After a specific treatment or perturbation, the cell populations are combined, proteins are extracted and digested (typically with trypsin, which cleaves after arginine and lysine), and the resulting peptides are analyzed by LC-MS/MS. The mass difference between the heavy and light peptide pairs allows for the precise relative quantification of protein abundance between the two cell populations. Using precursors like this compound to generate the heavy amino acid in situ is an advanced application for specialized metabolic studies.[][12]
Experimental Workflow: Isotope Dilution for Guanidino Compound Quantification
This section provides a detailed, step-by-step methodology for using this compound as an internal standard for the quantification of a target guanidino compound in a biological sample like plasma or urine.
Causality Behind Choices:
-
Protein Precipitation (Step 2): Acetonitrile is used not only to precipitate proteins, which would otherwise interfere with analysis, but also because it is a common and compatible solvent for reverse-phase liquid chromatography.
-
Vortexing and Centrifugation (Step 3 & 4): These steps are critical for ensuring complete protein removal. Incomplete removal leads to column clogging and ion suppression in the MS source, compromising data quality.
-
LC-MS/MS (Step 6): Liquid chromatography separates the target analyte from other sample components, reducing matrix effects. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and its labeled internal standard.[11]
Protocol:
-
Prepare Internal Standard Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of ultrapure water or a suitable buffer to create a concentrated stock solution (e.g., 1 mg/mL).
-
Sample Preparation & Spiking:
-
Take a precise volume of your biological sample (e.g., 100 µL of plasma).
-
Add a small, known volume of the internal standard stock solution. The amount added should be chosen to yield a signal intensity similar to that of the expected analyte concentration. .
-
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (e.g., 300 µL) to the sample.
-
Vortex and Incubate: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation. Incubate at -20°C for 20 minutes to maximize protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or an autosampler vial for analysis.
-
LC-MS/MS Analysis:
-
Inject the sample into an LC-MS/MS system.
-
Use a suitable chromatography method (e.g., HILIC for polar compounds) to separate the analyte.
-
Set up the mass spectrometer to monitor the specific mass transitions (precursor ion → product ion) for both the unlabeled analyte and the labeled internal standard (Guanidine-13C,15N3).[11]
-
-
Data Analysis: Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared in a similar matrix.
Workflow Visualization
// Diagram Styling graph [bgcolor="transparent", size="7.6,!", ratio=compress]; node [penwidth=1.5, color="#5F6368"]; } dot Caption: Isotope Dilution Mass Spectrometry Workflow.
Safety, Handling, and Storage
As with any chemical reagent, proper handling is essential for safety and product integrity.
-
Hazard Identification: this compound is classified as harmful if swallowed and can cause serious eye damage. It should be handled in accordance with good industrial hygiene and safety practices.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[14] If there is a risk of generating dust, use an approved respirator.[13]
-
Handling: Avoid contact with skin, eyes, and clothing.[14] Do not breathe dust.[15] Ensure adequate ventilation in the handling area. Wash hands thoroughly after handling.[16]
-
Storage: Store the compound in a tightly closed container in a dry, well-ventilated place.[16] It is a hygroscopic solid, so protection from moisture is critical to maintain its integrity.[15] Store at room temperature away from light and moisture.[17]
In case of accidental exposure:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[16][18]
-
Skin: Wash off immediately with plenty of soap and water. If irritation persists, get medical advice.[16][18]
-
Ingestion: If swallowed, rinse mouth with water (only if the person is conscious) and call a physician or poison control center. Do not induce vomiting.[13][16]
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Isotopic labeling purity of Guanidine-13C,15N3 hydrochloride
An In-depth Technical Guide to the Isotopic Purity of Guanidine-¹³C,¹⁵N₃ Hydrochloride
Abstract
Isotopically labeled compounds are indispensable tools in modern scientific research, particularly within drug metabolism, pharmacokinetics (DMPK), and quantitative proteomics.[1] Guanidine-¹³C,¹⁵N₃ hydrochloride, a stable isotope-labeled (SIL) analogue of a potent protein denaturant, serves as a critical internal standard for mass spectrometry and a tracer in metabolic studies.[2][3] The fidelity of the data derived from its use is directly contingent upon its isotopic purity. This guide provides a comprehensive framework for researchers and drug development professionals to understand, assess, and verify the isotopic purity of Guanidine-¹³C,¹⁵N₃ hydrochloride. We will explore the causality behind synthetic choices, detail robust analytical protocols using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy, and present a self-validating system for data interpretation.
Introduction to Guanidine-¹³C,¹⁵N₃ Hydrochloride
The Fundamental Role of Guanidine Hydrochloride
Guanidine hydrochloride (GdnHCl) is a small, highly polar molecule that acts as a strong chaotropic agent.[4] It is widely recognized for its potent protein-denaturing capabilities, capable of transforming structured proteins into randomly coiled peptide chains, a property extensively used in protein folding studies and the extraction of nucleic acids.[4][5] Its chemical formula is CH₅N₃·HCl, and it presents as a white crystalline solid with high solubility in water.[6] Beyond its role in the laboratory, the guanidine moiety is a cornerstone in numerous pharmaceutical compounds, including antidiabetic and antihypertensive drugs.
The Power of Isotopic Labeling in Scientific Inquiry
Isotopic labeling is a technique that replaces one or more atoms in a molecule with their heavy isotopes, such as replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N.[7] This substitution creates a molecule that is chemically identical to its native counterpart but physically distinguishable by its mass. This mass difference allows labeled compounds to be used as tracers to track metabolic pathways or as internal standards for precise quantification in complex biological matrices, a cornerstone of modern ADME (absorption, distribution, metabolism, and excretion) studies.[1][7][8]
Guanidine-¹³C,¹⁵N₃ HCl: A High-Fidelity Standard and Tracer
Guanidine-¹³C,¹⁵N₃ hydrochloride is the fully labeled analogue of GdnHCl, containing one carbon-13 and three nitrogen-15 atoms.[9] This M+4 mass shift makes it an ideal internal standard for quantitative analyses by LC-MS, as it co-elutes with the unlabeled analyte but is clearly separated in the mass spectrum, correcting for matrix effects and variations in instrument response.[2] Its use is critical for ensuring the accuracy and reproducibility of bioanalytical methods.
Synthesis and Purification: The Foundation of Purity
Synthetic Pathway Overview
The industrial synthesis of unlabeled guanidine hydrochloride is commonly achieved through the high-temperature reaction of dicyandiamide with ammonium chloride.[10][11]
Reaction: (NH₂)₂C=N-C≡N + 2 NH₄Cl → 2 [C(NH₂)₃]⁺Cl⁻
For the synthesis of Guanidine-¹³C,¹⁵N₃ hydrochloride, this pathway necessitates the use of starting materials highly enriched with the desired stable isotopes. The likely precursors would be ¹⁵N-labeled ammonium chloride and dicyandiamide synthesized from ¹³C and ¹⁵N sources. The causality is simple: the isotopic purity of the final product can never exceed the isotopic enrichment of the starting materials. Therefore, sourcing precursors with the highest possible enrichment (>98%) is the first and most critical step in producing a high-purity standard.
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Guanidine Hydrochloride vs. Guanidine-¹³C,¹⁵N₃ Hydrochloride: From Chaotropic Denaturant to Precision Tool
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide moves beyond a simple comparison of two chemical entities. It is designed to provide a deep, mechanistic understanding and practical framework for leveraging both Guanidine Hydrochloride (GdnHCl) and its stable isotope-labeled analogue, Guanidine-¹³C,¹⁵N₃ Hydrochloride. We will explore not only what these compounds do but why specific experimental choices are made, enabling researchers to transition from routine application to insightful experimental design.
The core of this guide rests on a fundamental distinction: GdnHCl is a powerful, bulk tool for manipulating protein conformation, while Guanidine-¹³C,¹⁵N₃ Hydrochloride is a precision instrument for quantitative analysis and mechanistic investigation where atomic-level tracking is paramount.
Part 1: The Foundational Workhorse - Guanidine Hydrochloride
Guanidine Hydrochloride is a small, highly soluble organic salt that functions as a potent chaotropic agent and protein denaturant.[1][2][3] Its utility in the life sciences is extensive, ranging from the solubilization of inclusion bodies to fundamental studies of protein folding and stability.[4][5]
Mechanism of Denaturation: A Multifaceted Assault on Protein Structure
Understanding how GdnHCl unfolds proteins is critical to interpreting experimental data. It is not a single action but a combination of effects that shifts the equilibrium from the native, folded state to the unfolded state.
-
Disruption of Water's Hydrogen Bond Network : As a chaotrope, the guanidinium ion interferes with the highly ordered structure of water.[4][6] This disruption weakens the hydrophobic effect, which is a primary driving force for protein folding, making it more energetically favorable for nonpolar amino acid side chains to become exposed to the solvent.[7]
-
Direct Interaction with the Protein : Guanidinium ions can interact directly with the protein backbone and polar side chains, forming hydrogen bonds that compete with and replace the intramolecular hydrogen bonds stabilizing the native secondary and tertiary structures.[8][9] This direct binding further favors the unfolded state.
The denaturation process is typically cooperative and reversible, allowing for the study of both unfolding and refolding pathways.[7][10]
Part 2: The Precision Instrument - Guanidine-¹³C,¹⁵N₃ Hydrochloride
Guanidine-¹³C,¹⁵N₃ Hydrochloride is chemically identical to its unlabeled counterpart in its chaotropic properties. Its power lies in the replacement of one carbon atom with its stable isotope, ¹³C, and all three nitrogen atoms with their stable isotope, ¹⁵N.[11][12] This isotopic enrichment renders the molecule "visible" to analytical techniques that can differentiate molecules based on atomic mass or nuclear spin properties.
This labeling transforms guanidine from a bulk denaturant into a sophisticated probe for:
-
Quantitative Mass Spectrometry (MS) : Acting as a perfect internal standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Enabling the study of specific molecular interactions without background interference.[11]
Comparative Physicochemical Properties and Applications
The subtle change in molecular weight is the key differentiator that unlocks a new realm of applications.
| Property | Guanidine Hydrochloride | Guanidine-¹³C,¹⁵N₃ Hydrochloride | Causality of Difference & Significance |
| Chemical Formula | CH₅N₃·HCl | ¹³CH₅¹⁵N₃·HCl | Isotopes ¹³C and ¹⁵N replace the naturally abundant ¹²C and ¹⁴N. |
| Molecular Weight | 95.53 g/mol [3][4] | ~99.5 g/mol | The +4 Da mass shift is precisely detectable by mass spectrometry, forming the basis of its use as an internal standard. |
| CAS Number | 50-01-1[3][4] | 285977-73-3[12] | Unique identifiers for distinct chemical entities. |
| Primary Function | Bulk protein denaturant, chaotropic agent, organic synthesis precursor.[1][4][13] | Quantitative tracer, internal standard for MS and NMR studies.[11] | While it can still denature proteins, its primary value is in precise measurement, not bulk effect. |
| Key Applications | Protein folding/unfolding studies, RNA/DNA extraction, solubilizing inclusion bodies.[5][14] | Pharmacokinetic studies, metabolic flux analysis, precise quantitation of guanidino compounds, mechanistic binding studies via NMR.[11][15][16] | The label allows for unambiguous tracking and quantification in complex biological systems. |
Part 3: Field-Proven Applications & Methodologies
The choice between GdnHCl and its labeled form is dictated entirely by the experimental question. If the goal is to unfold a protein to study its stability, GdnHCl is the cost-effective and appropriate tool. If the goal is to determine the precise concentration of a guanidine-containing drug in plasma, the labeled version is indispensable.
Application I: Quantifying Protein Stability with Guanidine Hydrochloride
A cornerstone of biochemistry is determining the conformational stability of a protein, often expressed as the free energy of unfolding (ΔG°(H₂O)).[17] A GdnHCl-induced denaturation curve, monitored by a spectroscopic technique sensitive to protein conformation, is a robust method to achieve this.
Experimental Protocol: Protein Denaturation Monitored by Intrinsic Tryptophan Fluorescence
This protocol describes a typical experiment to determine the stability of a protein by monitoring the change in its tryptophan fluorescence upon titration with GdnHCl.[18]
-
Reagent Preparation :
-
Protein Stock : Prepare a concentrated stock of purified protein in a suitable, degassed buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4). Determine the precise concentration via UV absorbance at 280 nm.
-
GdnHCl Stock : Prepare an ~8 M GdnHCl stock solution in the same buffer.[19] Crucial Step : The exact concentration of the GdnHCl stock must be determined by measuring its refractive index.[5] This is a self-validating step ensuring accuracy.
-
-
Sample Series Preparation :
-
Prepare a series of 20-30 samples in cuvettes with a constant final protein concentration (e.g., 2-5 µM) and varying GdnHCl concentrations (e.g., 0 M to 7 M in 0.2 M increments).[18] This is achieved by mixing calculated volumes of the protein stock, GdnHCl stock, and buffer.
-
Prepare a corresponding blank for each GdnHCl concentration containing only buffer and GdnHCl.
-
-
Equilibration :
-
Incubate all samples for a sufficient period (can range from minutes to several hours) at a constant temperature to ensure the unfolding reaction has reached equilibrium.[18] This time should be determined empirically for the protein of interest.
-
-
Spectroscopic Measurement :
-
Using a fluorometer, excite the samples at 295 nm to selectively excite tryptophan residues.
-
Record the emission spectrum from 310 nm to 400 nm.
-
As the protein unfolds, tryptophan residues become more exposed to the polar solvent, typically causing the emission maximum to red-shift (move to a longer wavelength).
-
-
Data Analysis :
-
Plot the wavelength of maximum emission (or intensity at a specific wavelength) against the final GdnHCl concentration.
-
The resulting data should form a sigmoidal curve, representing the transition from the folded to the unfolded state.
-
Fit this curve to a two-state unfolding model to extract thermodynamic parameters, including the Cₘ (the GdnHCl concentration at the midpoint of the transition) and the ΔG°(H₂O).[18]
-
Application II: Precision Quantitation with Guanidine-¹³C,¹⁵N₃ Hydrochloride in Mass Spectrometry
In drug development, accurately quantifying a drug or metabolite in a biological matrix (e.g., plasma, urine) is non-negotiable. Stable isotope-labeled internal standards are the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays because they co-elute with the analyte and experience identical matrix effects and ionization suppression, ensuring the highest accuracy.[15]
Experimental Protocol: Quantifying a Guanidino-Compound in Plasma using LC-MS/MS
-
Standard and Sample Preparation :
-
Calibration Curve : Prepare a series of calibration standards by spiking known concentrations of the unlabeled analyte into blank plasma. To each standard, add a fixed, known concentration of Guanidine-¹³C,¹⁵N₃ Hydrochloride as the internal standard (IS).
-
Quality Controls (QCs) : Prepare QCs at low, medium, and high concentrations in the same manner.
-
Study Samples : To each unknown plasma sample, add the same fixed concentration of the IS.
-
-
Sample Extraction :
-
Perform a protein precipitation by adding a solvent like acetonitrile to all samples (calibrators, QCs, and unknowns). This removes the bulk of plasma proteins.
-
Vortex and centrifuge the samples. Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis :
-
Inject the extracted samples onto an appropriate LC column (e.g., a HILIC column for polar compounds like guanidine).[15]
-
Set up the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define two MRM transitions: one for the unlabeled analyte and one for the ¹³C,¹⁵N₃-labeled IS.[15] The IS will have a precursor and product ion that are each shifted by a predictable mass, ensuring no cross-talk.
-
-
Data Analysis :
-
For each injection, integrate the peak area for both the analyte and the IS.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Generate a calibration curve by plotting the Peak Area Ratio vs. the known concentration of the calibrators. The response should be linear.
-
Determine the concentration of the analyte in the unknown samples by interpolating their Peak Area Ratios from the calibration curve. The IS corrects for any sample-to-sample variation in extraction recovery or signal intensity.
-
Conclusion: Choosing the Right Tool for the Scientific Question
The distinction between Guanidine Hydrochloride and its fully labeled ¹³C,¹⁵N₃ analogue exemplifies a crucial principle in modern scientific research: the evolution from broad manipulation to precise measurement. GdnHCl remains an essential, cost-effective reagent for a vast array of applications involving protein denaturation and solubilization. Its mechanism of action is well-understood, and protocols for its use are robust and validated.
The advent of Guanidine-¹³C,¹⁵N₃ Hydrochloride, however, provides a solution for a different class of problems. When the objective is not simply to denature but to trace, to quantify with the utmost precision, and to probe specific molecular interactions in complex environments, the stable isotope label is what makes the experiment possible. For the drug development professional determining pharmacokinetic parameters or the structural biologist mapping a binding site, the labeled compound is not a luxury but a necessity. As scientists, understanding the unique capabilities of both the workhorse and the precision instrument is key to designing experiments that are not only successful but truly insightful.
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- 19. researchgate.net [researchgate.net]
Unlocking Cellular Secrets: An In-depth Technical Guide to ¹³C and ¹⁵N Labeling
For researchers, scientists, and drug development professionals, understanding the intricate and dynamic processes within a living cell is paramount. Stable isotope labeling, particularly with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), has emerged as a revolutionary tool, allowing us to trace the metabolic fate of molecules, quantify protein expression with remarkable precision, and elucidate the complex architecture of biomolecules. This guide provides a comprehensive exploration of the principles, methodologies, and applications of ¹³C and ¹⁵N labeling, empowering you to harness the full potential of these powerful techniques in your research.
The Foundation: Understanding Stable Isotopes
At the heart of these advanced techniques lies a simple yet profound concept: the existence of stable, non-radioactive isotopes. Isotopes are variants of a particular chemical element which differ in neutron number. While the lighter, more abundant isotopes like ¹²C and ¹⁴N dominate the natural world, their heavier, stable counterparts, ¹³C and ¹⁵N, can be introduced into biological systems as powerful tracers.[1][2] Unlike radioactive isotopes, stable isotopes do not decay and emit radiation, making them safe for a wide range of in vivo and in vitro experiments.[3]
The fundamental principle is elegant: by providing cells or organisms with substrates (e.g., glucose, amino acids) enriched with ¹³C or ¹⁵N, these heavy isotopes are incorporated into newly synthesized biomolecules.[2] This "labeling" creates a subtle mass shift that can be detected and quantified by highly sensitive analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] This allows us to follow the journey of atoms through metabolic pathways, measure the turnover of proteins, and probe the structure and dynamics of macromolecules.
The Power of Carbon-13: Illuminating the Metabolic Landscape
Carbon is the backbone of life, and the ability to track its flow provides a direct window into the metabolic state of a cell. ¹³C labeling is the gold standard for quantitatively measuring the rates (fluxes) of metabolic pathways.[6]
¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify intracellular metabolic fluxes.[4][6] By culturing cells in the presence of a ¹³C-labeled substrate, such as [U-¹³C]-glucose (where all six carbon atoms are ¹³C), the label is distributed throughout the central carbon metabolism.[5] The resulting labeling patterns in downstream metabolites are measured by MS or NMR.[4] These patterns are highly sensitive to the relative activities of different metabolic pathways.[4] By using computational models, these labeling patterns can be used to calculate the in vivo rates of metabolic reactions.[7]
¹³C-MFA provides invaluable insights into cellular physiology, enabling researchers to:
-
Identify metabolic bottlenecks in engineered organisms for enhanced production of biofuels or pharmaceuticals.[7]
-
Understand the metabolic reprogramming that occurs in diseases like cancer.[8]
-
Elucidate the mechanisms of drug action and identify potential off-target effects.[]
The experimental design of a ¹³C-MFA study is critical for obtaining accurate and precise flux measurements. The choice of the ¹³C-labeled tracer has a significant impact on the precision of the estimated fluxes.[10] While uniformly labeled glucose is common, other specifically labeled substrates, like [1,2-¹³C]-glucose, can provide better resolution for specific pathways like the pentose phosphate pathway.[10][11]
}
The Versatility of Nitrogen-15: From Proteomics to Structural Biology
Nitrogen is a fundamental component of amino acids and, therefore, proteins. ¹⁵N labeling has become an indispensable tool in proteomics for quantifying changes in protein abundance and in structural biology for elucidating the three-dimensional structures of proteins.
Quantitative Proteomics with SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative proteomics.[12][13] The principle of SILAC is to metabolically label the entire proteome of cells by growing them in media where a specific essential amino acid (typically lysine and/or arginine) is replaced with its "heavy" ¹³C or ¹⁵N-labeled counterpart.[14][15]
In a typical SILAC experiment, two populations of cells are cultured in parallel: one in "light" medium containing the natural amino acids and the other in "heavy" medium.[15] After a number of cell divisions to ensure complete incorporation of the heavy amino acids, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).[14] The key advantage of SILAC is that the cell populations are mixed at an early stage, often before cell lysis.[14] This co-processing minimizes experimental variability that can be introduced during sample preparation.[14]
The mixed protein sample is then digested into peptides, and the relative abundance of proteins between the two samples is determined by mass spectrometry.[16] The mass spectrometer detects pairs of chemically identical peptides that differ only by the mass of the incorporated stable isotopes. The ratio of the intensities of the heavy and light peptide signals directly reflects the relative abundance of the protein in the two cell populations.[14]
}
Protein Structure and Dynamics with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins at atomic resolution. However, for proteins larger than about 15 kDa, the NMR spectra of unlabeled proteins become too complex and crowded to interpret.[17]
Isotopic labeling with ¹⁵N (and often ¹³C as well) is essential for overcoming this size limitation.[17] By expressing a protein in bacteria or other expression systems grown in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source, a uniformly ¹⁵N-labeled protein can be produced.[18] This allows for the use of heteronuclear NMR experiments, which correlate the signals of the amide protons with the directly bonded ¹⁵N atoms in the protein backbone.[17] These experiments produce a 2D spectrum (the ¹H-¹⁵N HSQC spectrum) where each amino acid residue (except proline) gives rise to a single, well-resolved peak.[18] This spectrum serves as a unique "fingerprint" of the protein and is highly sensitive to its structure and environment.
Further labeling strategies, such as uniform ¹³C, ¹⁵N-labeling (double labeling) or even ¹³C, ¹⁵N, ²H-labeling (triple labeling), are used for the complete resonance assignment and structure determination of larger proteins.[19][20] Deuterium (²H) labeling is particularly useful for reducing NMR signal broadening in very large proteins, thereby improving spectral quality.[19]
Analytical Techniques: The Eyes of Isotope Labeling
The success of any stable isotope labeling experiment hinges on the ability to accurately detect and quantify the incorporated isotopes. Mass spectrometry and NMR spectroscopy are the two primary analytical techniques employed for this purpose.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In the context of stable isotope labeling, MS is used to differentiate between labeled and unlabeled molecules based on their mass difference.[21][22] High-resolution mass spectrometers can accurately determine the isotopic distribution of peptides and metabolites, providing quantitative information on the extent of labeling.[23][24] Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used to analyze ¹³C and ¹⁵N labeling in metabolites and peptides, respectively.[25][26]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy exploits the magnetic properties of atomic nuclei. ¹³C and ¹⁵N are NMR-active nuclei, and their incorporation into biomolecules allows for the use of a wide range of powerful NMR experiments.[17] In ¹³C-MFA, NMR can provide detailed information about the positional distribution of ¹³C atoms within a molecule, which can be crucial for resolving complex metabolic pathways.[5] In structural biology, as discussed, ¹⁵N and ¹³C labeling is fundamental for protein NMR.[18]
| Technique | Principle | Primary Application for ¹³C & ¹⁵N Labeling | Key Advantages |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | Quantitative proteomics (SILAC), ¹³C-MFA, metabolomics. | High sensitivity, high throughput, ability to analyze complex mixtures. |
| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei. | Protein structure and dynamics, ¹³C-MFA (positional isotopomer analysis). | Provides detailed structural and dynamic information, non-destructive. |
Applications in Drug Development
The ability to trace the metabolic fate of compounds and quantify changes in protein expression makes ¹³C and ¹⁵N labeling invaluable in the field of drug development.[8][]
-
Metabolism Studies: By synthesizing a drug candidate with a ¹³C or ¹⁵N label, its absorption, distribution, metabolism, and excretion (ADME) properties can be accurately tracked in vivo.[][27] This provides crucial information for optimizing drug design and ensuring safety and efficacy.[8]
-
Target Engagement and Mechanism of Action: SILAC and other quantitative proteomics approaches can be used to identify the protein targets of a drug and to understand its mechanism of action by quantifying changes in protein expression or post-translational modifications upon drug treatment.[21]
-
Biomarker Discovery: Comparing the proteomes or metabolomes of healthy versus diseased states, or treated versus untreated samples, can lead to the discovery of novel biomarkers for disease diagnosis or for monitoring therapeutic response.[21]
Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step methodologies for two of the most common applications of ¹³C and ¹⁵N labeling.
Protocol: SILAC for Quantitative Proteomics
This protocol outlines a general workflow for a 2-plex SILAC experiment.
1. Cell Culture and Labeling: a. Choose two populations of the same cell line. b. Culture one population in "light" SILAC medium (containing natural L-lysine and L-arginine) and the other in "heavy" SILAC medium (containing ¹³C₆-¹⁵N₂-L-lysine and ¹³C₆-¹⁵N₄-L-arginine).[28] c. Ensure cells are cultured for at least five to six cell doublings to achieve complete incorporation of the heavy amino acids.[28][29] d. Verify labeling efficiency by analyzing a small sample of the "heavy" cell lysate by mass spectrometry.[28]
2. Experimental Treatment: a. Once complete labeling is confirmed, treat one cell population with the experimental condition (e.g., drug treatment), while the other serves as the control.
3. Sample Preparation: a. Harvest and wash both cell populations with ice-cold PBS. b. Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration. c. Lyse the combined cells using a suitable lysis buffer containing protease and phosphatase inhibitors. d. Quantify the total protein concentration of the lysate.
4. Protein Digestion: a. Reduce and alkylate the proteins to denature them and prevent disulfide bond reformation.[30] b. Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.[30] This can be done in-solution or after separating proteins by SDS-PAGE (in-gel digestion).[31]
5. LC-MS/MS Analysis: a. Desalt the peptide mixture. b. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are first separated by reverse-phase chromatography and then ionized and analyzed in the mass spectrometer.
6. Data Analysis: a. Use specialized software to identify the peptides and quantify the intensity ratios of the "heavy" and "light" peptide pairs. b. The software will then calculate the relative abundance of each identified protein between the two samples.
Protocol: ¹⁵N Labeling of Proteins for NMR Spectroscopy
This protocol describes the expression and purification of a uniformly ¹⁵N-labeled protein in E. coli.
1. Transformation: a. Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the gene of interest.[32]
2. Pre-culture: a. Inoculate a small volume of rich medium (e.g., LB or 2xTY) with a single colony and grow overnight.[32]
3. Main Culture and Labeling: a. Use the pre-culture to inoculate a larger volume of M9 minimal medium.[32] b. The M9 medium should contain ¹⁵NH₄Cl as the sole nitrogen source and a carbon source such as glucose.[18][32] c. Grow the cells at an appropriate temperature (e.g., 37°C) with shaking until they reach the mid-logarithmic growth phase (OD₆₀₀ of 0.6-0.8).
4. Protein Expression: a. Induce protein expression by adding an inducer such as IPTG. b. Continue to grow the cells for several hours at a suitable temperature (often a lower temperature like 18-25°C can improve protein solubility).
5. Cell Harvest and Lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or other methods.
6. Protein Purification: a. Purify the ¹⁵N-labeled protein from the cell lysate using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).[33]
7. NMR Sample Preparation: a. Exchange the purified protein into a suitable NMR buffer (typically a low salt buffer at a specific pH). b. Concentrate the protein to the desired concentration for NMR analysis (typically 0.5-1 mM).[32] c. Add a small amount of D₂O (5-10%) to the sample for the NMR instrument's lock system.[32]
Conclusion
¹³C and ¹⁵N stable isotope labeling techniques have fundamentally transformed our ability to study biological systems. From quantifying the intricate dance of metabolites in a cell to precisely measuring changes in the proteome and deciphering the atomic-resolution structures of proteins, these methods provide an unparalleled level of detail. As analytical technologies continue to advance in sensitivity and resolution, the applications of ¹³C and ¹⁵N labeling will undoubtedly expand, further deepening our understanding of life at the molecular level and accelerating the development of new therapies for human disease.
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Methodological & Application
Probing Molecular Mechanisms with Atomic Precision: Application Notes for Guanidine-¹³C,¹⁵N₃ Hydrochloride in NMR Spectroscopy
Introduction: The Power of Isotopic Labeling in Elucidating Biomolecular Dynamics
In the intricate world of molecular biology and drug development, understanding the forces that govern protein folding, stability, and interactions is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful lens to observe these processes at an atomic level. The strategic incorporation of stable isotopes, such as ¹³C and ¹⁵N, into molecules of interest significantly enhances the resolution and informational content of NMR experiments.[1][2][3] Guanidine-¹³C,¹⁵N₃ hydrochloride emerges as a sophisticated tool in this context, serving not only as a potent protein denaturant but also as an isotopically labeled probe to dissect the very mechanisms of unfolding and binding.
Guanidine hydrochloride is a strong chaotrope, widely recognized for its ability to disrupt the delicate balance of non-covalent interactions that maintain a protein's three-dimensional structure, leading to denaturation.[4][5] By employing Guanidine-¹³C,¹⁵N₃ hydrochloride, where the central carbon and all three nitrogen atoms are replaced with their respective heavy isotopes, researchers can directly monitor the denaturant's behavior and its influence on a target protein. This capability is invaluable for studying protein folding pathways, characterizing denatured states, and quantifying the thermodynamics of protein stability.[6][7][8] Furthermore, its well-defined NMR signature allows for its use as a precise internal standard in quantitative NMR (qNMR) studies.[5]
This comprehensive guide provides detailed application notes and protocols for leveraging Guanidine-¹³C,¹⁵N₃ hydrochloride in your NMR-based research, empowering you to gain deeper insights into your biological systems of interest.
Core Applications of Guanidine-¹³C,¹⁵N₃ Hydrochloride in NMR
The unique properties of isotopically labeled guanidinium chloride open doors to a range of advanced NMR applications:
-
Protein Unfolding and Refolding Studies: By titrating a protein sample with Guanidine-¹³C,¹⁵N₃ hydrochloride and monitoring changes in the NMR spectra, one can map the unfolding process on a residue-by-residue basis.[7][9] This is often achieved by observing the chemical shift perturbations in ¹H-¹⁵N HSQC spectra of a ¹⁵N-labeled protein.[10][11][12]
-
Characterization of Denatured States: The unfolded state of a protein is not always a random coil. Residual structure in the denatured state can be critical for folding efficiency and can be investigated using NMR in the presence of high concentrations of labeled guanidinium chloride.[13]
-
Probing Denaturant-Protein Interactions: The ¹³C and ¹⁵N labels on the guanidinium ion allow for the direct observation of its interaction with the protein, providing insights into the mechanism of denaturation.[14][15][16] This can reveal specific binding sites for the denaturant on the protein surface.[14]
-
Quantitative NMR (qNMR): The distinct and sharp signals from Guanidine-¹³C,¹⁵N₃ hydrochloride, coupled with its high isotopic purity, make it an excellent internal standard for the accurate quantification of other molecules in solution.[5][17][18]
Experimental Protocols
Protocol 1: Monitoring Protein Unfolding via ¹⁵N-HSQC Titration
This protocol details the step-by-step procedure for studying the unfolding of a uniformly ¹⁵N-labeled protein using Guanidine-¹³C,¹⁵N₃ hydrochloride. The primary readout is the chemical shift perturbation (CSP) observed in a series of ¹H-¹⁵N HSQC spectra.
1. Sample Preparation:
-
Protein: Prepare a stock solution of your uniformly ¹⁵N-labeled protein at a concentration of 0.3-0.5 mM in a suitable NMR buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, pH 6.5).[19] The buffer should be chosen to maintain protein stability in the absence of the denaturant. The final sample volume for a standard 5 mm NMR tube is typically 500-600 µL.[19][20]
-
Guanidine-¹³C,¹⁵N₃ Hydrochloride Stock Solution: Prepare a high-concentration stock solution of Guanidine-¹³C,¹⁵N₃ hydrochloride (e.g., 8 M) in the same NMR buffer used for the protein. Ensure the pH is readjusted after dissolving the guanidinium chloride.
2. NMR Titration:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein in the absence of the denaturant.[21]
-
Add a small aliquot of the Guanidine-¹³C,¹⁵N₃ hydrochloride stock solution to the protein sample to achieve the first desired concentration (e.g., 0.2 M).
-
Gently mix the sample and allow it to equilibrate for a few minutes.
-
Acquire another ¹H-¹⁵N HSQC spectrum.
-
Repeat steps 2-4, incrementally increasing the concentration of Guanidine-¹³C,¹⁵N₃ hydrochloride (e.g., in 0.2 M or 0.5 M steps) until the protein is fully unfolded. A typical final concentration is 6 M.[4]
-
It is crucial to ensure that the pH of the sample remains constant throughout the titration.
3. NMR Data Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer equipped with a cryoprobe for optimal sensitivity and resolution.
-
Experiment: A sensitivity-enhanced ¹H-¹⁵N HSQC experiment is recommended (e.g., hsqcetf3gpsi on Bruker or gNfhsqc on Varian/Agilent).[22]
-
Parameters:
-
Temperature: 298 K (25 °C), or a temperature at which the native protein is stable.
-
Number of scans: Adjust to achieve a good signal-to-noise ratio, typically 16 to 64 scans per increment.
-
Sweep widths: Typical values are ~16 ppm for ¹H and ~35 ppm for ¹⁵N, centered around the amide region.
-
Resolution: Acquire a sufficient number of points in both dimensions to resolve individual peaks.
-
4. Data Analysis:
-
Process all spectra identically using software such as NMRPipe/NMRDraw or TopSpin.
-
Overlay the series of HSQC spectra to visualize the chemical shift perturbations.
-
For each assigned backbone amide resonance, calculate the combined chemical shift perturbation (CSP) at each denaturant concentration using the following equation[23][24]: CSP = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically around 0.14-0.2).[12]
-
Plot the CSP for each residue as a function of Guanidine-¹³C,¹⁵N₃ hydrochloride concentration.
-
Fit the resulting titration curves to a two-state unfolding model to determine the midpoint of the transition (Cm) and the Gibbs free energy of unfolding (ΔG°).
Protocol 2: Refolding of Inclusion Body Proteins for NMR Studies
Recombinant proteins overexpressed in E. coli often form insoluble aggregates known as inclusion bodies. Guanidine hydrochloride is a highly effective agent for solubilizing these aggregates, after which the protein can be refolded into its native, soluble state for NMR analysis.[4][6][25]
1. Solubilization of Inclusion Bodies:
-
Isolate and wash the inclusion bodies from the cell lysate to remove contaminants.[4]
-
Resuspend the washed inclusion body pellet in a solubilization buffer containing 6 M Guanidine-¹³C,¹⁵N₃ hydrochloride (e.g., 6 M GuHCl, 50 mM Tris, 100 mM NaCl, 10 mM DTT, pH 8.0). The use of the labeled compound at this stage is optional and primarily for consistency if subsequent experiments will involve it. For cost-effectiveness, unlabeled GuHCl can be used for the initial solubilization.
-
Stir the suspension at room temperature for 1-2 hours to ensure complete solubilization.
-
Centrifuge at high speed (e.g., >20,000 x g) to pellet any remaining insoluble material. The supernatant contains the denatured protein.
2. Protein Refolding by Dialysis:
-
Transfer the supernatant containing the solubilized protein into dialysis tubing with an appropriate molecular weight cutoff.
-
Perform a stepwise dialysis against a series of refolding buffers with decreasing concentrations of Guanidine hydrochloride. This gradual removal of the denaturant allows the protein to refold correctly.
-
Step 1: Dialyze against 4 M GuHCl in refolding buffer (e.g., 50 mM Tris, 100 mM NaCl, 1 mM DTT, pH 7.5) for 4-6 hours.
-
Step 2: Dialyze against 2 M GuHCl in refolding buffer for 4-6 hours.
-
Step 3: Dialyze against 1 M GuHCl in refolding buffer for 4-6 hours.
-
Step 4: Dialyze against 0.5 M GuHCl in refolding buffer for 4-6 hours.
-
Step 5: Dialyze against refolding buffer with 0 M GuHCl for 12-24 hours, with at least two buffer changes.
-
-
All dialysis steps should be performed at 4 °C.
3. Sample Characterization and Preparation for NMR:
-
After dialysis, recover the refolded protein and centrifuge to remove any aggregated protein.
-
Assess the folding state and purity of the protein using techniques such as SDS-PAGE, circular dichroism (CD), and a preliminary ¹H-¹⁵N HSQC spectrum. A well-folded protein will exhibit a dispersed pattern of peaks in the HSQC spectrum.[6]
-
Concentrate the refolded protein to the desired concentration for NMR studies (0.3-0.5 mM).
Protocol 3: Quantitative NMR (qNMR) using Guanidine-¹³C,¹⁵N₃ Hydrochloride as an Internal Standard
This protocol outlines the use of Guanidine-¹³C,¹⁵N₃ hydrochloride for the absolute quantification of an analyte.
1. Sample Preparation:
-
Accurately weigh a known amount of the analyte and the Guanidine-¹³C,¹⁵N₃ hydrochloride internal standard (IS) into a vial.[26] A mass ratio that results in signals of comparable intensity is ideal.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
Transfer the solution to a high-precision NMR tube.
2. NMR Data Acquisition:
-
Experiment: A simple 1D proton or carbon experiment with a single pulse is generally used (e.g., zg or zgpg30 on Bruker).[17]
-
Parameters:
-
Ensure a sufficiently long relaxation delay (D1) to allow for full relaxation of all nuclei of interest (typically 5-7 times the longest T1).
-
Use a calibrated 90° pulse.
-
Acquire the spectrum with a high signal-to-noise ratio.
-
3. Data Processing and Quantification:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate the well-resolved signals of the analyte and the Guanidine-¹³C,¹⁵N₃ hydrochloride internal standard. For the labeled guanidinium, the ¹³C satellite peaks in the ¹H spectrum, or the central ¹³C peak in the ¹³C spectrum can be used.
-
Calculate the concentration or purity of the analyte using the following formula:
Purity_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of nuclei giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the substance
-
Data Presentation and Interpretation
Table 1: Physicochemical and NMR Properties of Guanidine-¹³C,¹⁵N₃ Hydrochloride
| Property | Value | Reference |
| Molecular Formula | ¹³CH₅¹⁵N₃·HCl | [27] |
| Molecular Weight | ~99.50 g/mol | [27] |
| ¹³C Isotopic Purity | ≥ 99 atom % | [27] |
| ¹⁵N Isotopic Purity | ≥ 98 atom % | [27] |
| ¹³C Chemical Shift | ~158-160 ppm | [28] |
| ¹H Chemical Shift | ~7.0-7.5 ppm (broad) | [29] |
Interpreting Chemical Shift Perturbations:
When a protein unfolds, the chemical environment of each nucleus changes, leading to a shift in its resonance frequency. In a typical ¹H-¹⁵N HSQC titration experiment with guanidinium chloride:
-
Native State (Low [GuHCl]): The spectrum shows a well-dispersed set of peaks, characteristic of a folded protein.
-
Transition Region (Intermediate [GuHCl]): As the denaturant concentration increases, peaks corresponding to residues in regions that are beginning to unfold will shift or broaden. In the fast exchange regime (for weak interactions), a weighted average position between the folded and unfolded states is observed.[10] In the intermediate to slow exchange regime, significant line broadening and even disappearance of peaks can occur.
-
Unfolded State (High [GuHCl]): Most peaks collapse into a narrow region of the spectrum, typically centered around 8.0-8.5 ppm in the ¹H dimension, which is characteristic of a random coil or denatured state.[6]
By mapping the magnitude of the chemical shift perturbations onto the protein structure, it is often possible to identify regions of the protein that are most susceptible to denaturation, providing valuable insights into the stability of different structural elements.
Conclusion
Guanidine-¹³C,¹⁵N₃ hydrochloride is a versatile and powerful tool for researchers in structural biology and drug development. Its application in NMR spectroscopy enables detailed investigations into protein stability, folding mechanisms, and denaturant-protein interactions at an unprecedented level of detail. Furthermore, its utility as an internal standard in qNMR adds another dimension to its applicability. The protocols and guidelines presented here provide a solid foundation for incorporating this valuable isotopic labeling strategy into your research, paving the way for new discoveries in the complex world of biomolecular science.
References
- BenchChem. (n.d.). Application Notes and Protocols for Solubilizing Inclusion Bodies with 6M Guanidine Hydrochloride.
- Stevens, R. C. (2004). Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. Acta Crystallographica Section D: Biological Crystallography, 60(Pt 10), 1774–1779.
- Gardner, K. H., & Kay, L. E. (1998). The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins. Annual Review of Biophysics and Biomolecular Structure, 27, 357–406.
- University of Reading. (n.d.). School of Chemistry, Food and Pharmacy - Research.
- Scilit. (n.d.). Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins.
- (n.d.).
- (n.d.). How to make an NMR sample.
- NMR Wiki Q&A Forum. (2010). Best pulse sequence for HSQC in Guanidine-HCl.
- MedChemExpress. (n.d.). Guanidine-13C,15N3 hydrochloride (Guanidinium-13C,15N3 chloride) | Stable Isotope.
- Kuwajima, K., et al. (2023). The B domain of protein A retains residual structures in 6 M guanidinium chloride as revealed by hydrogen/deuterium-exchange NMR spectroscopy. Protein Science, 32(3), e4581.
- (n.d.).
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- Wöhnert, J., et al. (2025). 1H, 13C, 15N and 31P chemical shift assignment of the first stem-loop Guanidine-II riboswitch from Escherichia coli. Biomolecular NMR Assignments.
- University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.
- Protein NMR. (2012). Chemical Shift Mapping.
- Pauli, G. F., et al. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update.
- ChemicalBook. (n.d.). Guanidine hydrochloride(50-01-1) 13C NMR spectrum.
- ResearchGate. (n.d.). A 1 H, 15 N-HSQC-based titration protocol. To a 15 N-labeled protein....
- Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 1–16.
- Sigma-Aldrich. (2017).
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 223–230.
- Benz, F. W., & Roberts, G. C. K. (1973). NMR studies of the unfolding of ribonuclease by guanidine hydrochloride.
- (n.d.). Purity by Absolute qNMR Instructions.
- Peter, C., et al. (2009). Combined chemical shift changes and amino acid specific chemical shift mapping of protein-protein interactions. Journal of Biomolecular NMR, 43(3), 133–147.
- SpectraBase. (n.d.). Guanidine, monohydrochloride - Optional[1H NMR] - Chemical Shifts.
- Sigma-Aldrich. (n.d.). Guanidine- 13 C, 15 N 3 hydrochloride.
- Finucane, M. D., & Woolfson, D. N. (2005). Protein stabilization by specific binding of guanidinium to a functional arginine-binding surface on an SH3 domain. Protein Science, 14(1), 109–121.
- Jacob, M., et al. (2014). Kinetic evidence for a two-stage mechanism of protein denaturation by guanidinium chloride.
- ResearchGate. (n.d.). Using chemical shift perturbation to characterise ligand binding | Request PDF.
- Sharma, P., et al. (2020). Guanidinium–amino acid hydrogen-bonding interactions in protein crystal structures: implications for guanidinium-induced protein denaturation. Physical Chemistry Chemical Physics, 22(31), 17476–17487.
- Prestegard, J. H., et al. (2004). Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. Methods in Enzymology, 394, 3–23.
- Paudel, L., et al. (2016). Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity. Journal of Biomolecular NMR, 64(2), 119–125.
- Jacob, M., et al. (2014). Kinetic evidence for a two-stage mechanism of protein denaturation by guanidinium chloride. Proceedings of the National Academy of Sciences, 111(13), 4874-4879.
- Yousef, M. A., et al. (2005). Guanidinium derivatives bind preferentially and trigger long-distance conformational changes in an engineered T4 lysozyme. Protein Science, 14(11), 2841–2852.
- RéNaFoBiS. (n.d.). The N HSQC: a convenient and rapid NMR tool to rapidly characterize the protein structure or protein-ligand interactions.
- (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
- Montelione, G. T., et al. (2008). Screening proteins for NMR suitability. Methods in Molecular Biology, 426, 123–134.
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Application Note: High-Precision Quantitative ¹³C NMR Analysis Using Guanidine-¹³C,¹⁵N₃ Hydrochloride as an Internal Standard
Abstract: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the purity and concentration of chemical substances with metrological traceability.[1][2] While proton (¹H) qNMR is widely adopted, quantitative carbon-13 (¹³C) qNMR presents unique challenges due to the low natural abundance of ¹³C and its long spin-lattice relaxation times (T₁). This application note provides a comprehensive guide and a robust protocol for performing high-precision ¹³C qNMR using isotopically labeled Guanidine-¹³C,¹⁵N₃ hydrochloride as an internal standard. We will delve into the theoretical principles, experimental design, and data analysis, explaining the causality behind critical parameter choices to ensure data of the highest accuracy and reliability.
The Rationale for ¹³C qNMR and the Need for a Specialized Standard
NMR spectroscopy's power in quantitative analysis stems from the direct proportionality between the integrated area of a resonance signal and the number of nuclei contributing to it.[3][4] This fundamental principle allows for the determination of substance concentration or purity without the need for compound-specific reference standards, a significant advantage over chromatographic techniques.[5]
However, ¹³C qNMR is inherently more challenging than its ¹H counterpart for three primary reasons:
-
Low Natural Abundance: The ¹³C isotope has a natural abundance of only ~1.1%, leading to a significantly lower intrinsic sensitivity compared to ¹H.[6]
-
Long T₁ Relaxation Times: Carbon nuclei, especially non-protonated (quaternary) carbons, can have very long spin-lattice relaxation times (T₁), often ranging from seconds to tens of seconds.[6][7] For accurate quantification, the time between successive scans (the relaxation delay) must be at least five times the longest T₁ value (D1 ≥ 5T₁) to ensure complete magnetization recovery. Failure to do so results in signal saturation and underestimated integrals.
-
Nuclear Overhauser Effect (NOE): Standard ¹³C NMR experiments employ broadband proton decoupling to simplify spectra. A side effect of this is the NOE, which transfers magnetization from protons to carbons, enhancing the ¹³C signal.[8] This enhancement is not uniform across all carbon atoms, making the resulting integrals unreliable for quantification.
To overcome these challenges, a carefully designed experimental approach and a suitable internal standard are paramount. Guanidine-¹³C,¹⁵N₃ hydrochloride emerges as a superior choice for an internal standard in ¹³C qNMR.
Properties of an Ideal ¹³C qNMR Internal Standard
An effective internal standard should possess a set of specific characteristics to ensure analytical accuracy. Guanidine-¹³C,¹⁵N₃ hydrochloride fulfills these requirements exceptionally well.
| Property | Requirement | Performance of Guanidine-¹³C,¹⁵N₃ HCl |
| Purity & Stability | High, certified purity; non-hygroscopic and stable for accurate weighing. | Available as a stable, crystalline solid with high isotopic and chemical purity (e.g., 99 atom % ¹³C).[9] |
| NMR Spectrum | A simple spectrum with a single, sharp resonance in a non-congested region. | Features a single peak from its one carbon environment, minimizing the chance of signal overlap with the analyte.[10][11] |
| Signal Intensity | Strong, easily detectable signal. | 99% ¹³C enrichment overcomes the low natural abundance, providing excellent signal-to-noise.[9] |
| Solubility | Readily soluble in common deuterated solvents used for the analyte. | Highly soluble in water (D₂O) and other polar solvents.[11] |
| Chemical Inertness | Does not react with the analyte, solvent, or contaminants. | The guanidinium cation is stable under a wide range of conditions. |
| Known T₁ Value | A known or measurable T₁ relaxation time to set acquisition parameters correctly. | As a quaternary carbon, it has a long T₁, a critical factor that is explicitly addressed in the protocol below. |
Core Principles for Trustworthy ¹³C qNMR
To achieve self-validating and accurate results, two physical phenomena must be rigorously controlled during data acquisition: the Nuclear Overhauser Effect (NOE) and T₁ relaxation.
Suppressing the Nuclear Overhauser Effect (NOE)
The NOE signal enhancement must be nullified for quantitative analysis. This is achieved by using an inverse-gated decoupling pulse sequence. In this sequence, the proton decoupler is switched on only during the acquisition of the signal (the FID) and is switched off during the relaxation delay (D1).[7][8] This approach collapses ¹H-¹³C couplings to produce sharp singlets without generating the NOE, ensuring that the integral intensity is directly proportional only to the number of nuclei.
Caption: Inverse-gated decoupling workflow.
Ensuring Complete T₁ Relaxation
The long T₁ of the quaternary carbon in guanidinium (and potentially quaternary carbons in the analyte) is the most critical parameter to manage. The relaxation delay (D1) must be set to at least 5 times the longest T₁ in the sample to allow for >99% recovery of the z-magnetization.[6][7] A shorter delay will lead to saturation of the signal and an inaccurate, underestimated integral value. While a T₁ measurement experiment (Inversion Recovery) is the most accurate way to determine this value, a conservative D1 of 60 seconds is often sufficient for the guanidinium standard.
Experimental Protocol
This protocol provides a step-by-step methodology for determining the purity of an analyte using Guanidine-¹³C,¹⁵N₃ hydrochloride as the internal standard.
Workflow Overview
Caption: The complete workflow for quantitative ¹³C NMR analysis.
Part 1: Sample Preparation (Self-Validating System)
Accurate weighing is the foundation of a trustworthy qNMR result.[12] The use of a calibrated analytical balance with at least 5-decimal place readability is mandatory.
-
Weigh the Standard: Accurately weigh approximately 5-10 mg of Guanidine-¹³C,¹⁵N₃ hydrochloride (WStd) into a clean glass vial. Record the exact weight.
-
Weigh the Analyte: In the same vial, accurately weigh an amount of the analyte (WX) that corresponds to a near 1:1 molar ratio with the standard. This optimizes the precision of the final measurement.[12]
-
Dissolution: Add a precise volume (e.g., 700 µL) of an appropriate deuterated solvent (e.g., D₂O) to the vial. Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.
-
Transfer: Transfer the solution to a high-quality NMR tube.
Part 2: NMR Data Acquisition
The following parameters are critical and must be set with care. These are typical starting points for a 400-600 MHz spectrometer.
| Parameter | Setting | Rationale & Causality |
| Pulse Program | Inverse-gated decoupling (e.g., zgig on Bruker) | Trustworthiness: Suppresses the NOE, which is essential for accurate integration.[7] |
| Relaxation Delay (D1) | ≥ 60 seconds | Expertise: Ensures full relaxation of the long T₁ quaternary carbon of the guanidinium standard, preventing signal saturation. This is the most critical parameter for accuracy.[6][7] |
| Pulse Angle (P1) | 90° | A 90° pulse provides the maximum signal per scan and is standard for quantitative methods when a sufficient relaxation delay is used. |
| Number of Scans (NS) | 128 - 1024 (or more) | Set to achieve a Signal-to-Noise ratio (S/N) > 250:1 for the smallest peak of interest (standard or analyte) to ensure high precision. |
| Acquisition Time (AT) | ≥ 2 seconds | Ensures high digital resolution. |
| Temperature | Constant (e.g., 298 K) | Maintain a stable temperature for the duration of the experiment to ensure consistent T₁ values and chemical shifts. |
| Sample Spinning | Off | Expertise: Prevents the formation of spinning sidebands, which can interfere with accurate baseline correction and integration.[7] |
Protocol Steps:
-
Insert the sample and allow at least 5 minutes for temperature equilibration.[7]
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the ¹³C probe.
-
Perform automated or manual shimming to achieve a narrow and symmetrical solvent peak shape. High-quality shimming is essential for accurate integration.[7]
-
Load the acquisition parameters as specified in the table above.
-
Acquire the data.
Part 3: Data Processing and Calculation
-
Processing:
-
Apply an exponential multiplication function with a line broadening (LB) of 1-3 Hz to improve the S/N ratio.[7]
-
Perform a Fourier Transform.
-
Manually and carefully phase the spectrum to ensure all peaks have a purely absorptive shape.
-
Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, especially around the peaks of interest.
-
-
Integration:
-
Integrate the signal for the Guanidine-¹³C,¹⁵N₃ HCl standard (IStd).
-
Integrate a well-resolved, characteristic signal for the analyte (IX). The integration region should span a width of at least 64 times the signal's half-height width to capture >99% of the peak area.[13]
-
-
Calculation: The purity of the analyte (PX) as a weight percentage (w/w %) is calculated using the following equation:
PX (%) = (IX / IStd) * (NStd / NX) * (MWX / MWStd) * (WStd / WX) * PStd
Where:
-
IX, IStd: Integrated areas for the analyte and standard.
-
NX, NStd: Number of carbon nuclei giving rise to the respective signals (For Guanidine-¹³C,¹⁵N₃ HCl, NStd = 1).
-
MWX, MWStd: Molecular weights of the analyte and standard.
-
WX, WStd: Weights of the analyte and standard.
-
PStd: Purity of the internal standard (as provided by the supplier).
-
Example Calculation Data
| Parameter | Analyte (X) | Standard (Guanidine-¹³C,¹⁵N₃ HCl) |
| Weight (W) | 15.250 mg | 8.120 mg |
| Molecular Wt. (MW) | 250.3 g/mol | 99.50 g/mol |
| Number of Carbons (N) | 1 (for the chosen signal) | 1 |
| Integral (I) | 1.15 | 1.00 |
| Purity (P) | To be determined | 99.5% |
Using the formula: PX (%) = (1.15 / 1.00) * (1 / 1) * (250.3 / 99.50) * (8.120 / 15.250) * 99.5% PX (%) = 98.7%
Conclusion
Quantitative ¹³C NMR, when performed with a rigorous methodology, is an exceptionally powerful tool for the precise and accurate analysis of organic compounds. The use of Guanidine-¹³C,¹⁵N₃ hydrochloride as an internal standard effectively overcomes the primary challenges of ¹³C qNMR by providing a strong, simple, and well-defined reference signal. By carefully controlling experimental parameters—most critically, by employing inverse-gated decoupling to suppress the NOE and a sufficiently long relaxation delay to ensure full T₁ relaxation—researchers can achieve highly reliable and defensible quantitative results with direct traceability. This protocol provides a self-validating framework for drug development, quality control, and certified reference material characterization.
References
- MedChemExpress. Guanidine-13C,15N3 hydrochloride (Guanidinium-13C,15N3 chloride) | Stable Isotope.
- qNMR Exchange. (2024).
- Weber, M., et al. (2014). Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as (31)P qNMR standards. PubMed.
- Pauli, G. F., et al.
- Sigma-Aldrich.
- Sigma-Aldrich. Guanidine- 13 C, 15 N 3 hydrochloride.
- ChemicalBook. Guanidine hydrochloride(50-01-1) 13C NMR spectrum.
- Guidechem. Guanidine hydrochloride 50-01-1.
- University of Durham. (2017).
- Sigma-Aldrich. (2017).
- Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
- FUJIFILM Wako Chemicals Europe GmbH.
- Emery Pharma.
- JEOL. (2022).
- Saito, T., et al. (2021).
- Nanalysis. (2022).
- Weizmann Institute of Science. 13 Carbon NMR.
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Application Notes and Protocols for Cell Lysis Using Guanidine-¹³C,¹⁵N₃ Hydrochloride in Quantitative Proteomics
Introduction: The Pivotal Role of Chaotropic Lysis in Modern Proteomics
In the landscape of quantitative proteomics, the precise and reproducible extraction of proteins from complex biological samples is paramount. Guanidinium salts, such as guanidinium hydrochloride (GuHCl) and guanidinium thiocyanate (GITC), are powerful chaotropic agents that have become indispensable for cell and tissue lysis.[1] Their efficacy lies in their ability to disrupt the intricate network of non-covalent interactions, including hydrogen bonds and hydrophobic effects, that maintain the structural integrity of cellular membranes and macromolecules like proteins and nucleic acids.[2][3] This disruptive action leads to efficient cell lysis, the unfolding of proteins, and the inactivation of degradative enzymes like nucleases and proteases, thereby preserving the integrity of the target analytes.[4]
This application note provides a comprehensive guide to the principles and applications of cell lysis using guanidinium salts, with a specific focus on the use of isotopically labeled Guanidine-¹³C,¹⁵N₃ hydrochloride . This stable isotope-labeled compound serves as a powerful tool for introducing a mass tag for quantitative mass spectrometry-based proteomics, enabling accurate relative and absolute quantification of proteins.[5] We will delve into the mechanistic underpinnings of guanidinium-based lysis, provide detailed protocols for its implementation, and discuss its application in advanced quantitative proteomics workflows.
The Mechanism of Action: How Guanidinium Salts Disrupt Cellular Architecture
Guanidinium ions are potent chaotropes that function by disordering the structure of water molecules.[3] This disruption of the hydrogen-bonding network of water weakens the hydrophobic effect, which is a primary force stabilizing the lipid bilayers of cell membranes and the tertiary structure of proteins.[6] The consequence is the solubilization of membranes and the denaturation (unfolding) of proteins, leading to the release of intracellular contents.[1]
The denaturation of proteins by guanidinium hydrochloride is a critical aspect of its utility.[7] By unfolding proteins, it exposes all ionizable groups to the solution and renders them more susceptible to enzymatic digestion, a crucial step in bottom-up proteomics.[8] Furthermore, the potent denaturing activity of guanidinium salts effectively inactivates endogenous proteases that would otherwise degrade the protein sample upon cell lysis.[4]
Visualizing the Lysis Process: A Mechanistic Workflow
The following diagram illustrates the key steps involved in cell lysis mediated by guanidinium hydrochloride.
Caption: Workflow of cell lysis using Guanidine-¹³C,¹⁵N₃ hydrochloride.
Application in Quantitative Proteomics: Isotopic Labeling with Guanidine-¹³C,¹⁵N₃ Hydrochloride
Stable isotope labeling is a cornerstone of quantitative proteomics, allowing for the accurate comparison of protein abundance between different samples.[9] Common methods include Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and isobaric tagging (iTRAQ, TMT).[10] The use of Guanidine-¹³C,¹⁵N₃ hydrochloride presents a chemical labeling strategy that can be applied in vitro to cell or tissue lysates.
When used in a lysis buffer, Guanidine-¹³C,¹⁵N₃ hydrochloride can isotopically label peptides during the digestion process. Specifically, the labeled guanidinium group can react with primary amines on the peptides, introducing a known mass shift that can be detected by mass spectrometry. This allows for the differentiation and relative quantification of peptides (and thus proteins) from different samples mixed together.[5][11]
Detailed Protocols
Safety Precautions: Guanidine hydrochloride and guanidinium thiocyanate are hazardous substances. Always work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Guanidinium thiocyanate can release toxic hydrogen cyanide gas if it comes into contact with acids.[12]
Protocol 1: General Cell Lysis for Protein Extraction using Guanidine-¹³C,¹⁵N₃ Hydrochloride
This protocol is suitable for the lysis of cultured mammalian cells (adherent or suspension) for subsequent protein analysis and quantitative proteomics.
Materials:
-
Guanidine-¹³C,¹⁵N₃ hydrochloride
-
Tris-HCl
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Nuclease-free water
-
Protease and phosphatase inhibitor cocktails
-
Sonicator
-
Refrigerated centrifuge
Lysis Buffer Preparation (8 M Guanidine-¹³C,¹⁵N₃ Hydrochloride):
| Component | Final Concentration | Amount for 10 mL |
| Guanidine-¹³C,¹⁵N₃ hydrochloride | 8 M | 7.64 g (adjust based on MW of labeled compound) |
| Tris-HCl, pH 8.5 | 50 mM | 0.5 mL of 1 M stock |
| Nuclease-free water | - | To a final volume of 10 mL |
Note: The final concentration of guanidine hydrochloride may need to be optimized depending on the cell type and downstream application, with a typical working concentration for lysis being 6-8 M.[13][14]
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis:
-
Add an appropriate volume of the 8 M Guanidine-¹³C,¹⁵N₃ Hydrochloride Lysis Buffer to the cell pellet or culture dish (e.g., 1 mL per 10⁷ cells).[14]
-
For adherent cells, use a cell scraper to detach the cells in the lysis buffer.
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Homogenization:
-
To ensure complete lysis and shear nucleic acids, sonicate the lysate on ice. Use short bursts (e.g., 3 x 15 seconds) with cooling periods in between to prevent overheating.[14]
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
-
Carefully transfer the supernatant, which contains the soluble proteins, to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay, after appropriate dilution to reduce the interference from guanidine hydrochloride).
-
-
Downstream Processing for Proteomics:
-
The protein extract is now ready for downstream proteomics workflows, such as reduction, alkylation, and enzymatic digestion. The high concentration of guanidine hydrochloride must be diluted (typically to <1 M) before adding proteases like trypsin, as it can inhibit their activity.[8]
-
Protocol 2: Guanidinium Thiocyanate Lysis for Simultaneous RNA and Protein Isolation
This protocol is adapted from the widely used single-step method for RNA isolation and can be modified for the subsequent recovery of proteins.[12]
Materials:
-
Guanidinium thiocyanate (GITC)
-
Sodium citrate
-
N-lauroylsarcosine (Sarkosyl)
-
2-Mercaptoethanol (β-ME) or Dithiothreitol (DTT)
-
Sodium acetate, 2 M, pH 4.0
-
Water-saturated phenol
-
Chloroform:isoamyl alcohol (49:1)
-
Isopropanol
-
Ethanol, 75%
Denaturing Solution (4 M GITC):
| Component | Final Concentration | Amount for 100 mL |
| Guanidinium thiocyanate | 4 M | 47.27 g |
| Sodium citrate, pH 7.0 | 25 mM | 2.5 mL of 1 M stock |
| N-lauroylsarcosine | 0.5% (w/v) | 5 mL of 10% stock |
| Nuclease-free water | - | To a final volume of 100 mL |
Note: Add 0.72 mL of 2-Mercaptoethanol per 100 mL of denaturing solution immediately before use.[12]
Procedure:
-
Homogenization:
-
Lyse cells or tissues in the 4 M GITC denaturing solution (e.g., 1 mL per 10⁷ cells or 50-100 mg of tissue).[2]
-
Pass the lysate through a pipette several times to homogenize.
-
-
Phase Separation:
-
Sequentially add the following to the homogenate, mixing by inversion after each addition:
-
0.1 volumes of 2 M sodium acetate, pH 4.0
-
1 volume of water-saturated phenol
-
0.2 volumes of chloroform:isoamyl alcohol (49:1)
-
-
Vortex briefly and incubate on ice for 15 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.[12] This will separate the mixture into an upper aqueous phase (containing RNA), an interphase (containing DNA), and a lower organic phase (containing proteins and lipids).
-
-
RNA Isolation (from aqueous phase):
-
Carefully transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding an equal volume of isopropanol.
-
Incubate at -20°C for at least 1 hour.
-
Pellet the RNA by centrifugation at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 75% ethanol and resuspend in nuclease-free water.[2]
-
-
Protein Isolation (from organic phase):
-
The proteins can be precipitated from the phenol-chloroform phase by the addition of methanol, followed by washing with guanidine hydrochloride/ethanol and ethanol, and finally solubilization in a suitable buffer.
-
Workflow for Quantitative Proteomics using Guanidine-¹³C,¹⁵N₃ Hydrochloride
The following diagram outlines a typical workflow for a quantitative proteomics experiment employing Guanidine-¹³C,¹⁵N₃ hydrochloride for isotopic labeling.
Caption: Quantitative proteomics workflow with Guanidine-¹³C,¹⁵N₃ hydrochloride labeling.
Conclusion and Future Perspectives
Guanidinium-based lysis protocols are robust and highly effective for the extraction of proteins and nucleic acids from a wide variety of biological samples. The incorporation of isotopically labeled Guanidine-¹³C,¹⁵N₃ hydrochloride into these protocols provides a powerful and versatile tool for quantitative proteomics, enabling precise measurements of protein abundance. The protocols outlined in this application note serve as a foundational guide for researchers. Optimization of specific parameters, such as reagent concentrations and incubation times, may be necessary to achieve optimal results for different sample types and downstream applications. As mass spectrometry technologies continue to advance in sensitivity and resolution, the use of innovative isotopic labeling strategies, including those involving guanidinium salts, will undoubtedly play an increasingly important role in unraveling the complexities of the proteome.
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Chemie Brunschwig. Guanidinium thiocyanate (GITC) - lysis buffers for nucleic acid extraction. Available at: [Link].
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OPS Diagnostics. Chemical Methods for Lysing Biological Samples. Available at: [Link].
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Carl ROTH. Guanidine hydrochloride solution. Available at: [Link].
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Alex Kentsis. Three protein extraction methods for mass spectrometry proteomics of fresh frozen mouse tissue. Available at: [Link].
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NIH. Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. Available at: [Link].
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Application Notes and Protocols for Nucleic Acid Extraction Using Guanidine-¹³C,¹⁵N₃ Hydrochloride
Introduction: The Chaotropic Advantage in Preserving Nucleic Acid Integrity
In the landscape of molecular biology, the isolation of high-purity, intact nucleic acids is the critical first step for a multitude of downstream applications, from gene expression analysis to next-generation sequencing and the development of nucleic acid-based therapeutics. A primary challenge in this process is the pervasive threat of endogenous nucleases (DNases and RNases), which can rapidly degrade samples and compromise experimental results.[1] Guanidinium salts, such as guanidine hydrochloride and guanidine thiocyanate, are powerful chaotropic agents that have become indispensable for overcoming this obstacle.[2][3][4]
These agents function by disrupting the hydrogen bond network of water, which in turn destabilizes the hydrophobic interactions that maintain the three-dimensional structure of macromolecules like proteins and nucleic acids.[3][5][6] This disruption leads to the unfolding and denaturation of proteins, including the potent ribonucleases (RNases) that are notoriously difficult to eliminate.[1][4][7] By rapidly inactivating these enzymes upon cell lysis, guanidinium-based reagents effectively preserve the integrity of the target nucleic acids.[1][4] This document provides a comprehensive guide to the principles and applications of Guanidine-¹³C,¹⁵N₃ hydrochloride for robust nucleic acid extraction.
The Role of Isotopic Labeling: Beyond Extraction to Quantitative Insights
The use of stable isotope-labeled compounds has revolutionized the study of biological systems by enabling the precise tracking and quantification of molecules.[8][9] Guanidine-¹³C,¹⁵N₃ hydrochloride, a stable isotope-labeled version of guanidine hydrochloride, offers unique advantages that extend beyond its role as a chaotropic agent.[10]
Incorporating stable isotopes like ¹³C and ¹⁵N creates molecules with a distinct atomic mass, allowing them to be differentiated from their unlabeled counterparts by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[10][11][12] When used in nucleic acid extraction, Guanidine-¹³C,¹⁵N₃ hydrochloride can serve as an internal standard for highly accurate quantification of the extracted DNA or RNA in downstream analyses.[10][12] This is particularly valuable in applications where precise measurement is critical, such as in drug development, diagnostics, and metabolomics.[13] The ability to trace the labeled guanidinium ion through the extraction process can also aid in optimizing and validating purification protocols.
Mechanism of Action: A Two-Fold Strategy
The efficacy of Guanidine-¹³C,¹⁵N₃ hydrochloride in nucleic acid extraction stems from its dual functionality as a potent protein denaturant and a facilitator of nucleic acid binding to silica matrices.
-
Cell Lysis and Nuclease Inactivation: Upon introduction to a biological sample, the high concentration of guanidinium ions rapidly disrupts cellular membranes and denatures proteins by interfering with their hydrogen bonds and hydrophobic interactions.[14][15][16][17] This immediate inactivation of nucleases is paramount for preserving the integrity of the released nucleic acids.[1][18]
-
Nucleic Acid Binding to Silica: In the presence of alcohol (typically ethanol or isopropanol), guanidinium salts promote the binding of nucleic acids to silica surfaces, a principle widely used in spin column and magnetic bead-based purification methods.[19][20] The chaotropic environment created by the guanidinium salt disrupts the hydration shell of the nucleic acids, allowing them to adsorb onto the silica membrane while proteins and other contaminants are washed away.
The following diagram illustrates the core workflow of guanidine-based nucleic acid extraction.
Caption: Workflow for nucleic acid extraction using guanidine.
Protocols for Nucleic Acid Extraction
The following protocols are designed for the extraction of high-quality DNA and RNA from cultured cells and tissues using Guanidine-¹³C,¹⁵N₃ hydrochloride. These protocols are based on the well-established principles of guanidinium-based lysis and silica column purification.[19][21]
Safety Precautions
-
Guanidine-¹³C,¹⁵N₃ hydrochloride is a strong denaturant and irritant. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.
-
Perform all steps involving guanidinium salts in a chemical fume hood.
-
Avoid mixing guanidinium-containing solutions with bleach, as this can generate hazardous gases.[20]
Protocol 1: Total RNA Extraction
This protocol is optimized for the isolation of total RNA from cultured cells or tissues, yielding high-quality RNA suitable for downstream applications such as RT-qPCR, Northern blotting, and RNA sequencing.[22]
Materials:
-
Lysis Buffer (4 M Guanidine-¹³C,¹⁵N₃ hydrochloride, 25 mM sodium citrate, pH 7.0, 0.5% N-lauroylsarcosine, 0.1 M 2-mercaptoethanol)
-
Wash Buffer I (Contains a lower concentration of guanidinium salt to remove proteins and other impurities)
-
Wash Buffer II (Contains ethanol to remove salts)
-
RNase-free water or TE buffer
-
Ethanol (100% and 70%)
-
Silica-based RNA spin columns
-
Microcentrifuge tubes (RNase-free)
-
Microcentrifuge
Procedure:
-
Sample Preparation:
-
Cultured Cells: Pellet up to 10⁷ cells by centrifugation. Lyse the cells by adding 1 mL of Lysis Buffer and passing the lysate several times through a pipette.
-
Tissues: Immediately freeze tissue in liquid nitrogen. Grind the frozen tissue to a fine powder. Add 1 mL of Lysis Buffer per 50-100 mg of tissue and homogenize.[25]
-
-
Homogenate Lysis: Incubate the homogenate at room temperature for 5 minutes to ensure complete lysis and denaturation of proteins.
-
Binding:
-
Add 1 volume of 70% ethanol to the lysate and mix thoroughly by pipetting.
-
Transfer the mixture to a silica spin column placed in a collection tube.
-
Centrifuge at ≥12,000 x g for 1 minute. Discard the flow-through.
-
-
Washing:
-
Add 700 µL of Wash Buffer I to the column. Centrifuge for 1 minute at ≥12,000 x g. Discard the flow-through.
-
Add 500 µL of Wash Buffer II to the column. Centrifuge for 1 minute at ≥12,000 x g. Discard the flow-through.
-
Centrifuge the empty column for an additional 1-2 minutes to remove any residual ethanol.
-
-
Elution:
-
Place the spin column in a clean, RNase-free microcentrifuge tube.
-
Add 30-50 µL of RNase-free water directly to the center of the silica membrane.
-
Incubate at room temperature for 1 minute.
-
Centrifuge for 1 minute at ≥12,000 x g to elute the RNA.
-
-
Storage: Store the eluted RNA at -80°C.
Protocol 2: Genomic DNA Extraction
This protocol is designed for the isolation of high-molecular-weight genomic DNA from various sample types.
Materials:
-
Lysis Buffer (6 M Guanidine-¹³C,¹⁵N₃ hydrochloride, 10 mM Tris-HCl, pH 8.0, 20 mM EDTA, 1% Triton X-100)
-
Proteinase K
-
Binding Buffer (Contains Guanidine-¹³C,¹⁵N₃ hydrochloride and isopropanol)
-
Wash Buffer (Contains ethanol)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Ethanol (100%)
-
Silica-based DNA spin columns
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Sample Lysis:
-
For tissues or cells, add 180 µL of Lysis Buffer and 20 µL of Proteinase K.
-
Mix thoroughly and incubate at 56°C for 1-3 hours, or until the tissue is completely lysed.
-
-
Binding:
-
Add 200 µL of 100% ethanol to the lysate and mix well.
-
Transfer the entire mixture to a silica spin column in a collection tube.
-
Centrifuge at ≥8,000 x g for 1 minute. Discard the flow-through.
-
-
Washing:
-
Add 500 µL of Wash Buffer to the column.
-
Centrifuge at ≥8,000 x g for 1 minute. Discard the flow-through.
-
Repeat the wash step.
-
Centrifuge the empty column for 2 minutes to dry the membrane.
-
-
Elution:
-
Place the column in a clean microcentrifuge tube.
-
Add 50-100 µL of TE Buffer (pre-warmed to 70°C) to the center of the membrane.
-
Incubate at room temperature for 2-5 minutes.
-
Centrifuge for 1 minute at ≥10,000 x g to elute the DNA.
-
-
Storage: Store the eluted DNA at -20°C.
Quality Control and Data Interpretation
The purity and concentration of the extracted nucleic acids should be assessed before downstream applications.
Spectrophotometric Analysis:
Use a spectrophotometer to measure the absorbance at 260 nm, 280 nm, and 230 nm.
| Ratio | Ideal Value | Indication of Contamination |
| A260/A280 | ~1.8 for DNA~2.0 for RNA | Lower ratios may indicate protein contamination. |
| A260/A230 | >2.0 | Lower ratios may indicate contamination with chaotropic salts (guanidine) or phenol.[7][26] |
It is important to note that residual guanidine can inhibit downstream enzymatic reactions such as PCR.[26] If the A260/A230 ratio is low, an additional wash step or ethanol precipitation may be necessary to remove the remaining contaminants.[27]
Visualization of Workflow Logic:
The decision-making process for quality control can be visualized as follows:
Caption: Quality control decision tree for extracted nucleic acids.
Applications in Advanced Research
The use of Guanidine-¹³C,¹⁵N₃ hydrochloride opens up possibilities for sophisticated analytical techniques.
-
Quantitative Mass Spectrometry: The isotopically labeled guanidinium ion can serve as a co-eluting internal standard, enabling highly precise quantification of nucleic acids without the need for external calibration curves. This is particularly advantageous in clinical diagnostics and drug development where accuracy is paramount.
-
NMR Spectroscopy: Stable isotope labeling of nucleic acids is a powerful tool for studying their structure, dynamics, and interactions with other molecules.[11][12][13][28][29] While the label is on the extraction agent and not the nucleic acid itself in this protocol, its presence can be used to monitor the efficiency of the purification process and ensure complete removal of the chaotropic agent, which is crucial for obtaining high-quality NMR spectra.
Conclusion
Guanidine-¹³C,¹⁵N₃ hydrochloride is a versatile and powerful reagent for the extraction of high-quality nucleic acids. Its function as a chaotropic agent ensures the rapid inactivation of nucleases and efficient lysis of cells, while the isotopic labeling provides a unique advantage for advanced quantitative and analytical applications. The protocols outlined in this document provide a robust framework for researchers, scientists, and drug development professionals to obtain pure and intact nucleic acids, forming the foundation for reliable and reproducible downstream experimental success.
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Application Notes and Protocols: Enhancing Quantitative Proteomics with Isotopic Guanidination in Enzymatic Digestion Buffers
Authored by: A Senior Application Scientist
Introduction: The Pursuit of Precision in Protein Quantification
In the fields of cellular biology, drug discovery, and clinical research, the accurate quantification of protein abundance is fundamental to unraveling complex biological processes and identifying therapeutic targets.[1][2] Mass spectrometry-based proteomics has emerged as a powerful platform for these investigations, with isotopic labeling techniques providing a high degree of precision and accuracy for relative and absolute quantification.[3][4][5]
This document provides a detailed guide to the application of isotopic guanidination, a robust chemical labeling strategy for quantitative proteomics. Specifically, we will focus on the use of reagents that convert lysine residues to isotopically labeled homoarginine, a reaction analogous to using a hypothetical "Guanidine-13C,15N3" source for labeling. This process not only facilitates accurate quantification but also enhances the ionization efficiency of lysine-containing peptides, thereby improving their detection in mass spectrometry.[6][7]
We will explore the underlying chemical principles, provide detailed, field-tested protocols for protein denaturation, digestion, and isotopic labeling, and discuss the critical parameters for successful implementation.
The Principle of Isotopic Guanidination
Trypsin, the most commonly used protease in proteomics, cleaves proteins C-terminal to arginine and lysine residues.[6] However, in mass spectrometry analyses, particularly with Matrix-Assisted Laser Desorption/Ionization (MALDI), peptides ending in arginine exhibit significantly stronger signals than those ending in lysine.[6][8] This is attributed to the higher basicity of arginine's guanidinium group (pKa ≈ 12.5) compared to lysine's primary amine (pKa ≈ 10.5), which promotes more efficient protonation and ionization.[6]
Guanidination is a chemical modification that converts the primary amine of a lysine residue into a guanidinium group, effectively transforming lysine into its structural analog, homoarginine.[9][10] This conversion imparts arginine-like properties to lysine-terminated peptides, leading to a substantial enhancement in their mass spectrometry signal intensity.[7][8]
By employing an isotopically labeled guanidinating reagent (e.g., O-methylisourea with 13C and/or 15N isotopes), a known mass shift is introduced into the peptides of one sample relative to another labeled with a "light" (natural isotope abundance) version of the reagent. This allows for the direct comparison of peptide intensities at the MS1 level for accurate relative quantification.[11]
Core Experimental Workflow: From Protein Extraction to Labeled Peptides
The overall process involves protein denaturation to ensure complete access for the enzyme, followed by reduction and alkylation of disulfide bonds, enzymatic digestion, and finally, the chemical labeling of peptides via guanidination.
Caption: Conversion of a lysine residue to isotopically labeled homoarginine.
Self-Validating System and Trustworthiness: The protocol's integrity is maintained by several factors:
-
Reaction Specificity: The guanidination reaction is highly specific to primary amines, primarily the ε-amino group of lysine and the N-termini of peptides, under alkaline conditions. [10]* Complete Conversion: The efficiency of the labeling reaction can be assessed by searching for unmodified lysine residues in the mass spectrometry data. Incomplete labeling can complicate quantification and should be optimized.
-
Internal Consistency: Within a single LC-MS/MS run, the ratio of heavy to light peptides from the same protein should be consistent, providing an internal validation of the quantification.
Conclusion
Isotopic labeling via guanidination of lysine residues is a powerful technique in the quantitative proteomics toolbox. It offers the dual benefits of introducing a quantifiable mass tag while simultaneously enhancing the mass spectrometric detection of lysine-containing peptides. The protocols outlined in this document provide a robust framework for researchers, scientists, and drug development professionals to implement this strategy. By understanding the chemical principles and carefully controlling the experimental parameters, this method can yield high-quality, reproducible data for a deeper understanding of the proteome.
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- Ren, D., et al. (2009). An improved trypsin digestion method minimizes digestion-induced modifications on proteins. PubMed.
- Silantes. (2023). A Guide to Quantitative Proteomics. Silantes.
- University of Bergen. (n.d.). In-solution Protein Digestion with Guanidine-HCl and Trypsin Protease. UiB.
- ResearchGate. (n.d.). Effects of Guanidination with Trypsin, Lys-C, or Glu-C Digestion on Mass Spectrometric Signal Intensity and Protein Sequence Coverage. Request PDF - ResearchGate.
- Creative Proteomics. (2019). Proteomics Approaches to Studying Protein Relative Quantification. Creative Proteomics.
- Poulsen, J. W., et al. (2013). Using guanidine-hydrochloride for fast and efficient protein digestion and single-step affinity-purification mass spectrometry. PubMed.
- Benchchem. (n.d.). A Researcher's Guide to the Quantitative Analysis of Lysine Modification: Guanidination vs. Alternative Methods. Benchchem.
- Semantic Scholar. (n.d.). Using guanidine-hydrochloride for fast and efficient protein digestion and single-step affinity-purification mass spectrometry. Semantic Scholar.
- Loo, R. R. O., et al. (2011). Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. NIH.
- Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. PubMed.
- ResearchGate. (n.d.). Guanidination reaction. Download Scientific Diagram - ResearchGate.
- ResearchGate. (n.d.). Using Guanidine-Hydrochloride for Fast and Efficient Protein Digestion and Single-step Affinity-purification Mass Spectrometry. ResearchGate.
- Kentsis, A. (n.d.). Three protein extraction methods for mass spectrometry proteomics of fresh frozen mouse tissue. Alex Kentsis.
- Schmitt, M., et al. (2019). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. NIH.
- Frederick National Laboratory. (n.d.). Enzymatic Digestion of Protein Samples EFFECTIVE SOP 22924 Rev 02. Frederick National Laboratory.
- ProteomeXchange. (n.d.). ProteomeXchange Dataset PXD020256. ProteomeXchange.
- Benchchem. (n.d.). Application Notes and Protocols for Extracellular Matrix Protein Extraction Using Guanidine Hydrochloride. Benchchem.
- Bardsley, J., et al. (2015). Improvement in Speed and Reproducibility of Protein Digestion, and Peptide Quantitation Utilising Novel Sample Preparation Technology in a Full Solution Workflow. Chromatography Today.
- Jinan Qinmu Fine Chemical Co., Ltd. (2022). Action of Guanidine Hydrochloride on Proteins. Jinan Qinmu Fine Chemical Co., Ltd.
Sources
- 1. Quantitative proteomics - Wikipedia [en.wikipedia.org]
- 2. A Guide to Quantitative Proteomics | Silantes [silantes.com]
- 3. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Proteomics | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Proteomics Approaches to Studying Protein Relative Quantification - Creative Proteomics Blog [creative-proteomics.com]
- 6. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Guanidine-13C,15N3 hydrochloride solubility issues and solutions
Welcome to the technical support guide for Guanidine-13C,15N3 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who utilize this isotopically labeled compound in their work. As a strong chaotropic agent and protein denaturant, its proper handling and solubilization are critical for experimental success, particularly in fields like proteomics, protein folding studies, and nucleic acid isolation.[1][2][3] This guide provides in-depth, field-proven insights into common solubility challenges and offers validated solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is the stable isotope-labeled form of guanidine hydrochloride, where the carbon atom is replaced with Carbon-13 (¹³C) and the three nitrogen atoms are replaced with Nitrogen-15 (¹⁵N).[4][5] Its chemical properties are nearly identical to the unlabeled compound. Its primary role is as a protein denaturant in physiochemical studies of protein folding and to solubilize insoluble proteins like inclusion bodies.[1][3] The isotopic labels serve as tracers, allowing for quantitative analysis in techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).[2]
Q2: Is the solubility of this compound different from its unlabeled counterpart?
No, for all practical laboratory purposes, the solubility is identical. The substitution with stable isotopes (¹³C and ¹⁵N) results in a negligible change in the compound's physical properties, including solubility. Therefore, protocols and solubility data for standard guanidine hydrochloride (CAS 50-01-1) are directly applicable to the labeled version (CAS 285977-73-3).[2][4]
Q3: My solid this compound has formed clumps. Is it still usable?
Yes, it is perfectly usable. Guanidine hydrochloride is known to agglomerate or form lumps during storage, especially if exposed to moisture.[1] This change in physical appearance does not typically indicate chemical degradation or affect its quality. Solutions prepared from both free-flowing powder and lumpy material are identical in performance. It is recommended to store the container tightly sealed at room temperature in a dry place.[1]
Q4: What is the maximum solubility of this compound in water at room temperature?
The maximum solubility of guanidine hydrochloride in water at room temperature (approx. 20-25°C) is about 6 Molar (M).[1][6] Attempting to create higher concentrations without heating will result in an unsaturated solution with undissolved solid.
Troubleshooting Guide: Dissolution Issues & Solutions
Q1: I am struggling to prepare a high-concentration (8M) aqueous stock solution. The solid is not fully dissolving. What is the correct procedure?
This is a common issue stemming from two key factors: the high concentration exceeds the room temperature saturation limit, and the dissolution process is highly endothermic, meaning it absorbs heat from the solvent and makes it cold, further reducing solubility.[7]
Causality: As guanidine hydrochloride dissolves, it breaks ionic bonds, which requires energy from the surrounding water. This causes a significant drop in temperature, hindering the dissolution of the remaining solid. Gentle heating is required to counteract this effect and achieve a supersaturated 8M concentration.[8]
Solution Workflow:
Caption: Logical Flow for Preparing Complex Buffers with Guanidine HCl.
Key Insight: Always dissolve salts like guanidine hydrochloride in the solvent in which they are most soluble (water) before introducing components that decrease their solubility (alcohols). [7]
Q4: Are there alternative solvents for this compound if water is not suitable for my experiment?
Yes, while water is the most common and effective solvent, guanidine hydrochloride is soluble in other polar solvents. The choice of solvent depends entirely on the downstream application and compatibility with your experimental system.
Causality: The solubility is dictated by the principle "like dissolves like." Guanidine hydrochloride, being a polar salt, dissolves best in polar solvents capable of forming hydrogen bonds and solvating the guanidinium and chloride ions.
Data Presentation: Solubility in Common Laboratory Solvents
| Solvent | Solubility (at ~20-25°C) | Reference |
| Water | ~215 g / 100 mL (~6 M) | [3][9] |
| Methanol | ~76 g / 100 g | [9] |
| N,N-dimethylformamide (DMF) | High (mole fraction 0.4017 at 25°C) | [10] |
| Ethanol | ~24 g / 100 g | [9] |
| DMSO | ≥27.2 mg/mL | [11] |
| Acetone | Practically Insoluble | [9] |
| Benzene | Practically Insoluble | [9] |
Experimental Protocols
Protocol 1: Preparation of a 6M this compound Aqueous Solution
This protocol yields a stock solution that is stable at room temperature.
-
Calculation: Determine the required mass of this compound (M.W. ~99.50 g/mol for the labeled version)[4]. For 100 mL of 6M solution, you will need: 6 mol/L * 0.1 L * 99.50 g/mol = 59.7 g.
-
Dissolution: Add the weighed solid to a beaker containing a magnetic stir bar and approximately 80 mL of high-purity water.
-
Mixing: Place the beaker on a magnetic stir plate at room temperature. Stir until all the solid has completely dissolved. This may take some time.
-
Final Volume Adjustment: Once dissolved, transfer the solution to a 100 mL graduated cylinder. Rinse the beaker with a small amount of water and add it to the cylinder. Carefully add water to reach the final volume of 100 mL.
-
Storage: Transfer to a labeled, sealed container. The solution is stable at room temperature.
Protocol 2: Preparation of an 8M this compound Aqueous Stock Solution
This protocol requires heating and the resulting solution may precipitate upon cooling.
-
Calculation: For 100 mL of 8M solution, you will need: 8 mol/L * 0.1 L * 99.50 g/mol = 79.6 g.
-
Initial Mixing: Add the 79.6 g of solid to a beaker with a magnetic stir bar and approximately 70 mL of high-purity water.
-
Heating and Dissolution: Place the beaker on a stirrer hotplate. Begin stirring and gently heat the solution to 35-40°C. Do not boil. Maintain this temperature until all the solid is completely dissolved. [1][8]4. Cooling and Volume Adjustment: Remove the beaker from the heat and allow it to cool to room temperature. Transfer the solution to a 100 mL graduated cylinder and adjust the final volume to 100 mL with water.
-
Usage and Storage: Use the solution promptly or store it at a temperature above 30°C to prevent precipitation. If crystals form, gently re-warm to 37°C to re-dissolve them before use. [12]
References
-
Interchim. (n.d.). Guanidine Hydrochloride. [Link]
-
ResearchGate. (2018). How can I prepare guanidine hydrochloride 8M?. [Link]
- Google Patents. (n.d.). CN1247536C - Process for preparing guanidine hydrochloride.
-
ResearchGate. (n.d.). Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. [Link]
-
ResearchGate. (2022). Chemical stability test of proteins with Guanidinium HCl?. [Link]
-
Wikipedia. (n.d.). Guanidinium chloride. [Link]
-
Reddit. (2023). Advice regarding Guanidine-Hydrochloride solubility in EtOH. [Link]
-
Reddit. (n.d.). Dissolving GuHCL (Guanidine Hydrochloride). [Link]
Sources
- 1. interchim.fr [interchim.fr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Guanidinium chloride - Wikipedia [en.wikipedia.org]
- 4. 胍-13C,15N3 盐酸盐 98 atom % 15N, 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 5. GUANIDINE-13C, 15N HCL | 285977-73-3 [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. CN1247536C - Process for preparing guanidine hydrochloride - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Guanidine-13C,15N3 Hydrochloride for Protein Unfolding
Introduction
Welcome to the technical support guide for optimizing the use of Guanidine-13C,15N3 hydrochloride (Gu-HCl) in protein unfolding studies. This resource is designed for researchers, scientists, and drug development professionals who are leveraging this powerful chaotropic agent to investigate protein stability, folding kinetics, and conformational dynamics. Guanidine hydrochloride is a widely used denaturant that disrupts the non-covalent interactions responsible for maintaining a protein's native three-dimensional structure.[1][2] The incorporation of stable isotopes, ¹³C and ¹⁵N, makes it particularly valuable for NMR-based studies, allowing for detailed, residue-specific analysis of the unfolding process.
This guide provides a structured, question-and-answer-based approach to address common challenges and frequently asked questions. It moves from foundational concepts to detailed troubleshooting, offering scientifically grounded explanations and actionable protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: How does Guanidine Hydrochloride induce protein unfolding?
A1: Guanidine hydrochloride is a potent chaotropic agent that disrupts the native conformation of proteins through a combination of mechanisms.[2] Primarily, it interferes with the intricate network of non-covalent interactions that stabilize the protein's structure.[1][2] This includes:
-
Disruption of Hydrogen Bonds: The guanidinium ion can form strong hydrogen bonds with the protein backbone and side chains, effectively competing with and breaking the intramolecular hydrogen bonds that are critical for maintaining secondary structures like alpha-helices and beta-sheets.[1][2][3]
-
Weakening of the Hydrophobic Effect: Gu-HCl alters the bulk properties of water, increasing the solubility of non-polar amino acid side chains.[2][3] This diminishes the hydrophobic effect, which is a primary driving force for protein folding that sequesters non-polar residues in the protein's core.
-
Direct Binding: There is evidence that guanidinium ions can directly and preferentially bind to the protein, particularly to the unfolded state.[3][4] This interaction shifts the conformational equilibrium from the native (folded) state to the denatured (unfolded) state.
Q2: Why use this compound instead of the unlabeled compound?
A2: The use of isotopically labeled this compound is specifically for nuclear magnetic resonance (NMR) spectroscopy studies. While unlabeled Gu-HCl is sufficient for studies using techniques like circular dichroism or fluorescence spectroscopy, NMR provides residue-specific information. In complex NMR experiments, signals from a highly concentrated denaturant can overlap with and obscure the signals from the protein of interest. By using the fully labeled ¹³C,¹⁵N₃ version, the signals from the guanidinium ion can be filtered out during data acquisition, allowing for clear, unambiguous observation of the protein's resonances even at high denaturant concentrations.
Q3: What is a typical concentration range for Gu-HCl-induced protein unfolding?
A3: There is no single concentration that works for all proteins. The optimal concentration is highly dependent on the intrinsic stability of the protein under investigation.[1] However, a general experimental range is from 0 M to 6 M Gu-HCl.[2][5] For many small, globular proteins, the unfolding transition occurs between 1.5 M and 4 M Gu-HCl.[5][6] It is essential to perform a titration experiment, creating a denaturation curve, to determine the precise concentration range over which your specific protein unfolds.
Q4: Can low concentrations of Gu-HCl stabilize a protein?
A4: Counterintuitively, yes. In some cases, low concentrations of Gu-HCl (typically below 1 M) have been observed to stabilize partially folded intermediates, such as the "molten globule" state.[7][8] This phenomenon is thought to arise from the differential effects of the guanidinium ion at low concentrations, where it can screen charge repulsion or favorably interact with specific residues without causing global unfolding.[8] This is an important consideration when interpreting data in the pre-transition baseline of a denaturation curve.
Experimental Planning & Protocols
Protocol 1: Preparation and Accurate Concentration Determination of a Gu-HCl Stock Solution
The accuracy of your unfolding data is critically dependent on the precise concentration of your denaturant. Since Gu-HCl is highly hygroscopic (readily absorbs moisture from the air), determining its concentration by weight alone is often inaccurate.[9] The gold-standard method relies on measuring the refractive index.
Materials:
-
High-purity this compound
-
Desired buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Digital refractometer
-
Volumetric flasks and pipettes
Step-by-Step Procedure:
-
Prepare an Approximate 8 M Stock Solution: Dissolving Gu-HCl is an endothermic process, meaning it gets cold. To prepare 100 mL of an ~8 M solution, weigh approximately 76.44 g of Gu-HCl and add it to a beaker with about 70 mL of your buffer.[10]
-
Dissolve the Salt: Stir the solution at room temperature. Gentle warming can be used to expedite dissolution.[10]
-
Adjust to Final Volume: Once fully dissolved and cooled to room temperature, transfer the solution to a 100 mL volumetric flask and bring it to the final volume with buffer.
-
Filter the Solution: Pass the solution through a 0.22 µm or 0.45 µm filter to remove any particulates.[10]
-
Measure the Refractive Index:
-
Calculate the Exact Concentration: Use the following established formula to calculate the molarity ([GuHCl]) from the difference in refractive index (ΔN) between your solution and the buffer at 25°C:[9] [GuHCl] (M) = 57.147(ΔN) + 38.68(ΔN)² - 91.60(ΔN)³[9]
Table 1: Refractive Index and Corresponding Gu-HCl Concentration
| Refractive Index (25°C) | ΔN (from water) | Calculated [Gu-HCl] (M) |
|---|---|---|
| 1.3330 | 0.0000 | 0.00 |
| 1.3505 | 0.0175 | 1.00 |
| 1.3675 | 0.0345 | 2.00 |
| 1.3840 | 0.0510 | 3.00 |
| 1.4000 | 0.0670 | 4.00 |
| 1.4155 | 0.0825 | 5.00 |
| 1.4305 | 0.0975 | 6.00 |
| 1.4450 | 0.1120 | 7.00 |
| 1.4590 | 0.1260 | 8.00 |
Note: This table provides approximate values for quick reference. Always use the formula for precise calculations.
Protocol 2: Generating a Guanidine Hydrochloride Denaturation Curve
This protocol describes a typical equilibrium unfolding experiment monitored by intrinsic tryptophan fluorescence. The same sample preparation can be used for other techniques like Circular Dichroism (CD) or NMR.
Materials:
-
Purified protein stock solution of known concentration.
-
Accurately determined Gu-HCl stock solution (from Protocol 1).
-
Buffer identical to that used for the Gu-HCl stock.
-
Fluorometer.
Step-by-Step Procedure:
-
Sample Preparation: Prepare a series of samples with a constant final protein concentration and varying final Gu-HCl concentrations (e.g., in 0.1 M or 0.2 M increments from 0 M to 6 M).[2] This is best done by creating two master solutions: one with protein in buffer (0 M Gu-HCl) and one with protein in the highest desired Gu-HCl concentration (e.g., 6 M). The intermediate concentrations can then be made by mixing these two solutions in precise ratios.
-
Equilibration: Incubate all samples at a constant temperature (e.g., 25°C) for a sufficient time to allow the unfolding reaction to reach equilibrium. This can range from a few minutes to several hours depending on the protein.[5] A time-course experiment at a midpoint concentration is recommended to determine the required incubation time.
-
Fluorescence Measurement:
-
Set the excitation wavelength for tryptophan (typically ~295 nm) to minimize absorbance by tyrosine.
-
Record the emission spectrum from approximately 310 nm to 400 nm.
-
As the protein unfolds, tryptophan residues become exposed to the solvent, causing a characteristic red-shift in the emission maximum (e.g., from ~330 nm to ~355 nm).[2]
-
-
Data Analysis:
-
Plot a measure of unfolding (e.g., emission maximum wavelength or intensity at a specific wavelength) against the final Gu-HCl concentration.
-
The resulting sigmoidal curve can be fitted to a two-state unfolding model to determine thermodynamic parameters such as the midpoint of denaturation (Cm) and the free energy of unfolding in the absence of denaturant (ΔG°H₂O).
-
Troubleshooting Guide
Q5: My protein precipitates upon addition of Gu-HCl. What should I do?
A5: Protein precipitation during a denaturation experiment is a common issue that can arise from several factors.
-
Cause 1: Incorrect pH. The pH of a concentrated Gu-HCl solution can be slightly acidic. Ensure your final buffer concentration is sufficient to maintain the target pH across all samples. It's good practice to measure the pH of your 0 M and high-molarity Gu-HCl solutions.
-
Solution 1: Increase the buffer concentration (e.g., from 20 mM to 50 or 100 mM) to improve its buffering capacity.
-
Cause 2: Aggregation of Unfolded States. The unfolded or partially unfolded state of the protein may be prone to aggregation, especially at concentrations near the unfolding transition midpoint.
-
Solution 2: Try performing the experiment at a lower protein concentration. If possible, include a mild non-ionic detergent (e.g., 0.01% Pluronic F-68) or a small amount of a stabilizing osmolyte like L-arginine in your buffer.
-
Cause 3: "Salting Out". Although Gu-HCl is a denaturant, at very high concentrations it is still a salt and can cause some proteins to precipitate.
-
Solution 3: This is less common but can occur with proteins that are sensitive to high ionic strength. If the precipitation only occurs at the highest Gu-HCl concentrations, check if complete unfolding can be achieved at a slightly lower concentration.
Diagram 1: General Experimental Workflow
This diagram outlines the key stages of a protein unfolding experiment using this compound.
Caption: Workflow for a Gu-HCl protein unfolding experiment.
Q6: The baseline of my denaturation curve is sloping, not flat. Is this a problem?
A6: Sloping pre- and post-transition baselines are common and expected. They reflect the intrinsic dependence of the measured spectroscopic signal (e.g., fluorescence intensity) on the denaturant concentration, even when the protein is fully folded or fully unfolded.
-
Cause: The guanidinium ion and changes in the solvent environment can slightly alter the spectroscopic properties of the protein's chromophores (like tryptophan) independent of the major unfolding transition.
-
Solution: This is not necessarily a problem, but it must be accounted for during data analysis. The linear extrapolation method (LEM) is a common approach where the pre- and post-transition baselines are fitted to a linear equation.[6] The analysis model then uses these lines to calculate the fraction of unfolded protein at each denaturant concentration within the transition region.
Q7: My unfolding transition is not perfectly reversible. What does this mean?
A7: Irreversible unfolding suggests that once denatured, the protein does not refold back to its native state upon removal of the denaturant. This is a critical piece of information.
-
Cause 1: Aggregation. The unfolded protein may have aggregated irreversibly during the experiment.
-
Cause 2: Covalent Modification. If the experiment is prolonged or conducted at non-optimal pH, the protein may undergo covalent modification (e.g., deamidation or oxidation of exposed residues), preventing proper refolding.[11]
-
How to Test for Reversibility: Perform a refolding experiment. Take a sample of protein fully denatured in high-concentration Gu-HCl and rapidly dilute it into a buffer with zero or low Gu-HCl. Compare the spectroscopic signal of the refolded sample to that of the original native protein. If they are not identical, the unfolding is not fully reversible.
-
Implication: If unfolding is irreversible, the thermodynamic parameters (like ΔG°) derived from an equilibrium model are not valid. The experiment still provides information about the protein's susceptibility to denaturation but does not reflect its thermodynamic stability.
Diagram 2: Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing common issues encountered during Gu-HCl unfolding experiments.
Caption: Troubleshooting flowchart for common experimental issues.
References
-
Effects of Guanidine Hydrochloride on the Proton Inventory of Proteins: Implications on Interpretations of Protein Stability. Biochemistry. Available at: [Link]
-
Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions. Scilit. Available at: [Link]
-
Protein stabilization and destabilization by guanidinium salts. PubMed, National Institutes of Health. Available at: [Link]
-
Guanidium and protein stability. Reddit r/Biochemistry. Available at: [Link]
-
Use of Protein Folding Reagents. Current Protocols in Protein Science, Wiley Online Library. Available at: [Link]
-
Chemical Protein Unfolding – A Simple Cooperative Model. The Journal of Physical Chemistry B. Available at: [Link]
-
Chazin Lab Protocol for determining denaturant concentration. Vanderbilt University Structural Biology. Available at: [Link]
-
Guanidine hydrochloride stabilization of a partially unfolded intermediate during the reversible denaturation of protein disulfide isomerase. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Guanidine Hydrochloride-Induced Unfolding of the Three Heme Coordination States of the CO-Sensing Transcription Factor, CooA. Biochemistry. Available at: [Link]
-
Determination and Analysis of Urea and Guanidine Hydrochloride Denaturation Curves. Journal of Visualized Experiments. Available at: [Link]
-
NMR STUDIES OF THE UNFOLDING OF RIBONUCLEASE BY GUANIDINE HYDROCHLORIDE. EVIDENCE FOR INTERMEDIATE STATES. FEBS Letters. Available at: [Link]
-
Denaturation of Proteins by Urea and Guanidine Hydrochloride. ResearchGate. Available at: [Link]
-
CAS No.50-01-1,Guanidine hydrochloride Suppliers,MSDS download. LookChem. Available at: [Link]
-
GUANIDINE HYDROCHLORIDE TESTING METHODS. BioSpectra. Available at: [Link]
-
Protein undergoes initial compaction and structural gain at low guanidine HCl concentration before unfolding at higher GdnCl concentration. ResearchGate. Available at: [Link]
-
Chemical stability test of proteins with Guanidinium HCl? ResearchGate. Available at: [Link]
-
Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. Protein Science. Available at: [Link]
-
Guanidine hydrochloride-induced folding of proteins. PubMed, National Institutes of Health. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Action of Guanidine Hydrochloride on Proteins [qinmuchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Guanidine Hydrochloride-Induced Unfolding of the Three Heme Coordination States of the CO-Sensing Transcription Factor, CooA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Guanidine hydrochloride stabilization of a partially unfolded intermediate during the reversible denaturation of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guanidine hydrochloride-induced folding of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chazin Lab Protocol for determining denaturant concentration [structbio.vanderbilt.edu]
- 10. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
Technical Support Center: Preventing Guanidine-13C,15N3 Hydrochloride Precipitation in Buffers
Welcome to the technical support center for Guanidine-13C,15N3 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this isotopically labeled compound in their experiments. While this compound is a powerful tool, its high concentration in buffer systems can sometimes lead to precipitation, jeopardizing experimental outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and prevent these challenges. The chemical behavior of the isotopically labeled guanidine hydrochloride is nearly identical to its unlabeled counterpart, so the principles outlined here are broadly applicable.[1]
I. Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding this compound precipitation.
Q1: Why is my this compound precipitating out of solution?
A1: Precipitation of this compound can be attributed to several factors:
-
Concentration Exceeding Solubility Limit: The maximum solubility of guanidine hydrochloride in water at room temperature is approximately 6M.[2][3][4] Attempting to prepare solutions with higher concentrations without heating can lead to precipitation.
-
Low Temperature: The dissolution of guanidine hydrochloride is an endothermic process, meaning it absorbs heat from its surroundings, causing the solution to cool down.[5][6] This decrease in temperature lowers its solubility.
-
Buffer Composition: Certain buffer components, particularly phosphate, can interact with guanidinium ions and reduce solubility, especially at high salt concentrations.[7]
-
Presence of Other Salts (Salting Out): The addition of other salts to the buffer can decrease the solubility of guanidine hydrochloride through the "salting out" effect.
-
pH of the Solution: While guanidine hydrochloride solutions are stable over a wide pH range (2.0 to 10.5), extreme pH values can affect its stability and solubility.[8]
Q2: What is the maximum concentration of this compound I can dissolve at room temperature?
A2: At room temperature, the maximum solubility of guanidine hydrochloride in water is approximately 6M.[2][3][4] If you need to prepare a more concentrated solution, such as 8M, gentle heating is required.[2][4]
Q3: Can I heat the solution to dissolve the precipitate?
A3: Yes, gentle heating is a common and effective method to dissolve guanidine hydrochloride. To prepare an 8M solution, for example, heating to approximately 35°C for about 30 minutes is recommended.[2][4] It is also convenient to heat the mixture in a microwave oven when preparing concentrated solutions from the solid salt.[8]
Q4: Are there any buffers I should avoid when working with high concentrations of this compound?
A4: Phosphate buffers can be problematic when used in titrations with guanidinium chloride. The pH of phosphate buffers is significantly affected by changes in ionic strength, which can lead to unpredictable shifts in your experimental conditions.[7] Amine-based buffers like Tris or MOPS are often better choices as their pKa values are less affected by high salt concentrations.[7]
Q5: Does the grade of this compound affect its solubility?
A5: Yes, the purity of the reagent can influence its solubility and the clarity of the resulting solution. Using a high-purity or molecular biology grade is recommended, as technical grade reagents may contain insoluble impurities.[6] If you are using a practical-grade reagent for large-scale work, filtering the solution through a 0.45-µm filter can help remove haziness.[8]
II. Troubleshooting Guides
This section provides a more detailed approach to resolving precipitation issues.
Guide 1: Precipitate Forms During Initial Solution Preparation
If you observe a precipitate while dissolving this compound, follow this troubleshooting workflow:
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. interchim.fr [interchim.fr]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Reply to Campos and Muñoz: Why phosphate is a bad buffer for guanidinium chloride titrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Guanidine-¹³C,¹⁵N₃ Hydrochloride in Mass Spectrometry
Welcome to the technical support center for the application of Guanidine-¹³C,¹⁵N₃ hydrochloride as a stable isotope-labeled (SIL) internal standard in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential interferences and challenges encountered during quantitative analyses. Our goal is to provide in-depth, scientifically grounded guidance to ensure the accuracy and reliability of your experimental results.
Introduction to Guanidine-¹³C,¹⁵N₃ Hydrochloride as an Internal Standard
Guanidine-¹³C,¹⁵N₃ hydrochloride is a heavy-atom labeled analog of guanidine hydrochloride. With one carbon atom replaced by its stable isotope ¹³C and all three nitrogen atoms replaced by ¹⁵N, this internal standard (IS) has a mass shift of +4 Da compared to its unlabeled counterpart.[1] This significant mass difference makes it an excellent tool for isotope dilution mass spectrometry, a gold standard for quantification.
The primary advantage of using a stable isotope-labeled internal standard like Guanidine-¹³C,¹⁵N₃ hydrochloride is its chemical and physical similarity to the analyte of interest.[2] This similarity ensures that the IS and the analyte behave nearly identically during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects such as ion suppression or enhancement.[2] Unlike deuterated standards, ¹³C and ¹⁵N labels are less likely to exhibit chromatographic shifts, providing better co-elution and more accurate correction for ionization variability.[2][3]
However, even with the use of a high-quality SIL IS, various challenges can arise. This guide will address the most common issues in a question-and-answer format, providing both the "what" and the "why" behind the troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a signal for my analyte in a sample that should only contain the Guanidine-¹³C,¹⁵N₃ hydrochloride internal standard?
A1: This phenomenon, often referred to as "cross-talk," is typically due to the presence of unlabeled guanidine in your Guanidine-¹³C,¹⁵N₃ hydrochloride internal standard stock. No synthesis of a stable isotope-labeled standard is 100% efficient, and trace amounts of the unlabeled analyte will be present.
-
Immediate Action: Check the certificate of analysis (CoA) for your internal standard. The isotopic purity should be specified (e.g., 99 atom % ¹³C, 98 atom % ¹⁵N).[1]
-
Troubleshooting:
-
Quantify the Contribution: Prepare a "zero sample" (a blank matrix spiked only with the internal standard) and measure the response of the analyte. The peak area of the unlabeled analyte in this sample represents the contribution from the IS.
-
Correction: For accurate quantification at the lower limit of quantitation (LLOQ), the response of the unlabeled analyte from the IS should be less than 5% of the analyte response at the LLOQ. If it is higher, you may need to subtract this contribution from all your measurements or source a purer standard.
-
Q2: My analyte and Guanidine-¹³C,¹⁵N₃ hydrochloride internal standard show different retention times in my chromatography. Is this a problem?
A2: While ¹³C and ¹⁵N labeling are known to cause minimal chromatographic shifts compared to deuterium labeling, slight differences can still occur, especially with high-resolution chromatography systems like UPLC.[2][3] If the shift is significant, it can compromise the ability of the internal standard to accurately compensate for matrix effects that can vary over the elution time.
-
Assessment: A small, consistent shift may not be problematic. However, if the retention time difference leads to the analyte and IS eluting in different regions of matrix suppression, the accuracy of your quantification will be affected.
-
Troubleshooting:
-
Optimize Chromatography: Adjust your mobile phase composition, gradient, or column chemistry to improve the co-elution of the analyte and the internal standard.
-
Matrix Effect Evaluation: Perform a post-column infusion experiment to map the regions of ion suppression in your chromatogram. This will help you determine if the retention time shift is placing your analyte and IS in different suppression zones.
-
Q3: I am seeing unexpected adducts in my mass spectra for both the analyte and the internal standard. How should I handle this?
A3: Adduct formation is common in electrospray ionization (ESI) and can be influenced by the mobile phase, sample matrix, and cleanliness of the ion source.[4] Common adducts include sodium [M+Na]⁺, potassium [M+K]⁺, and ammonium [M+NH₄]⁺.[1] While Guanidine-¹³C,¹⁵N₃ hydrochloride itself is not particularly prone to unusual adduct formation, the presence of salts in your sample or mobile phase can lead to these observations.
-
Impact: The formation of multiple adducts can dilute the signal of your primary ion of interest (e.g., [M+H]⁺), reducing sensitivity. Inconsistent adduct formation between samples can also lead to poor reproducibility.
-
Troubleshooting:
-
Identify the Adducts: Use a mass adduct calculator to identify the unexpected ions.[5]
-
Mobile Phase Modification: The most effective way to control adduct formation is by modifying the mobile phase. Adding a small amount of a volatile salt with a high proton affinity, such as ammonium formate or ammonium acetate, can promote the formation of the [M+H]⁺ ion and suppress sodium and potassium adducts.
-
Sample Clean-up: If the source of the adduct-forming ions is the sample matrix, improve your sample preparation procedure (e.g., solid-phase extraction) to remove these salts.
-
Source Cleaning: A contaminated ion source can be a source of adduct-forming ions. Ensure regular cleaning and maintenance of your mass spectrometer.
-
Q4: My internal standard signal is highly variable across my sample set, even though I add the same amount to each sample. What could be the cause?
A4: High variability in the internal standard signal is a strong indicator of inconsistent matrix effects.[6] While the IS is designed to compensate for these effects, extreme variations can still impact data quality.
-
Causality: The chemical composition of your samples may be highly variable, leading to different degrees of ion suppression in each sample. This is common in biological samples from different individuals or from samples collected at different time points.
-
Troubleshooting Workflow:
Sources
- 1. shimadzu.at [shimadzu.at]
- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Signal-to-Noise with Guanidine-¹³C,¹⁵N₃ Hydrochloride in NMR
Welcome to the technical support center for the application of Guanidine-¹³C,¹⁵N₃ hydrochloride in Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful isotopic labeling strategy to enhance their NMR studies, particularly in the realm of protein structural biology and dynamics. Here, we will delve into the causality behind experimental choices, provide self-validating protocols, and troubleshoot common issues to ensure the integrity and success of your experiments.
Foundational Understanding: Why Use Guanidine-¹³C,¹⁵N₃ Hydrochloride?
Guanidine hydrochloride (GdnHCl) is a potent chaotropic agent widely recognized for its ability to denature proteins.[1][2] It disrupts the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that are essential for maintaining the intricate three-dimensional structure of proteins.[3] This denaturation process is often reversible, a critical feature for protein refolding studies.[1]
The strategic advantage of using Guanidine-¹³C,¹⁵N₃ hydrochloride lies in the incorporation of NMR-active isotopes, ¹³C and ¹⁵N.[4][5] This isotopic labeling allows for the direct observation of the denaturant itself in heteronuclear NMR experiments, providing a unique window into the mechanism of protein unfolding.[6] Furthermore, in specific NMR experiments, this labeled denaturant can serve as a tool to improve the signal-to-noise ratio for signals originating from the biomolecule of interest, particularly in crowded spectral regions or when studying low-concentration samples.
The primary mechanism of action involves breaking hydrogen bonds within the protein structure, which increases the solubility of non-polar amino acid side chains and diminishes hydrophobic interactions.[1][2] Guanidine hydrochloride can also directly bind to the denatured protein, forming a complex that shifts the equilibrium towards the unfolded state.[1]
Frequently Asked Questions (FAQs)
Here we address common questions that arise when incorporating Guanidine-¹³C,¹⁵N₃ hydrochloride into NMR workflows.
Q1: What is the primary application of Guanidine-¹³C,¹⁵N₃ hydrochloride in NMR?
While unlabeled GdnHCl is a staple for protein denaturation and refolding studies, the ¹³C and ¹⁵N labeled version is specifically used as a tracer or internal standard in quantitative NMR, GC-MS, or LC-MS analyses.[7] In the context of improving signal-to-noise, its utility is more nuanced. By being NMR-active, it can be selectively "silenced" or filtered out in certain pulse sequences, reducing background noise and dynamic range issues that can obscure the signals from the protein of interest, especially at high denaturant concentrations.[8]
Q2: How does Guanidine-¹³C,¹⁵N₃ hydrochloride help in studying protein folding and unfolding?
High-resolution NMR provides residue-specific information about the conformational transitions of a protein during denaturation.[9] By titrating a protein solution with GdnHCl and acquiring a series of NMR spectra, typically ¹H-¹⁵N HSQC, one can monitor the chemical shift perturbations of individual amino acid residues.[10][11] This allows for the identification of intermediate states in the unfolding pathway, providing a much more detailed picture than methods that measure global properties.[9] The use of labeled guanidine can help in experiments designed to probe the direct interactions between the denaturant and the protein.
Q3: Can I use Guanidine-¹³C,¹⁵N₃ hydrochloride for applications other than protein denaturation?
Yes. Due to its isotopic labels, it can be used in bottom-up proteomics as a component of the enzymatic digestion buffer.[12] It can also be employed in studies of RNA-ligand interactions, such as with guanidine-responsive riboswitches, where the labeled compound can be directly observed to probe binding events.[13]
Q4: Will the high concentration of Guanidine-¹³C,¹⁵N₃ hydrochloride affect the quality of my NMR spectra?
Yes, high concentrations of GdnHCl can present several challenges.[8] The viscosity of the solution increases significantly, which can lead to broader NMR signals for the protein.[8] Additionally, the sheer molar excess of the denaturant creates a large dynamic range problem, where the intense signals from guanidine can overwhelm the much weaker signals from the protein.[8] Specialized NMR pulse sequences with solvent and denaturant suppression are often necessary to overcome these issues.[8]
Troubleshooting Guide
This section provides solutions to common problems encountered during NMR experiments involving Guanidine-¹³C,¹⁵N₃ hydrochloride.
| Problem | Potential Cause | Recommended Solution |
| Poor Signal-to-Noise / Broad Protein Peaks | High viscosity of the GdnHCl solution.[8] Protein aggregation at intermediate denaturant concentrations. | Increase the experimental temperature to reduce viscosity.[8] Optimize the GdnHCl concentration; sometimes a lower concentration is sufficient. For aggregation, consider stepwise dialysis for refolding or optimizing buffer conditions (pH, ionic strength). |
| Overwhelming Guanidine Signal in Spectrum | High dynamic range due to the high concentration of GdnHCl compared to the protein.[8] | Utilize advanced NMR pulse sequences with effective water and denaturant suppression, such as diffusion-edited experiments or those employing chemical shift selective pulses.[8] |
| Protein Precipitation During GdnHCl Removal (e.g., Dialysis) | Rapid removal of the denaturant leading to the formation of aggregation-prone intermediates.[14] High protein concentration favoring intermolecular interactions.[14] | Employ stepwise dialysis, gradually decreasing the GdnHCl concentration to allow for proper refolding.[14] Reduce the initial protein concentration. Add stabilizing agents like L-arginine (0.5 M) or glycerol (10%) to the refolding buffer.[14] |
| Incomplete Protein Denaturation | The GdnHCl concentration is insufficient for the specific protein. The protein is exceptionally stable. | Incrementally increase the GdnHCl concentration (e.g., from 4 M to 6 M, or even 8 M for highly stable proteins).[3] Gentle heating (e.g., 50-60°C for a short period) can sometimes aid denaturation, but monitor for irreversible aggregation.[3] |
| Chemical Shift Ambiguity | Overlap of protein and denaturant signals in the NMR spectrum. | The use of ¹³C and ¹⁵N labeled guanidine allows for the acquisition of heteronuclear correlation spectra (e.g., ¹H-¹³C or ¹H-¹⁵N HSQC) which provides much greater signal dispersion than a simple 1D ¹H spectrum, helping to resolve ambiguities.[15][16] |
Experimental Protocols
Protocol 1: Monitoring Protein Unfolding using ¹H-¹⁵N HSQC Titration
This protocol outlines the steps to monitor the denaturation of a ¹⁵N-labeled protein with Guanidine-¹³C,¹⁵N₃ hydrochloride.
-
Sample Preparation: Prepare a stock solution of your ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, pH 6.5) with 10% D₂O. The final protein concentration should be in the range of 100-500 µM.
-
Denaturant Stock Preparation: Prepare a high-concentration stock solution of Guanidine-¹³C,¹⁵N₃ hydrochloride (e.g., 8 M) in the same NMR buffer. Ensure the pH is readjusted after dissolving the guanidine hydrochloride.
-
Initial Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the native protein. This will serve as your reference (0 M GdnHCl).
-
Titration: Add small aliquots of the concentrated Guanidine-¹³C,¹⁵N₃ hydrochloride stock solution to your protein sample to achieve a series of increasing denaturant concentrations (e.g., 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 4.0, 5.0, 6.0 M).
-
Data Acquisition: After each addition of the denaturant, gently mix the sample and allow it to equilibrate for a few minutes before acquiring a ¹H-¹⁵N HSQC spectrum. It is crucial to maintain the same temperature for all experiments.[8]
-
Data Analysis: Process and analyze the series of HSQC spectra. Track the chemical shift changes for each backbone amide peak as a function of GdnHCl concentration.[10] Plotting the chemical shift perturbation against the denaturant concentration can reveal the unfolding transition and may indicate the presence of intermediate states.[9]
Visualizing the Experimental Workflow
Caption: Workflow for monitoring protein unfolding via NMR titration.
Visualizing Troubleshooting Logic
Caption: Decision tree for troubleshooting common NMR spectral issues.
By understanding the principles behind the use of Guanidine-¹³C,¹⁵N₃ hydrochloride and by systematically addressing potential experimental hurdles, researchers can significantly enhance the quality and depth of their NMR-based investigations into protein structure and dynamics.
References
-
Benz, F.W., and Roberts, G.C.K. NMR STUDIES OF THE UNFOLDING OF RIBONUCLEASE BY GUANIDINE HYDROCHLORIDE. EVIDENCE FOR INTERMEDIATE STATES. FEBS Letters, 21(2), 259-262. [Link]
-
Qasim, M. A. (2013). Investigation of the mechanism of protein denaturation by guanidine hydrochloride-induced dissociation of inhibitor-protease complexes. Protein & Peptide Letters, 20(2), 187-191. [Link]
-
Roy, U., et al. (2014). Kinetic evidence for a two-stage mechanism of protein denaturation by guanidinium chloride. Proceedings of the National Academy of Sciences, 111(11), 4069-4074. [Link]
-
Sheinblatt, M. (1989). NMR studies on the induced denaturation of lysozyme by guanidine hydrochloride in the presence of the inhibitor (NAG)3. Biopolymers, 28(11), 1913-1921. [Link]
-
Bradbury, J. H., & King, N. L. R. (1972). Denaturation of proteins. IV. N.M.R. studies of ribonuclease-A. Australian Journal of Chemistry, 25(9), 209-220. [Link]
-
News. The Effect Of Guanidine Hydrochloride On Proteins. (2025-06-02). [Link]
-
Stevenson, C. L., et al. (2003). Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. Protein Science, 12(7), 1478-1488. [Link]
-
Greene, R. F., Jr, & Pace, C. N. (1974). Denaturation of proteins by urea and guanidine hydrochloride. The Journal of biological chemistry, 249(17), 5388-5393. [Link]
-
NMR Wiki Q&A Forum. Best pulse sequence for HSQC in Guanidine-HCl. (2010-10-22). [Link]
-
Amerigo Scientific. Guanidine-¹³C,¹⁵N₃ hydrochloride. [Link]
-
Bhuyan, A. K. (2002). Protein stiffening and entropic stabilization in the subdenaturing limit of guanidine hydrochloride. Biophysical journal, 83(5), 2613-2621. [Link]
-
Garg, D. K., et al. (2016). Protein undergoes initial compaction and structural gain at low guanidine HCl concentration before unfolding at higher GdnCl concentration. ResearchGate. [Link]
-
ResearchGate. NMR parameters in 6 M guanidine, pH 5.2, temperature 32 °C. A, C... [Link]
-
Pozharskii, A. F., et al. (2021). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC advances, 11(26), 15933-15954. [Link]
-
Arshava, B., et al. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Journal of biomolecular NMR, 76(11-12), 437-451. [Link]
-
McNeil Group. NMR Guide. [Link]
-
Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in nuclear magnetic resonance spectroscopy, 73, 1-16. [Link]
-
Steuer, C., et al. (2025). 1H, 13C, 15N and 31P chemical shift assignment of the first stem-loop Guanidine-II riboswitch from Escherichia coli. Biomolecular NMR assignments, 19(1), 1-6. [Link]
-
Nourse, A., & Daughdrill, G. W. (2018). Using NMR Chemical Shifts to Determine Residue-Specific Secondary Structure Populations for Intrinsically Disordered Proteins. Journal of visualized experiments : JoVE, (140), 58514. [Link]
-
ResearchGate. Using chemical shift perturbation to characterise ligand binding. [Link]
-
Baylor College of Medicine. Ligand Binding by Chemical Shift Perturbation. [Link]
-
Lopez, C. F., & Murphy, K. P. (2002). Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions. Biochemistry, 41(16), 5224-5234. [Link]
-
University of Rochester Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
NMR-BIO. NMR of large proteins: mastering methyl labeling for high-resolution analysis. [Link]
-
D'Souza, K., & Summers, M. F. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical reviews, 122(8), 7939-7978. [Link]
-
ResearchGate. 1 H-NMR spectra of polymeric guanidine derivatives; (a) PHGC, (b) PHGDBS, (c) PHGDSA, and (d) PHGLSO. [Link]
-
Murthy, A., et al. (2020). NMR Experiments for Studies of Dilute and Condensed Protein Phases: Application to the Phase-Separating Protein CAPRIN1. Journal of the American Chemical Society, 142(1), 385-397. [Link]
-
SpectraBase. Guanidine, monohydrochloride - Optional[1H NMR] - Chemical Shifts. [Link]
-
Holmes, J. B., et al. (2021). Exploring the Potential of Multinuclear Solid-State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Crystal growth & design, 21(11), 6398-6411. [Link]
Sources
- 1. Action of Guanidine Hydrochloride on Proteins [qinmuchem.com]
- 2. ycdehongchem.com [ycdehongchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Guanidine-13C,15N3 13C 99atom , 15N 98atom 285977-73-3 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Best pulse sequence for HSQC in Guanidine-HCl - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]
- 12. isotope.com [isotope.com]
- 13. 1H, 13C, 15N and 31P chemical shift assignment of the first stem-loop Guanidine-II riboswitch from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biomolecular NMR: Isotope Labeling Methods for Protein Dynamics Studies [sigmaaldrich.com]
Technical Support Center: Guanidine-13C,15N3 Hydrochloride Stability in Different Buffer Systems
Welcome to the technical support center for Guanidine-13C,15N3 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this isotopically labeled compound in their experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and stability of this compound in your specific buffer systems. Our approach is grounded in scientific principles and practical field experience to empower you with the knowledge to conduct robust and reliable experiments.
I. Understanding the Stability of this compound
Guanidine hydrochloride, and by extension its stable isotope-labeled counterpart, is a well-regarded chaotropic agent and protein denaturant.[1][2][3] In aqueous solutions, it exists predominantly as the guanidinium cation, a highly stable, resonance-stabilized species with a pKaH of 13.6.[1] This high pKaH signifies that it is a very strong base and will be protonated and positively charged in most biologically relevant pH ranges.[1] While generally stable, its long-term stability in solution can be influenced by factors such as pH, temperature, and buffer composition. This guide will walk you through how to assess and ensure its stability for your experimental needs.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the stability of this compound in solution.
Q1: Is this compound stable in aqueous solutions?
A1: Yes, this compound is generally considered stable in aqueous solutions, especially when stored properly. In neutral water, it exists almost exclusively as the stable guanidinium cation.[1] However, prolonged storage at elevated temperatures or in highly acidic or basic conditions can potentially lead to hydrolysis, primarily to urea. For critical applications, it is always best practice to use freshly prepared solutions or to validate the stability under your specific storage conditions.
Q2: How does pH affect the stability of this compound in my buffer?
A2: The stability of the guanidinium ion is high across a wide pH range due to its high pKaH of 13.6.[1] It is commonly used in buffers with pH values ranging from acidic (e.g., pH 5.2) to basic (e.g., pH 8.5) for various applications like protein denaturation and nucleic acid extraction.[4][5] However, extreme pH values (highly acidic or alkaline) coupled with high temperatures can accelerate hydrolysis to urea. For long-term storage, a neutral to slightly acidic pH is generally recommended. To ensure the integrity of your experiments, especially for quantitative studies, a stability study in your specific buffer is advisable.
Q3: What are the potential degradation products of this compound?
A3: The primary degradation product of guanidine in aqueous solution upon heating is urea. In the context of this compound, this would result in the formation of Urea-13C,15N2. It is crucial to use analytical methods that can distinguish the parent compound from its potential degradants.
Q4: Does the isotopic labeling of this compound affect its chemical stability compared to the unlabeled compound?
A4: The incorporation of stable isotopes (¹³C and ¹⁵N) does not significantly alter the chemical reactivity or stability of the molecule under typical experimental conditions. The principles of its stability and degradation pathways are directly comparable to those of unlabeled guanidine hydrochloride. The primary purpose of the isotopic labels is to serve as a tracer for quantification in techniques like mass spectrometry.[3][6]
Q5: What are the recommended storage conditions for solutions of this compound?
A5: For optimal stability, solutions of this compound should be stored in tightly sealed containers to prevent evaporation and absorption of atmospheric carbon dioxide, which can alter the pH of unbuffered solutions. For short-term use, refrigeration at 2-8°C is suitable for most buffers. For long-term storage, freezing at -20°C or below is recommended, especially for solutions in anhydrous solvents.[7] Always allow the solution to equilibrate to room temperature before use to ensure homogeneity, especially for concentrated solutions which may precipitate at lower temperatures.[8][9]
III. Troubleshooting Guide: Stability Issues
This section provides a structured approach to troubleshooting potential stability problems with your this compound solutions.
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent analytical results (e.g., varying peak areas in LC-MS) | 1. Degradation of the compound in the buffer. 2. Precipitation of the compound at low temperatures. 3. Inaccurate initial concentration due to hygroscopic nature of the solid. | 1. Perform a short-term stability study in your buffer at the intended storage and experimental temperatures. Analyze samples at different time points. 2. Ensure the solution is fully dissolved and at room temperature before use. Visually inspect for any precipitate.[8][9] 3. Store the solid compound in a desiccator. Equilibrate to room temperature before weighing. |
| Appearance of unexpected peaks in chromatograms | 1. Formation of degradation products (e.g., urea). 2. Contamination of the buffer or solvent. | 1. Use a stability-indicating analytical method to identify the unexpected peaks. Compare with a standard of the potential degradant if available. 2. Prepare fresh buffer and solvents using high-purity reagents. Filter the final solution. |
| Shift in the pH of the buffered solution over time | 1. Absorption of atmospheric CO₂ (for unsealed containers). 2. Buffer degradation or interaction with the container. | 1. Store solutions in tightly sealed containers. Consider flushing the headspace with an inert gas like nitrogen or argon. 2. Ensure the chosen buffer system has adequate buffering capacity at the target pH. Use high-quality, inert containers. |
IV. Experimental Protocols for Stability Assessment
To ensure the utmost confidence in your results, we provide the following detailed protocols for conducting stability assessments of this compound in your specific buffer system.
Protocol 1: Short-Term Stability Study
Objective: To evaluate the stability of this compound in a specific buffer under typical experimental conditions over a short period (e.g., 24-72 hours).
Methodology:
-
Preparation of Stock Solution: Accurately prepare a stock solution of this compound in your chosen buffer at the desired concentration.
-
Sample Aliquoting: Aliquot the stock solution into multiple, tightly sealed vials to avoid repeated freeze-thaw cycles or contamination.
-
Time Points: Designate specific time points for analysis (e.g., 0, 4, 8, 12, 24, 48, 72 hours).
-
Storage Conditions: Store the aliquots at the intended experimental temperature (e.g., room temperature, 37°C).
-
Analysis: At each time point, analyze one aliquot using a validated stability-indicating analytical method (e.g., LC-MS/MS, see Protocol 3).
-
Data Evaluation: Compare the concentration of this compound at each time point to the initial (time 0) concentration. A recovery of 95-105% is generally considered stable.
Protocol 2: Forced Degradation Study
Objective: To intentionally degrade the this compound to identify potential degradation products and to confirm that the analytical method is "stability-indicating."[10][11][12][13]
Methodology:
-
Sample Preparation: Prepare solutions of this compound in your buffer.
-
Stress Conditions: Expose the samples to various stress conditions. A common starting point is:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solution at a high temperature (e.g., 80°C) for 48 hours.
-
-
Neutralization: For acid and base-stressed samples, neutralize the solution before analysis.
-
Analysis: Analyze the stressed samples using your analytical method alongside an unstressed control sample.
-
Evaluation: The analytical method is considered stability-indicating if it can resolve the peak of the intact this compound from the peaks of any degradation products formed.
Protocol 3: Stability-Indicating Analytical Method using LC-MS/MS
Objective: To quantify this compound and separate it from potential degradation products.
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
Methodology:
-
Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining and separating polar compounds like guanidine.[14]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid) is a good starting point.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor for the specific mass-to-charge ratio (m/z) transitions for Guanidine-13C,15N3 and any potential labeled degradation products (e.g., Urea-13C,15N2). The use of isotopically labeled internal standards is recommended for accurate quantification.[15]
-
-
Sample Preparation: Dilute the samples from your stability study to a concentration within the calibration range of the instrument.
-
Data Analysis: Quantify the peak area of this compound at each time point and compare it to the initial time point.
V. Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of a stability study and the decision-making process for troubleshooting.
Caption: A logical flowchart for troubleshooting inconsistent analytical results.
VI. References
-
Wikipedia. Guanidine. [Link]
-
Sciencemadness Wiki. Guanidine. [Link]
-
Supplementary Method 9 Preparation of Binding Buffer (BB). [Link]
-
2011.igem.org. Team:Cambridge/Protocols/Buffers. [Link]
-
Aalborg University's Research Portal. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. [Link]
-
SpringerLink. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. [Link]
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NeoSynBio. Buffer PB (Wash Buffer 1) - Miniprep Buffer Mixing. [Link]
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National Institutes of Health. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. [Link]
-
Reddit. Guanidium and protein stability : r/Biochemistry. [Link]
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Suzhou Yacoo Science Co., Ltd. High purity Guanidine thiocyanate,Tris HCL Buffer,TCEP-HCL. [Link]
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Metabolic Solutions. Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]
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Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
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PubMed Central. Applications of stable isotopes in clinical pharmacology. [Link]
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MedCrave online. Forced Degradation Studies. [Link]
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BioSpectra, Inc. GUANIDINE HCl Excipient Buffer. [Link]
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Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Forced Degradation – A Review. [Link]
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National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
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PubMed. pH dependence of the urea and guanidine hydrochloride denaturation of ribonuclease A... [Link]
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BioSpectra, Inc. DEGRADATION AND IMPURITY PROFILE REPORT: GUANIDINE HYDROCHLORIDE BIO EXCIPIENT GRADE. [Link]
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Moravek. An Overview of Stable-Labeled Compounds & Their Applications. [Link]
-
ACS Publications. Acid-Base Titrations in Concentrated Guanidine Hydrochloride. Dissociation Constants of the Guanidinium Ion and of Some Amino Acids. [Link]
-
Science.gov. guanidine hydrochloride solutions: Topics by Science.gov. [Link]
-
PubMed. Effect of pH and Guanidine Hydrochloride on the Conformation of 57 kDa Rat Liver Nuclear Thyroid Hormone Binding Protein Measured by Fluorescence. [Link]
-
Chemicals Knowledge Hub. The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. [Link]
-
Google Patents. CN1247536C - Process for preparing guanidine hydrochloride.
-
ResearchGate. Chemical stability test of proteins with Guanidinium HCl? [Link]
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- 15. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
Removal of Guanidine-13C,15N3 hydrochloride before downstream analysis
Prepared by the Office of Senior Application Scientists
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the effective removal of Guanidine-13C,15N3 hydrochloride from protein and peptide samples. We will delve into the critical reasons for its removal, compare various methodologies, provide detailed protocols, and offer field-tested troubleshooting advice to ensure the success of your downstream analyses.
This compound is an isotopically labeled form of guanidine hydrochloride (GuHCl), a powerful chaotropic agent used to denature and solubilize proteins, particularly those sequestered in inclusion bodies.[1][2] While chemically identical to its unlabeled counterpart in terms of its denaturing properties, the heavy isotopes (¹³C and ¹⁵N) make it a valuable tool for use as a tracer or internal standard in quantitative mass spectrometry (MS) experiments.[1] However, like standard GuHCl, its presence, even at low concentrations, can severely interfere with subsequent analytical techniques.[3][4]
This guide will address the essential question: How do we effectively remove this compound to ensure data integrity and experimental success?
Frequently Asked Questions (FAQs)
Q1: Why is it absolutely critical to remove Guanidine Hydrochloride before my experiment?
Guanidine hydrochloride is a strong denaturant and a salt, and its presence can compromise downstream applications in several ways:
-
Mass Spectrometry (MS): GuHCl is a non-volatile salt that causes significant ion suppression in the MS source, drastically reducing the signal of your target peptides or proteins.[3] It can also lead to high background noise, contaminate the instrument, and interfere with chromatographic separation on reverse-phase columns.
-
Enzymatic Digestion: Many proteases, including trypsin, are inhibited by high concentrations of chaotropic agents like GuHCl.[5] While digestion can be performed in lower concentrations of GuHCl, its complete removal is necessary for optimal enzyme activity and efficient digestion.
-
Protein Quantification Assays: GuHCl interferes with common protein quantification methods. It can disrupt the protein-dye complexes in the Bradford assay and interfere with the copper reduction step in the Bicinchoninic Acid (BCA) assay, leading to inaccurate protein concentration measurements.[4][6]
-
Functional and Structural Assays: To study a protein's biological activity, binding kinetics (e.g., SPR, ITC), or native structure (e.g., CD, NMR), it must be correctly folded. GuHCl must be removed to allow the protein to refold into its native, active conformation.[2]
-
Electrophoresis (SDS-PAGE): High salt concentrations from GuHCl can distort the electric field, leading to smeared bands, altered migration patterns, and overall poor resolution in SDS-PAGE.[7]
Q2: Does the isotopic labeling of this compound change the removal process?
No. The isotopic labeling does not alter the fundamental chemical properties (solubility, charge, molecular weight) of guanidine hydrochloride in a way that necessitates a different removal strategy.[8][9] The mass difference is negligible for bulk separation techniques. Therefore, all standard protocols developed for the removal of unlabeled GuHCl are directly applicable to its isotopically labeled forms.
Q3: What are the primary methods for removing GuHCl, and how do I choose the right one?
There are three main strategies for removing GuHCl, each with its own advantages and disadvantages. The choice depends on your sample volume, protein concentration, required purity, and downstream application.
| Method | Principle | Speed | Scalability | Protein Recovery | Key Advantage | Best For |
| Dialysis / Buffer Exchange | Diffusion across a semi-permeable membrane based on a concentration gradient. | Slow (hours to days) | High (mL to Liters) | Generally high, but risk of precipitation. | Gentle process, allows for gradual refolding. | Large sample volumes; refolding studies. |
| Protein Precipitation | Altering solvent conditions to decrease protein solubility, allowing the soluble GuHCl to be washed away. | Fast (1-2 hours) | High (many samples in parallel) | Variable; can be high but some loss is common. Risk of irreversible aggregation. | Concentrates the protein sample; effective for many sample types. | Preparing samples for SDS-PAGE; removing multiple contaminants.[10] |
| Size Exclusion Chromatography (SEC) | Separation of molecules based on size. Larger proteins elute while smaller GuHCl molecules are retained. | Fast (minutes) | Low to Medium (µL to mL) | High | Rapid and efficient buffer exchange.[11] | Small to medium volumes; when speed is critical and refolding is less of a concern. |
Below is a workflow to help guide your decision:
Caption: Decision workflow for selecting a GuHCl removal method.
Q4: My protein is precipitating as I remove the GuHCl. What is happening and how can I fix it?
This is the most common challenge encountered during GuHCl removal.[11]
The Cause: As the denaturant is removed, proteins attempt to refold. This process can expose hydrophobic patches that are normally buried within the protein's core. If the concentration of these partially-folded intermediates is high, they can interact with each other, leading to aggregation and precipitation.[11] This process is often favored over correct intramolecular folding, especially with rapid denaturant removal or high protein concentrations.[11]
Solutions & Troubleshooting:
-
Perform Step-wise Dialysis: Instead of dialyzing directly against a GuHCl-free buffer, gradually decrease the denaturant concentration in steps (e.g., 6M -> 4M -> 2M -> 1M -> 0M).[11] This slows down the refolding process, minimizing the concentration of aggregation-prone intermediates at any given time.
-
Control Temperature: Perform the removal process at a lower temperature (e.g., 4°C). This can slow down the kinetics of aggregation.[11]
-
Optimize Your Final Buffer: The composition of your final buffer is critical. Consider adding stabilizing agents:
-
Reduce Protein Concentration: If possible, perform the removal on a more dilute protein solution to decrease the probability of intermolecular interactions. The sample can be re-concentrated later if needed.
Detailed Experimental Protocols
Protocol 1: Step-wise Dialysis for Optimal Protein Refolding
This method is ideal for sensitive proteins or when preserving protein function is paramount. It allows for the slow, controlled removal of GuHCl.
Caption: Visual representation of the step-wise dialysis process.
Materials:
-
Dialysis tubing or cassette (choose appropriate Molecular Weight Cut-Off, e.g., 10 kDa for most proteins).
-
Dialysis buffers (e.g., Tris or PBS) containing 4M, 2M, 1M, 0.5M, and 0M GuHCl.
-
Final refolding buffer (may contain stabilizers like L-arginine).
-
Large beaker and magnetic stir plate.
Procedure:
-
Prepare your protein sample, solubilized in a high molarity GuHCl buffer (e.g., 6M).
-
Load the sample into the prepared dialysis tubing/cassette, ensuring to leave some headspace.
-
Place the dialysis bag into a beaker containing the first dialysis buffer (e.g., 4M GuHCl) with a volume at least 100 times that of your sample.
-
Stir gently on a magnetic stir plate at 4°C for 4-6 hours.
-
Transfer the dialysis bag to the next buffer with a lower GuHCl concentration (e.g., 2M GuHCl). Repeat the dialysis for 4-6 hours.
-
Continue this stepwise reduction until the final dialysis step against your GuHCl-free final buffer. Perform this last step overnight to ensure complete removal.[11]
-
Recover the sample from the dialysis bag.
-
Centrifuge the sample at ~14,000 x g for 15-20 minutes at 4°C to pellet any aggregated protein.[11]
-
Carefully collect the supernatant containing your soluble, refolded protein for downstream analysis.
Protocol 2: Acetone/TCA Precipitation for Rapid Concentration and Cleanup
This method is fast and effective for removing salts and concentrating protein, making it suitable for preparing samples for SDS-PAGE or mass spectrometry where protein refolding is not a priority.[10][12]
Materials:
-
Trichloroacetic acid (TCA) solution (e.g., 20% w/v).
-
Ice-cold acetone (-20°C).
-
Microcentrifuge tubes compatible with acetone.
-
Microcentrifuge.
Procedure:
-
Start with your protein sample in GuHCl in a microcentrifuge tube.
-
TCA Precipitation: Add an equal volume of 20% TCA to your sample. Vortex briefly.[13]
-
Incubate on ice for 30 minutes to allow proteins to precipitate.
-
Centrifuge at 15,000 x g for 10-15 minutes at 4°C. A white pellet should be visible.
-
Carefully decant the supernatant, which contains the GuHCl.
-
Acetone Wash: Add 500 µL of ice-cold acetone to the pellet. This step is crucial for washing away residual TCA.[10][12]
-
Vortex briefly and centrifuge again at 15,000 x g for 5-10 minutes at 4°C.
-
Carefully decant the acetone supernatant.
-
Allow the pellet to air-dry for 5-10 minutes at room temperature. Do not over-dry , as this will make the pellet extremely difficult to redissolve.[14]
-
Resuspend the protein pellet in a buffer compatible with your downstream application (e.g., SDS-PAGE loading buffer, 8M urea for MS).
Protocol 3: Buffer Exchange using Spin Columns (Size Exclusion)
This is the fastest method for buffer exchange and is excellent for small sample volumes.[15]
Materials:
-
Commercially available desalting spin columns (e.g., with a 7 kDa MWCO).
-
Desired final buffer.
-
Microcentrifuge.
Procedure:
-
Equilibrate the spin column by washing it with your final buffer according to the manufacturer's instructions. This typically involves adding the buffer and centrifuging.
-
Load your protein sample (solubilized in GuHCl) onto the center of the column resin.
-
Place the column into a clean collection tube.
-
Centrifuge according to the manufacturer's protocol (e.g., 1,500 x g for 2 minutes).
-
The eluate in the collection tube is your protein sample, now in the final buffer. The GuHCl and other small molecules are retained in the column matrix.
-
Proceed immediately with your downstream analysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Heavy precipitation during removal | 1. Rapid removal of GuHCl.[11] 2. High protein concentration. 3. Final buffer pH is near the protein's pI. | 1. Switch to step-wise dialysis.[11] 2. Dilute the protein sample before removal. 3. Adjust buffer pH to be >1 unit away from the pI. Add stabilizers like 0.5M L-arginine or 10% glycerol to the final buffer.[11] |
| Low final protein yield | 1. Protein loss due to precipitation (may not be visible). 2. Protein sticking to tubes or dialysis membrane. 3. Inefficient precipitation in the Acetone/TCA method. | 1. Centrifuge the sample after removal and check the pellet. Optimize refolding conditions (see above). 2. Use low-protein-binding tubes. Ensure proper handling of the dialysis membrane. 3. Ensure acetone is sufficiently cold (-20°C) and incubation times are adequate.[12] |
| Interference persists in downstream analysis | 1. Incomplete removal of GuHCl. | 1. For dialysis, increase the buffer volume and/or the number of buffer changes. For precipitation, perform a second acetone wash. For spin columns, ensure you are not exceeding the column's sample volume capacity. |
| Protein pellet won't redissolve after precipitation | 1. Pellet was over-dried.[14] 2. The protein has irreversibly aggregated. 3. Resuspension buffer is not strong enough. | 1. Minimize air-drying time. 2. This is a risk of precipitation. Consider dialysis instead. 3. Use a stronger solubilizing agent for resuspension (e.g., 8M urea, 6M GuHCl, or SDS-containing buffers). |
References
- Unknown Author. (n.d.). Protein precipitation.
-
Pepinsky, R. B. (1991). Selective precipitation of proteins from guanidine hydrochloride-containing solutions with ethanol. Anal Biochem, 195(1), 177-81. [Link]
-
Proteomics Unit at University of Bergen. (n.d.). In-solution Protein Digestion with Guanidine-HCl and Trypsin Protease. Retrieved from [Link]
-
Kasper, P. T., et al. (2013). Using guanidine-hydrochloride for fast and efficient protein digestion and single-step affinity-purification mass spectrometry. J Proteome Res, 12(2), 993-9. [Link]
-
Rinaldi, A. J. (2023). Simple TCA/acetone protein extraction protocol for proteomics studies. protocols.io. [Link]
-
MtoZ Biolabs. (n.d.). Can Guanidine Hydrochloride Be Used in Mass Spectrometry. Retrieved from [Link]
-
Kasper, P. T., et al. (2012). Using Guanidine-Hydrochloride for Fast and Efficient Protein Digestion and Single-step Affinity-purification Mass Spectrometry. Journal of Proteome Research, 12(2), 993-999. [Link]
-
Kaneshiro, S., et al. (2014). An improved in-gel digestion method for efficient identification of protein and glycosylation analysis of glycoproteins using guanidine hydrochloride. Proteomics, 14(2-3), 169-73. [Link]
-
Bio-Rad. (n.d.). Removal of Interfering Substances. Retrieved from [Link]
-
Interchim. (n.d.). Removal of interfering substance from samples before protein assays. Retrieved from [Link]
-
Various Authors. (2016). Whats the best precipitation method to get rid of Guanidinhydrochlorid from protein samples for SDS-PAGE?. ResearchGate. [Link]
-
Kasper, P. T., et al. (2013). Using Guanidine-Hydrochloride for Fast and Efficient Protein Digestion and Single-step Affinity-purification Mass Spectrometry. ResearchGate. [Link]
-
G-Biosciences. (2015). How to Deal with Interfering Agents in Protein Estimation Assays. Retrieved from [Link]
- van Vliet, A. (1999). Removal of Guanidine-HCl from protein sample????.
-
Tyler, R. C., et al. (2005). Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. Protein Sci, 14(6), 1641-9. [Link]
-
Wang, W., et al. (2007). Modified TCA/acetone precipitation of plant proteins for proteomic analysis. Biol Proced Online, 9, 9-14. [Link]
-
Marshall, T., & Williams, K. M. (1987). Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays. Clin Chem, 33(4), 577-8. [Link]
Sources
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- 3. Can Guanidine Hydrochloride Be Used in Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. uib.no [uib.no]
- 6. Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Removal of Guanidine-HCl from protein sample???? [bio.net]
- 8. 胍-13C,15N3 盐酸盐 98 atom % 15N, 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 9. Guanidine-13C,15N3 13C 99atom , 15N 98atom 285977-73-3 [sigmaaldrich.com]
- 10. Precipitation Procedures [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Modified TCA/acetone precipitation of plant proteins for proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 15. bio-rad.com [bio-rad.com]
Technical Support Center: Troubleshooting Protein Aggregation with Guanidine-¹³C,¹⁵N₃ Hydrochloride
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing Guanidine-¹³C,¹⁵N₃ hydrochloride in their protein studies. This guide is designed to provide in-depth, field-proven insights into troubleshooting common issues, particularly protein aggregation, that can arise during your experiments. We will delve into the causality behind experimental choices and offer self-validating protocols to ensure the integrity of your results.
Understanding the Role of Guanidine-¹³C,¹⁵N₃ Hydrochloride
Guanidine hydrochloride (GuHCl) is a powerful chaotropic agent widely employed for the denaturation and subsequent refolding of proteins.[1] Its primary mechanism of action involves disrupting the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize a protein's native three-dimensional structure.[2] This leads to the unfolding of the protein into a more linear, random coil conformation.[3] The isotopically labeled form, Guanidine-¹³C,¹⁵N₃ hydrochloride, serves as a valuable tool in advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), where it can be used as a tracer or an internal standard for quantitative analysis.[4]
While GuHCl is an invaluable reagent, its use can present challenges, most notably protein aggregation upon its removal during refolding protocols. This guide provides a structured approach to troubleshoot and overcome these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My protein is precipitating upon removal of Guanidine-¹³C,¹⁵N₃ hydrochloride. What are the primary causes?
Protein precipitation during the removal of GuHCl is a common problem that arises from a competition between proper protein folding and aggregation.[5] As the denaturant concentration decreases, partially folded intermediates with exposed hydrophobic surfaces are formed.[5] If the concentration of these intermediates is high, they can interact with each other, leading to the formation of insoluble aggregates.[5]
Key Factors Contributing to Precipitation:
-
Rapid Removal of Denaturant: A sudden and drastic decrease in GuHCl concentration can lead to a high concentration of aggregation-prone intermediates, overwhelming the productive folding pathway.[5]
-
High Protein Concentration: Increased protein concentration enhances the probability of intermolecular interactions, thereby favoring aggregation over intramolecular folding.[5]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and absence of stabilizing additives in the refolding buffer can significantly impact protein solubility and stability.[5]
-
Incorrect Disulfide Bond Formation: For proteins containing cysteine residues, improper oxidation can lead to the formation of incorrect intermolecular disulfide bonds, resulting in aggregation.[6]
Troubleshooting Guide 1: Optimizing Denaturant Removal to Prevent Precipitation
If you are observing precipitation during dialysis or dilution, the following strategies can be employed to optimize the process:
1. Stepwise Dialysis: Instead of dialyzing directly against a GuHCl-free buffer, gradually decrease the denaturant concentration in a stepwise manner. This allows for a slower transition, giving the protein more time to fold correctly.
Table 1: Example of a Stepwise Dialysis Protocol
| Step | Dialysis Buffer Composition | Duration (at 4°C) |
| 1 | 4 M Guanidine-¹³C,¹⁵N₃ HCl in refolding buffer | 4-6 hours |
| 2 | 2 M Guanidine-¹³C,¹⁵N₃ HCl in refolding buffer | 4-6 hours |
| 3 | 1 M Guanidine-¹³C,¹⁵N₃ HCl in refolding buffer | 4-6 hours |
| 4 | 0.5 M Guanidine-¹³C,¹⁵N₃ HCl in refolding buffer | 4-6 hours |
| 5 | Refolding buffer (GuHCl-free) | Overnight (2 changes) |
2. Slow/Rapid Dilution: This method involves the controlled dilution of the denatured protein solution into a larger volume of refolding buffer.
-
Slow Dilution: The denatured protein is added dropwise to the refolding buffer with constant, gentle stirring. This maintains a low concentration of folding intermediates.
-
Rapid Dilution: The denatured protein solution is quickly diluted into a large volume of refolding buffer. While seemingly counterintuitive, this can be effective for some proteins by rapidly lowering the protein concentration below the critical point for aggregation.
3. On-Column Refolding: For tagged proteins, refolding can be performed while the protein is immobilized on a chromatography column (e.g., Ni-NTA for His-tagged proteins). A gradient of decreasing GuHCl concentration is passed over the column, allowing for refolding in a solid-phase context which can minimize intermolecular aggregation.[7]
Sources
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- 2. Guanidine Hydrochloride-Induced Unfolding of the Three Heme Coordination States of the CO-Sensing Transcription Factor, CooA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Best pulse sequence for HSQC in Guanidine-HCl - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Using guanidine-hydrochloride for fast and efficient protein digestion and single-step affinity-purification mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. uib.no [uib.no]
Technical Support Center: Minimizing Isotopic Scrambling with Guanidine-¹³C,¹⁵N₃ Hydrochloride
Prepared by: Senior Application Scientist, Proteomics Division
Welcome to the technical support center for high-fidelity isotopic labeling. This guide is designed for researchers, scientists, and drug development professionals who use Guanidine-¹³C,¹⁵N₃ hydrochloride for quantitative proteomics. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to minimize isotopic scrambling and ensure the accuracy and reproducibility of your results. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding isotopic scrambling during guanidination.
Q1: What is isotopic scrambling in the context of guanidination? A1: Isotopic scrambling refers to the undesired migration, loss, or non-specific incorporation of ¹³C and ¹⁵N labels during the chemical derivatization of peptides with Guanidine-¹³C,¹⁵N₃ hydrochloride or similar reagents.[1] Instead of a clean, predictable mass shift on the target lysine residue, scrambling can lead to a distribution of isotopic labels across unintended positions or a partial loss of the label, compromising quantitative accuracy.[2][3]
Q2: Why is it critical to minimize isotopic scrambling? A2: The entire premise of using expensive isotopically labeled reagents is to achieve precise and accurate relative quantification of proteins between different samples.[4] Scrambling undermines this by introducing ambiguity into the mass spectra. It can lead to overlapping isotopic envelopes, incorrect peptide identification, and, most critically, erroneous quantification, potentially invalidating experimental conclusions.
Q3: What are the primary causes of scrambling during the chemical guanidination reaction? A3: While stable C and N isotopes are not prone to back-exchange like deuterium, scrambling issues in this context typically arise from:
-
Incomplete Reactions: A mixture of labeled and unlabeled species complicates spectral analysis and can be mistaken for scrambling.[5] This is often due to suboptimal reaction conditions.
-
Side Reactions: The guanidinating reagent may react non-specifically with other nucleophilic sites on a peptide, such as N-terminal α-amino groups, particularly that of glycine.[6][7] This creates a heterogeneous population of labeled molecules.
-
Reagent Degradation: Under harsh pH or temperature conditions, the Guanidine-¹³C,¹⁵N₃ hydrochloride reagent could potentially degrade, leading to reactive intermediates that cause non-specific labeling.
-
Impure Reagents: The presence of isotopically light or other reactive impurities in the labeling reagent can lead to unexpected and incorrect mass additions.
Q4: How can I detect if isotopic scrambling or related issues have occurred? A4: The primary method for detection is high-resolution mass spectrometry:
-
Mass Spectrometry (MS): Analyze the full MS spectrum. Look for incomplete conversion (both unlabeled and labeled peaks present) and unexpected +m/z shifts that do not correspond to the theoretical mass increase of a complete and specific reaction.[8]
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the peptide is the most definitive method. The resulting b- and y-ion series will reveal the precise location of the modification. If the label appears on fragments that do not contain the target lysine residue, it is a clear indication of a non-specific reaction.[9][10]
Section 2: Troubleshooting Guide: Diagnosing and Solving Labeling Issues
This guide provides actionable solutions to specific problems encountered during guanidination experiments.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency: Both unlabeled and labeled peptide peaks are present in the mass spectrum. | 1. Suboptimal pH: The reaction is highly pH-dependent. The ε-amino group of lysine (pKa ~10.5) must be deprotonated to be nucleophilic.[5][11] | 1. Verify and Adjust pH: Ensure the reaction pH is between 10.5 and 11.3. Use a strong base like ammonium hydroxide or sodium hydroxide to adjust.[5][7] Note that high concentrations of guanidine itself can affect pH meter readings.[12] |
| 2. Insufficient Reagent: The molar ratio of the guanidinating reagent to lysine residues is too low. | 2. Increase Reagent Concentration: Use a significant molar excess of the Guanidine-¹³C,¹⁵N₃ hydrochloride reagent. Ratios of 10:1 (reagent:lysine) or higher are often cited for similar reagents.[11][13] | |
| 3. Short Reaction Time/Low Temperature: The reaction has not proceeded to completion. | 3. Optimize Incubation: Increase the reaction time (e.g., overnight) or temperature (e.g., 37-65°C). Optimized protocols can achieve complete conversion in as little as 5-30 minutes at 65°C.[6][14] | |
| Unexpected Mass Adducts: Mass peaks are observed that do not correspond to the expected labeled peptide (+42.0218 Da for unlabeled reagent, or the corresponding shift for the isotopic version).[6] | 1. N-Terminal Labeling: The reagent has reacted with the N-terminal α-amino group in addition to the lysine ε-amino group. This is a known side reaction.[6][7] | 1. Optimize pH: This side reaction can sometimes be minimized by carefully controlling the pH, though it is difficult to eliminate completely.[11] Be aware of this possibility during data analysis. |
| 2. Unknown Side Reaction: A previously uncharacterized side reaction may have occurred, potentially with other amino acid side chains or due to buffer components.[8] | 2. Simplify Reaction Buffer: Use a clean, simple buffer system (e.g., ammonium hydroxide).[6] Analyze a standard peptide to see if the side reaction is peptide-specific or general. Perform MS/MS to characterize the adduct. | |
| Distorted Isotopic Envelope / Ambiguous Quantification | 1. Incomplete Labeling: The most common cause. The overlapping isotopic envelopes of labeled and unlabeled peptides skew quantitative readings.[5] | 1. Drive Reaction to Completion: Follow the optimization steps for low labeling efficiency. Aim for >99% conversion. Complete conversion is the best way to ensure clean, quantifiable data.[15] |
| 2. Reagent Isotopic Impurity: The Guanidine-¹³C,¹⁵N₃ hydrochloride reagent may contain a small percentage of unlabeled or partially labeled molecules. | 2. Verify Reagent Purity: If possible, analyze the reagent itself via MS. Always purchase high-quality reagents from reputable suppliers who provide a certificate of analysis detailing isotopic purity.[16] |
Section 3: Optimized Protocols for High-Fidelity Labeling
Adherence to a well-optimized protocol is the primary defense against poor labeling and scrambling.
Protocol 1: High-Fidelity Guanidination of Tryptic Peptides
This protocol is adapted from established methods and includes critical checkpoints to ensure isotopic integrity.[5][6]
-
Sample Preparation: Start with a purified, desalted, and dried tryptic peptide sample. The presence of primary amine-containing buffers (like Tris) must be avoided as they will compete in the reaction.
-
Reconstitution: Reconstitute the dried peptide sample in a small volume (e.g., 20 µL) of high-purity water or a non-amine-containing buffer.
-
pH Adjustment (Critical Step): Add an equal volume (e.g., 20 µL) of a strong base. 7N Ammonium Hydroxide is a common choice that is volatile and can be removed easily.[17] This should bring the final pH into the optimal 10.5-11.3 range.
-
Reagent Addition: Add the Guanidine-¹³C,¹⁵N₃ hydrochloride reagent. The exact amount depends on the estimated peptide concentration, but a final concentration of 0.5 M to 1.0 M is a robust starting point that ensures a large molar excess.
-
Incubation: Incubate the reaction mixture at 65°C for 30 minutes.[6] For particularly complex samples or if lower temperatures are desired, extend the incubation time (e.g., overnight at 37°C).
-
Quenching the Reaction: Stop the reaction by acidification. Add an equal volume of 1% (v/v) trifluoroacetic acid (TFA). This protonates the remaining primary amines and neutralizes the base.
-
Sample Cleanup: The sample now contains a high concentration of salt and excess reagent. It is essential to desalt the sample prior to MS analysis using a C18 StageTip, ZipTip, or similar solid-phase extraction method.[18]
-
Analysis: Analyze the desalted sample by LC-MS/MS. Confirm complete conversion on a control peptide or by observing the disappearance of the unmodified lysine-containing peptides in your sample.
Protocol 2: Quality Control (QC) with a Standard Peptide
Before analyzing precious samples, validate your workflow using a synthetic control peptide containing at least one lysine residue.
-
Prepare Samples: Create three separate samples of the control peptide.
-
Sample U (Unlabeled): The untreated peptide.
-
Sample G (Guanidinated): The peptide processed according to Protocol 1.
-
Sample M (Mix): An equimolar mixture of samples U and G.
-
-
MS Analysis: Analyze all three samples by high-resolution MS.
-
In sample U, identify the mass of the native peptide.
-
In sample G, confirm the complete disappearance of the native peptide peak and the appearance of a new peak corresponding to the correct mass shift from the Guanidine-¹³C,¹⁵N₃ hydrochloride.
-
In sample M, verify that both peaks are present and well-resolved. This confirms your MS method can distinguish between labeled and unlabeled forms.
-
-
MS/MS Analysis: Select and fragment the labeled peptide peak from Sample G.
-
Analyze the b- and y-ion series. Confirm that the mass modification is localized exclusively to fragments containing the lysine residue. This provides the highest confidence that no non-specific labeling has occurred.
-
Section 4: Understanding the Chemistry
A foundational understanding of the reaction mechanism helps in diagnosing issues.
The Guanidination Reaction
The reaction converts the primary ε-amino group of a lysine residue into a guanidinium group, forming a homoarginine residue. The reaction requires the amino group to be in its deprotonated, nucleophilic state, which is why a high pH is essential.[5] The carbon atom of the guanidinating agent is electrophilic and is attacked by the amine.
Caption: The guanidination of a lysine residue.
Experimental and QC Workflow
A systematic workflow incorporating quality control is essential for reliable quantitative experiments.
Caption: Workflow for guanidination with integrated QC.
References
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Hong, S., & Li, L. (2019). Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines. Analytical Chemistry, 91(24), 15436–15443. Retrieved from [Link]
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Pappin, D. J., Hojrup, P., & Bleasby, A. J. (2006). Guanidination chemistry for qualitative and quantitative proteomics. Rapid Communications in Mass Spectrometry, 10(6), 727-732. Retrieved from [Link]
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Ma, B., Zhang, K., Hendrie, C., Liang, C., Li, M., Doherty-Kirby, A., & Lajoie, G. (2013). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. Analytical Chemistry, 85(18), 8649–8656. Retrieved from [Link]
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Hong, S., & Li, L. (2019). Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines. Analytical Chemistry, 91(24), 15436–15443. Retrieved from [Link]
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Ma, B., Zhang, K., Hendrie, C., Liang, C., Li, M., Doherty-Kirby, A., & Lajoie, G. (2013). Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis. Analytical Chemistry, 85(18), 8649-8656. Retrieved from [Link]
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Niles, J. C., & Wishnok, J. S. (2008). pH-Dependent equilibrium between 5-guanidinohydantoin and iminoallantoin affects nucleotide insertion opposite the DNA lesion. Nucleic Acids Research, 36(12), 3966–3975. Retrieved from [Link]
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Williams, A., & Ibrahim, I. T. (1981). A stepwise mechanism in the reaction of amines with carbodi-imides to form guanidines. Journal of the Chemical Society, Perkin Transactions 2, (11), 1533-1538. Retrieved from [Link]
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Brancia, F. L., Oliver, S. G., & Gaskell, S. J. (2011). Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. Journal of Proteomics, 74(9), 1630–1639. Retrieved from [Link]
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Rutherfurd, S. M., & Moughan, P. J. (1997). A New Method for Determining Digestible Reactive Lysine in Foods. Journal of Agricultural and Food Chemistry, 45(5), 1541–1547. Retrieved from [Link]
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Zhang, Y., et al. (2016). An optimized guanidination method for large-scale proteomic studies. Proteomics, 16(13), 1837-46. Retrieved from [Link]
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Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass mapping. Analytical Chemistry, 74(8), 1884-90. Retrieved from [Link]
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ACS Publications. (2014). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. Retrieved from [Link]
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ResearchGate. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. Retrieved from [Link]
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ACS Publications. (2019). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Isotopic labeling – Knowledge and References. Retrieved from [Link]
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Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]
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Williamson, D., et al. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 50(5), 1387–1398. Retrieved from [Link]
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Noonberg, S. B., Scott, G. K., & Benz, C. C. (1995). Effect of pH on RNA degradation during guanidinium extraction. BioTechniques, 19(5), 731-3. Retrieved from [Link]
-
Mass Spec Terms by Waters. (2024). Isotopic scrambling. Retrieved from [Link]
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Rutherfurd, S. M. (2010). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino Acids, 39(1), 15-22. Retrieved from [Link]
-
ResearchGate. (2002). pH Corrections and Protein Ionization in Water/Guanidinium Chloride. Retrieved from [Link]
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Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. Retrieved from [Link]
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Validation & Comparative
A Researcher's Guide to Isotopic Labeling: Comparing Guanidine-¹³C,¹⁵N₃ Hydrochloride with Conventional Metabolic Standards
A Senior Application Scientist's Perspective on Method Selection in Quantitative Proteomics
For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the choice of isotopic labeling standard is a critical decision that dictates the scope, accuracy, and feasibility of an experiment. While Stable Isotope Labeling by Amino acids in Cell culture (SILAC) using isotopically labeled amino acids like ¹³C₆-Lysine and ¹³C₆,¹⁵N₄-Arginine is a well-established gold standard, the properties of other isotopic compounds, such as Guanidine-¹³C,¹⁵N₃ hydrochloride, often lead to questions about their potential applications in metabolic labeling. This guide provides an in-depth, objective comparison to clarify the distinct roles of these reagents and to provide a framework for selecting the appropriate standard for your research needs.
The Foundation of Quantitative Proteomics: Isotopic Labeling
Isotopic labeling is a powerful technique for tracking and quantifying molecules in complex biological systems. In mass spectrometry-based proteomics, it allows for the precise relative or absolute quantification of proteins by introducing a known mass difference between samples.[1][2] This is achieved by incorporating stable (non-radioactive) heavy isotopes, such as carbon-13 (¹³C) and nitrogen-15 (¹⁵N), into proteins. The mass spectrometer can then distinguish between the "light" (natural isotope abundance) and "heavy" (isotope-enriched) forms of the same peptide, and the ratio of their signal intensities reflects the relative abundance of the protein in the original samples.
There are two primary strategies for introducing isotopic labels:
-
Metabolic Labeling: Cells are cultured in a medium where a specific essential nutrient, typically an amino acid, is replaced with its heavy isotope-labeled counterpart.[3] As the cells grow and synthesize new proteins, the heavy amino acid is incorporated into the entire proteome. SILAC is the most prominent example of this approach.[3]
-
Chemical Labeling: Isotopic tags are chemically conjugated to proteins or peptides in vitro after extraction from the biological source. Examples include isobaric tags for relative and absolute quantitation (iTRAQ) and tandem mass tags (TMT).[2][4]
Guanidine-¹³C,¹⁵N₃ Hydrochloride: A Closer Look
Guanidine hydrochloride is a well-known chaotropic agent and a strong protein denaturant.[5][6] It is widely used in biochemical and molecular biology workflows, particularly for solubilizing and denaturing proteins during extraction and for refolding studies.[5][7] The isotopically labeled version, Guanidine-¹³C,¹⁵N₃ hydrochloride, contains one ¹³C atom and three ¹⁵N atoms, resulting in a mass shift of +4 Da compared to its unlabeled counterpart.
While its isotopic purity makes it suitable as an internal standard for certain analytical applications, a comprehensive review of scientific literature reveals no evidence of its use as a metabolic labeling agent for global proteome quantification in the same manner as SILAC amino acids. Its primary utility in proteomics is as a component of lysis and digestion buffers, where its chaotropic properties are leveraged for efficient protein denaturation and enzymatic digestion.[8][9][10][11]
Conventional Isotopic Standards: The SILAC Workhorse
The SILAC methodology relies on the metabolic incorporation of essential amino acids labeled with stable isotopes. The most commonly used amino acids are L-arginine and L-lysine, as trypsin, the most frequently used protease in proteomics, cleaves at the C-terminus of these residues.[12] This ensures that nearly all tryptic peptides (with the exception of the C-terminal peptide) will contain a labeled amino acid, allowing for robust quantification.
Key Performance Characteristics of SILAC Amino Acids:
-
High Incorporation Efficiency: With a sufficient number of cell doublings (typically 5-6), near-complete incorporation (>97%) of the labeled amino acids into the proteome can be achieved.[12]
-
Minimal Perturbation of Cell Physiology: As essential amino acids are a natural component of the cellular environment, their isotopically labeled counterparts are readily taken up and utilized by cells with minimal impact on cell viability and physiology when used at appropriate concentrations.
-
Direct and Accurate Quantification: Because the "light" and "heavy" samples are mixed at the beginning of the workflow (at the cell or protein lysate stage), variations introduced during sample preparation are minimized, leading to high accuracy and precision in quantification.[3][13]
Head-to-Head Comparison: Guanidine-¹³C,¹⁵N₃ Hydrochloride vs. SILAC Amino Acids
The following table summarizes the key differences between Guanidine-¹³C,¹⁵N₃ hydrochloride and conventional SILAC amino acids as isotopic standards in quantitative proteomics.
| Feature | Guanidine-¹³C,¹⁵N₃ Hydrochloride | SILAC Amino Acids (e.g., ¹³C₆,¹⁵N₄-Arginine) |
| Primary Application | Protein denaturant in lysis/digestion buffers; potential for chemical guanidination of lysine residues. | In vivo metabolic labeling of proteomes for quantitative analysis. |
| Mechanism of Labeling | Not used for metabolic labeling. | Metabolic incorporation during protein synthesis. |
| Global Proteome Labeling | Not demonstrated. | Gold standard for comprehensive proteome labeling. |
| Cytotoxicity in Culture | Expected to be cytotoxic at concentrations required for metabolic labeling.[14] | Low cytotoxicity at standard labeling concentrations. |
| Incorporation Efficiency | Not applicable for metabolic labeling. | High (>97%) with sufficient cell doublings.[12] |
| Impact on Cell Physiology | Not intended for use in live cell culture for labeling. | Minimal impact on cellular processes. |
| Quantification Accuracy | Not used for metabolic quantification. | High accuracy due to early-stage sample mixing.[3][13] |
Experimental Considerations and Protocols
The Flawed Premise of Metabolic Labeling with Guanidine-¹³C,¹⁵N₃ Hydrochloride
Theoretically, for Guanidine-¹³C,¹⁵N₃ hydrochloride to act as a metabolic label, it would need to be taken up by cells and serve as a precursor for the biosynthesis of an amino acid that is subsequently incorporated into proteins. The most likely candidate would be arginine, which contains a guanidinium group. However, several factors make this approach non-viable:
-
Cytotoxicity: Guanidine and its derivatives can be cytotoxic at concentrations that would likely be required for efficient metabolic labeling.[14]
-
Metabolic Pathways: While arginine can be synthesized from various precursors, the direct incorporation of an intact guanidinium group from exogenous guanidine is not a primary or efficient metabolic pathway in most mammalian cell lines.[15][16] Arginine is synthesized from citrulline and aspartate in the urea cycle.
-
Labeling Inefficiency: Even if some incorporation were to occur, it would likely be inefficient and variable, leading to inaccurate and unreliable quantification.
Standard SILAC Protocol using Labeled Amino Acids
For researchers planning a quantitative proteomics experiment using metabolic labeling, the following is a generalized workflow for a standard SILAC experiment.
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A Senior Application Scientist's Guide to Protein Quantification: Accuracy Under the Magnifying Glass with Guanidine-¹³C,¹⁵N₃ Hydrochloride
For researchers, scientists, and drug development professionals, the precise and accurate quantification of proteins is a cornerstone of meaningful biological discovery. The choice of methodology can profoundly impact experimental outcomes, influencing everything from biomarker validation to the elucidation of complex cellular signaling pathways. This guide provides an in-depth technical comparison of protein quantification using Guanidine-¹³C,¹⁵N₃ hydrochloride, a chemical labeling approach, with two other widely adopted techniques: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Tandem Mass Tags (TMT).
We will delve into the core principles of each method, present a comparative analysis of their performance, and provide detailed experimental protocols. Our focus is to equip you with the knowledge to make informed decisions that align with the specific demands of your research.
The Principle of Isotopic Labeling in Quantitative Proteomics
At its core, quantitative proteomics by mass spectrometry relies on the ability to differentiate and measure the relative abundance of proteins between different samples. Isotopic labeling strategies achieve this by introducing a known mass difference between the peptides from control and experimental groups. This is accomplished by incorporating stable, non-radioactive heavy isotopes (such as ¹³C, ¹⁵N, or ²H) into the proteins or peptides of one sample population, while the other remains in its natural, "light" isotopic state.
When the samples are mixed and analyzed by mass spectrometry, the chemically identical "light" and "heavy" peptides appear as pairs with a predictable mass shift. The ratio of their signal intensities directly corresponds to the relative abundance of the protein in the original samples.
Guanidine-¹³C,¹⁵N₃ Hydrochloride: A Chemical Labeling Approach
Guanidine-¹³C,¹⁵N₃ hydrochloride is a chemical labeling reagent that modifies the primary amines of proteins, specifically the ε-amino group of lysine residues and the N-terminus of peptides. This process, known as guanidination, converts lysine into homoarginine. The use of an isotopically labeled ("heavy") version of the guanidinating reagent allows for the differential labeling of samples for relative quantification.
The Workflow of Isotopic Guanidination
The experimental workflow for quantitative proteomics using Guanidine-¹³C,¹⁵N₃ hydrochloride is a multi-step process that requires careful execution to ensure accurate and reproducible results.
Caption: Workflow for quantitative proteomics using isotopic guanidination.
A Comparative Analysis: Guanidine-¹³C,¹⁵N₃ Hydrochloride vs. SILAC and TMT
The selection of a quantitative proteomics strategy should be guided by the specific experimental goals, sample types, and available resources. Here, we compare isotopic guanidination with two other prominent methods: SILAC, a metabolic labeling technique, and TMT, another chemical labeling approach.
| Feature | Guanidine-¹³C,¹⁵N₃ Hydrochloride | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | TMT (Tandem Mass Tags) |
| Labeling Principle | In vitro chemical labeling of peptides at lysine residues and N-termini. | In vivo metabolic labeling of proteins with stable isotope-labeled amino acids.[1][2] | In vitro chemical labeling of peptides at primary amines with isobaric tags.[1] |
| Sample Type | Applicable to a wide range of biological samples, including tissues and biofluids. | Primarily limited to cell culture models that can metabolically incorporate labeled amino acids.[3] | Suitable for diverse sample types, including clinical tissues and body fluids.[4] |
| Accuracy | High; based on precursor ion signal intensities. | Very high; considered a "gold standard" for accuracy as samples are mixed early in the workflow, minimizing experimental variability.[5] | High, but can be affected by "ratio compression" due to co-isolation of precursor ions, potentially underestimating quantitative differences.[6][7] |
| Precision (CV%) | Good; dependent on the efficiency and specificity of the chemical reaction. | Excellent; low variability due to early sample mixing. | Very good; multiplexing reduces run-to-run variation. |
| Limit of Detection | Moderate; influenced by labeling efficiency and ionization enhancement from guanidination. | High sensitivity, especially when coupled with advanced MS techniques.[8] | High sensitivity, with performance improving with higher resolution mass spectrometers. |
| Dynamic Range | Good; guanidination can improve the ionization efficiency of lysine-containing peptides.[9] | Wide; can accurately quantify protein ratios over several orders of magnitude.[10] | Wide, but can be limited by ratio compression for high-fold changes. |
| Multiplexing | Typically 2-plex (light vs. heavy). | Typically 2-plex or 3-plex.[11] | High; up to 18-plex with TMTpro reagents, enabling high-throughput analysis.[4] |
| Workflow Complexity | Moderate; involves chemical reaction and cleanup steps. | High upfront; requires cell culture adaptation to heavy media. | Moderate to high; involves chemical labeling and potentially complex data analysis. |
In-Depth Look at the Alternatives
SILAC: The Metabolic Gold Standard
SILAC is a powerful metabolic labeling technique where living cells are cultured in media containing "heavy" stable isotope-labeled essential amino acids (typically arginine and lysine).[12][13] After several cell divisions, these heavy amino acids are fully incorporated into the cellular proteome.[3] The key advantage of SILAC is that the "light" and "heavy" cell populations can be combined at the very beginning of the experimental workflow, minimizing downstream sample handling errors and leading to high quantitative accuracy.[5][14] However, its application is largely restricted to actively dividing cells in culture.
Caption: Simplified workflow for SILAC-based quantitative proteomics.
TMT: High-Throughput Chemical Labeling
Tandem Mass Tags (TMT) are a set of isobaric chemical labels, meaning they have the same total mass.[1] Peptides from different samples are labeled with different TMT reagents. During MS/MS fragmentation, each tag generates a unique "reporter ion" of a different mass. The relative intensities of these reporter ions are used to quantify the corresponding peptides across multiple samples. The major advantage of TMT is its high multiplexing capability, allowing for the simultaneous analysis of up to 18 samples, which significantly increases throughput and reduces instrument time.[4] A known challenge with TMT is "ratio compression," where co-isolation and fragmentation of multiple precursor ions can lead to an underestimation of the true quantitative differences between samples.[6][7]
Caption: General workflow for TMT-based quantitative proteomics.
Experimental Protocols
Protocol 1: Quantitative Proteomics using Guanidine-¹³C,¹⁵N₃ Hydrochloride
This protocol provides a general framework. Optimization of reaction conditions, such as reagent concentrations and incubation times, may be necessary for specific sample types.
Materials:
-
Protein samples (e.g., cell lysates, tissue extracts)
-
Urea or another suitable denaturant
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Guanidine hydrochloride (light)
-
Guanidine-¹³C,¹⁵N₃ hydrochloride (heavy)
-
Ammonium bicarbonate buffer (pH ~8.5)
-
Trifluoroacetic acid (TFA)
-
C18 solid-phase extraction (SPE) cartridges
-
Acetonitrile (ACN)
-
Mass spectrometer compatible with peptide analysis
Procedure:
-
Protein Extraction and Denaturation:
-
Extract proteins from your samples using a suitable lysis buffer.
-
Determine the protein concentration of each sample using a standard method like the BCA assay.
-
Take an equal amount of protein from your control and experimental samples.
-
Denature the proteins by adding urea to a final concentration of 8 M.
-
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate the free sulfhydryl groups by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Protein Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to less than 2 M.
-
Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C.
-
-
Isotopic Labeling (Guanidination):
-
To the control peptide digest, add "light" Guanidine hydrochloride to a final concentration of 1 M in an alkaline buffer (e.g., ammonium hydroxide, pH 11).
-
To the experimental peptide digest, add "heavy" Guanidine-¹³C,¹⁵N₃ hydrochloride to the same final concentration and under the same buffer conditions.
-
Incubate both reactions at 65°C for 20-30 minutes.[9]
-
Stop the reaction by adding TFA to lower the pH.
-
-
Sample Pooling and Desalting:
-
Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.
-
Desalt the pooled sample using a C18 SPE cartridge.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 spectra (for quantification) and MS/MS spectra (for peptide identification).
-
-
Data Analysis:
-
Use appropriate software to identify the peptides from the MS/MS spectra and to quantify the relative abundance of the "light" and "heavy" peptide pairs from the MS1 spectra.
-
Conclusion: Making an Informed Choice
The selection of a quantitative proteomics methodology is a critical decision that should be driven by the specific research question, the nature of the samples, and the available instrumentation.
-
Guanidine-¹³C,¹⁵N₃ hydrochloride offers a robust and versatile chemical labeling approach that is applicable to a wide variety of sample types, including those not amenable to metabolic labeling. The guanidination reaction can also enhance the ionization of lysine-containing peptides, potentially improving their detection by mass spectrometry.[15]
-
SILAC remains the gold standard for quantitative accuracy in cell culture-based experiments due to its in vivo labeling and early-stage sample pooling.[5][16] For researchers investigating dynamic cellular processes where high precision is paramount, SILAC is an excellent choice.
-
TMT provides unparalleled multiplexing capabilities, making it the method of choice for high-throughput studies and the analysis of large sample cohorts.[4] While ratio compression is a consideration, various experimental and data analysis strategies can help mitigate its effects.[7]
By understanding the fundamental principles, strengths, and limitations of each of these powerful techniques, researchers can design more effective quantitative proteomics experiments, leading to more reliable and impactful scientific discoveries.
References
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Silantes. (2023, September 25). Comparing iTRAQ, TMT and SILAC. [Link]
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- Savitski, M. M., et al. (2013). Measuring and managing ratio compression for accurate iTRAQ/TMT quantification. Journal of Proteome Research, 12(8), 3586-3598.
- Werner, T., et al. (2014). Measuring and Managing Ratio Compression for Accurate iTRAQ/TMT Quantification. Journal of Proteome Research, 13(2), 1034-1043.
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-
MtoZ Biolabs. (n.d.). Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method. [Link]
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- Zhang, Y., et al. (2017). [Effect of the Lysine Guanidination on Proteomic Analysis]. Sheng Wu Gong Cheng Xue Bao, 33(10), 1658-1667.
- Harsha, H. C., & Pandey, A. (2008). Methods for SILAC-based proteomics. Journal of visualized experiments : JoVE, (17), 802.
- Geiger, T., et al. (2011). SILAC analysis of the human proteome. Methods in Molecular Biology, 753, 205-219.
- O'Connell, J. D., et al. (2018).
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- Paulo, J. A., et al. (2016). Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms. Journal of Proteome Research, 15(10), 3537-3547.
- Wu, Z., et al. (2020). Improved SILAC quantification with data independent acquisition to investigate bortezomib-induced protein degradation. Molecular & Cellular Proteomics, 19(12), 2138-2149.
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The Gold Standard for Bioanalysis: A Comparative Guide to Analytical Method Validation Using Guanidine-¹³C,¹⁵N₃ Hydrochloride
In the landscape of drug development and clinical research, the accuracy and reliability of bioanalytical methods are paramount. The quantitative determination of analytes in complex biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and biomarker studies. The choice of an internal standard is a critical decision that profoundly impacts the integrity of the generated data. This guide provides an in-depth technical comparison of analytical method validation using the stable isotope-labeled (SIL) internal standard, Guanidine-¹³C,¹⁵N₃ hydrochloride, against other common alternatives. We will delve into the mechanistic advantages, present supporting experimental data, and offer detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions that enhance the robustness and compliance of their bioanalytical workflows.
The Imperative of the Internal Standard in Quantitative Bioanalysis
The fundamental principle of using an internal standard (IS) in quantitative analysis is to correct for the variability inherent in sample preparation and analysis.[1][2] An ideal IS should mimic the physicochemical properties of the analyte of interest, thereby experiencing similar effects of extraction efficiency, matrix effects, and instrument response fluctuations.[2] The ultimate goal is to achieve a consistent analyte-to-IS response ratio, which is the bedrock of accurate quantification.[3]
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[4][5][6] By incorporating heavy isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) into the analyte's structure, a molecule is created that is chemically identical to the analyte but has a different mass. This subtle yet significant difference allows the mass spectrometer to distinguish between the analyte and the IS, while ensuring they behave almost identically during sample processing and analysis.[4][7]
Guanidine-¹³C,¹⁵N₃ Hydrochloride: The Superior Internal Standard
Guanidine hydrochloride is a small, highly polar molecule that finds applications in various fields, including as a protein denaturant in proteomics and as a therapeutic agent.[8][9][10][11] The validation of analytical methods for quantifying guanidine and related compounds is therefore of significant interest. Guanidine-¹³C,¹⁵N₃ hydrochloride is the ¹³C- and ¹⁵N-labeled version of guanidine hydrochloride, making it an ideal internal standard for such analyses.[12]
Why ¹³C and ¹⁵N Labeling Matters
While deuterium labeling is a common approach for creating SIL internal standards, it can sometimes introduce chromatographic shifts (the "isotope effect") due to the difference in bond strength between C-H and C-D bonds.[5][6] This can lead to co-elution issues and differential matrix effects between the analyte and the IS.[3] In contrast, ¹³C and ¹⁵N labeling results in a more stable and chemically indistinguishable internal standard, minimizing the risk of chromatographic separation and ensuring that the analyte and IS experience the same ionization suppression or enhancement.[4]
Comparative Performance: Guanidine-¹³C,¹⁵N₃ Hydrochloride vs. Alternatives
The choice of an internal standard can significantly impact the performance of a bioanalytical method. Let's compare Guanidine-¹³C,¹⁵N₃ hydrochloride with two common alternatives: a structural analog and an unlabeled compound.
| Performance Parameter | Guanidine-¹³C,¹⁵N₃ Hydrochloride (SIL IS) | Structural Analog IS (e.g., Arginine) | Unlabeled Compound as IS (Not Recommended) |
| Specificity | High: Differentiated by mass, co-elutes with analyte. | Moderate: May have different retention time and be subject to different matrix effects. | Low: Cannot be distinguished from endogenous analyte. |
| Accuracy | High: Effectively corrects for matrix effects and extraction variability.[13] | Moderate to Low: May not adequately compensate for analyte-specific variations.[5] | Very Low: Prone to significant error. |
| Precision | High: Consistent analyte/IS ratio leads to low variability. | Moderate: Higher variability due to differential behavior. | Low: Unreliable and highly variable results. |
| Matrix Effect Compensation | Excellent: Co-elution ensures both analyte and IS are subjected to the same matrix effects.[7] | Partial: Different retention times can lead to different matrix effects. | None: Cannot compensate for matrix effects. |
| Regulatory Acceptance | Highly Recommended by FDA and EMA guidelines.[14][15][16][17] | Acceptable if a SIL IS is not available, but requires extensive justification.[6] | Not acceptable for regulated bioanalysis. |
Experimental Workflow for Bioanalytical Method Validation
The validation of a bioanalytical method is a comprehensive process that demonstrates the method is suitable for its intended purpose.[18][19] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for this process.[14][15][17][20]
Below is a detailed experimental workflow for validating a quantitative LC-MS/MS method for guanidine using Guanidine-¹³C,¹⁵N₃ hydrochloride as the internal standard.
Caption: A streamlined workflow for bioanalytical method validation.
Detailed Experimental Protocols
Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of other components in the sample matrix.
Protocol:
-
Analyze blank matrix samples (e.g., plasma, urine) from at least six different sources to assess for interfering peaks at the retention time of the analyte and Guanidine-¹³C,¹⁵N₃ hydrochloride.
-
Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard.
-
Analyze a blank matrix sample spiked with the internal standard only.
-
Acceptance Criteria: No significant interfering peaks at the retention times of the analyte and IS in the blank samples. The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.
Objective: To establish the relationship between the analyte concentration and the instrument response over a defined range.[20]
Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A typical range might be 1-1000 ng/mL.
-
Add a constant concentration of Guanidine-¹³C,¹⁵N₃ hydrochloride to all calibration standards.
-
Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration of the analyte.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[20]
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels: Low, Medium, and High (e.g., 3, 50, and 800 ng/mL).
-
Analyze at least five replicates of each QC level in three separate analytical runs on different days (inter-day) and within the same run (intra-day).
-
Calculate the mean concentration, accuracy (% bias), and precision (% coefficient of variation, CV).
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value. The precision (CV) should not exceed 15%.
Objective: To assess the effect of the sample matrix on the ionization of the analyte and the internal standard.
Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte and Guanidine-¹³C,¹⁵N₃ hydrochloride in a neat solution.
-
Set B: Blank matrix extract spiked with the analyte and IS at the same concentrations as Set A.
-
Set C: Spiked matrix samples (analyte and IS added before extraction).
-
-
Calculate the matrix factor (MF) = Peak area in Set B / Peak area in Set A.
-
Calculate the IS-normalized MF = MF of analyte / MF of IS.
-
Acceptance Criteria: The CV of the IS-normalized MF across different lots of the matrix should be ≤ 15%.
Logical Framework for Internal Standard Selection
The choice of an internal standard should be a logical and scientifically driven process. The following diagram illustrates the decision-making framework that underscores the superiority of a stable isotope-labeled internal standard.
Caption: A logical flow for selecting the most appropriate internal standard.
Conclusion
The validation of bioanalytical methods is a critical component of the drug development process, and the choice of an internal standard is a decision that should not be taken lightly. As demonstrated in this guide, the use of a stable isotope-labeled internal standard, such as Guanidine-¹³C,¹⁵N₃ hydrochloride, offers unparalleled advantages in terms of specificity, accuracy, and precision. By co-eluting with the analyte and exhibiting nearly identical chemical behavior, it provides the most effective compensation for analytical variability, leading to highly reliable and defensible data. While structural analogs may be considered when a SIL IS is unavailable, they introduce a higher level of uncertainty and require more extensive validation to justify their use. For robust, reliable, and regulatory-compliant bioanalytical method validation, Guanidine-¹³C,¹⁵N₃ hydrochloride stands as the unequivocal gold standard.
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A Senior Application Scientist's Guide: Guanidine Thiocyanate vs. Guanidine-¹³C,¹⁵N₃ Hydrochloride for Cell Lysis
In the landscape of molecular biology, the complete and rapid disruption of cells is the critical first step that dictates the success of any downstream analysis. At the heart of many lysis buffers are chaotropic agents, powerful molecules that dismantle cellular architecture by disrupting the very forces that hold it together. Among the most potent are the guanidinium salts.
This guide provides an in-depth comparison of two prominent guanidinium-based reagents: the classical powerhouse, Guanidine Thiocyanate (GITC), and a specialized variant, Guanidine-¹³C,¹⁵N₃ hydrochloride (heavy-labeled GuHCl). We will move beyond a simple surface-level comparison to explore the fundamental mechanisms, performance differences, and, most importantly, the distinct experimental questions each reagent is designed to answer. This is not a matter of which is broadly "better," but which is precisely the right tool for your specific application.
The Chaotropic Mechanism: Disrupting Life's Blueprint
Before comparing the two salts, it's crucial to understand their shared mechanism of action. Both GITC and GuHCl are potent chaotropic agents. They function by disrupting the extensive hydrogen-bonding network of water.[1][2] This disruption weakens the hydrophobic effect, a primary force that stabilizes the tertiary structure of proteins and the lipid bilayers of cell membranes.[2][3]
As the water structure is thrown into chaos, the nonpolar regions of proteins and lipids are no longer "forced" to hide away. This leads to two critical events for the molecular biologist:
-
Protein Denaturation: Proteins, including resilient enzymes like ribonucleases (RNases) and DNases, rapidly unfold and lose their function.[4]
-
Membrane Dissolution: The lipid bilayer of the cell and organelle membranes is compromised, leading to complete cell lysis and the release of intracellular contents.[2]
The guanidinium cation is the primary driver of this effect, but the accompanying anion also plays a significant role in the overall chaotropic strength.
Caption: Mechanism of cell lysis by guanidinium-based chaotropic agents.
The Contenders: A Tale of Two Salts
While both reagents operate on the same principle, their specific properties and the addition of isotopic labels create divergent paths of application.
Guanidine Thiocyanate (GITC): The RNase Slayer
Guanidine thiocyanate is arguably the most powerful chaotropic agent commonly used in the lab. Its exceptional strength comes from the combination of the guanidinium cation with the thiocyanate (SCN⁻) anion, which is itself a potent chaotrope.[1] This one-two punch makes GITC exceptionally effective at denaturing even the most stubborn proteins, most notably RNases.[5][6][7] These enzymes are notoriously resilient and can rapidly degrade RNA transcripts upon cell lysis, making their swift and irreversible inactivation paramount for any transcriptomic study.[4][8]
This unparalleled ability to preserve RNA integrity is why GITC is the cornerstone of the classic single-step RNA isolation method (often combined with acid-phenol-chloroform) and is a key ingredient in commercial reagents like TRIzol.[4][9][10]
Guanidine-¹³C,¹⁵N₃ Hydrochloride: The Quantitative Specialist
At its core, this reagent is Guanidine hydrochloride (GuHCl), a strong chaotropic agent in its own right, widely used for denaturing and unfolding proteins for purification or structural studies.[11][12][13] While slightly less potent than GITC, GuHCl is still highly effective for cell lysis and protein solubilization.[14]
The critical difference is the isotopic labeling: the single carbon atom is replaced with heavy ¹³C, and the three nitrogen atoms are replaced with heavy ¹⁵N. This labeling does not alter its chemical function as a lysis agent but turns it into a powerful tool for quantitative mass spectrometry.[15] Its primary purpose is not merely to lyse cells, but to introduce a stable isotope tag onto target molecules (like proteins) during sample preparation. This allows for precise relative or absolute quantification in complex proteomic experiments.
Performance in the Lab: An Application-Driven Comparison
The choice between these two reagents is dictated entirely by the experimental goal.
Scenario 1: High-Fidelity RNA Extraction
Objective: Isolate high-quality, intact total RNA for downstream applications like qRT-PCR, RNA-Seq, or microarray analysis.
The Clear Winner: Guanidine Thiocyanate.
GITC's superior ability to instantly and irreversibly denature RNases ensures the highest integrity of the isolated RNA.[4][7] While GuHCl can lyse cells and release RNA, it may not be as effective at eliminating all RNase activity, potentially leading to lower RNA Integrity Numbers (RIN).
| Parameter | Guanidine Thiocyanate (GITC) | Guanidine Hydrochloride (GuHCl) | Rationale |
| RNA Yield | Excellent | Good to Excellent | Both are effective lysing agents. |
| RNA Integrity (RIN Score) | High (≥9.0) | Variable (Potentially 7.0-9.0) | GITC provides superior and more reliable inactivation of RNases.[5][9] |
| Downstream Compatibility | Requires extensive cleanup (e.g., phenol-chloroform, column purification) to remove GITC, which inhibits downstream enzymes. | Requires extensive cleanup; residual salt will inhibit enzymes. | Both salts must be thoroughly removed before enzymatic reactions. |
Scenario 2: Total Protein Extraction for Proteomics
Objective: Lyse cells to solubilize the maximum amount of protein for techniques like SDS-PAGE, Western Blotting, or "shotgun" proteomics.
A More Nuanced Choice: Both are effective, but GuHCl is often preferred.
Both GITC and GuHCl are excellent protein solubilizing agents.[14] However, GuHCl is frequently chosen for protein studies because it is a well-characterized denaturant that allows for controlled unfolding.[12][16] The extreme denaturing power of GITC is often overkill for proteomics and can sometimes be less desirable if subsequent refolding or certain enzymatic digests are planned. Furthermore, GuHCl has been shown to be highly effective for in-solution digestion protocols prior to mass spectrometry.[17][18][19]
Scenario 3: Quantitative Protein Analysis via Mass Spectrometry
Objective: Precisely quantify changes in protein abundance between different samples using mass spectrometry.
The Specialist's Tool: Guanidine-¹³C,¹⁵N₃ Hydrochloride.
This is the exclusive domain of the isotopically labeled reagent. A common advanced proteomic technique involves "guanidination," where the primary amines on lysine residues and N-termini of peptides are chemically converted into homoarginine using O-methylisourea. This reaction can be performed with either "light" (standard) or "heavy" (labeled) guanidine hydrochloride.
By labeling one sample population (e.g., control) with the light version and the other (e.g., treated) with the heavy version, the samples can be mixed. Peptides derived from each sample will be chemically identical but will have a distinct mass shift detectable by the mass spectrometer. The ratio of the heavy to light peptide peaks provides a highly accurate measure of the relative protein abundance. Here, Guanidine-¹³C,¹⁵N₃ hydrochloride is not just a lysis agent; it is the quantitative reagent itself.
Caption: Decision guide for selecting the appropriate guanidinium-based reagent.
Experimental Protocols
Protocol 1: Total RNA Extraction using a GITC-Based Lysis Buffer
This protocol is based on the single-step method and is suitable for cultured cells.[10]
-
Prepare Lysis Solution D: 4 M Guanidinium thiocyanate, 25 mM sodium citrate (pH 7.0), 0.5% N-lauroylsarcosine, and 0.1 M 2-mercaptoethanol (add fresh). Handle in a chemical fume hood.
-
Homogenization: Aspirate cell culture medium. Add 1 mL of Lysis Solution D per 10⁷ cells directly to the culture dish. Lyse the cells by repeatedly pipetting the solution over the cell monolayer.
-
Phase Separation: Transfer the homogenate to a fresh tube. Sequentially add 0.1 mL of 2 M sodium acetate (pH 4.0), 1 mL of water-saturated phenol, and 0.2 mL of chloroform-isoamyl alcohol (49:1). Mix thoroughly by inversion after adding each reagent.
-
Incubate the mixture on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C. Three phases will form: a lower red organic phase, a white interphase (containing DNA and protein), and an upper colorless aqueous phase (containing RNA).
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add an equal volume of isopropanol and mix. Incubate at -20°C for at least 1 hour to precipitate the RNA.
-
Wash and Resuspend: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA. Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.
-
Air-dry the pellet briefly and resuspend in an appropriate volume of RNase-free water.
Protocol 2: Total Protein Extraction from Cultured Cells using GuHCl
This protocol is designed for complete protein solubilization for downstream analysis like mass spectrometry.[13][19]
-
Prepare GuHCl Lysis Buffer: 6 M Guanidine hydrochloride, 100 mM Tris-HCl (pH 8.5), 10 mM TCEP (tris(2-carboxyethyl)phosphine), 40 mM 2-Chloroacetamide. Prepare fresh.
-
Cell Lysis: Wash cell pellet (e.g., from a 10 cm dish) with cold PBS. Add 500 µL of boiling GuHCl Lysis Buffer to the pellet.
-
Denaturation & Alkylation: Vortex vigorously. Incubate at 95°C for 10 minutes to ensure complete denaturation, reduction, and alkylation of proteins.
-
Clarification: Sonicate the lysate to shear nucleic acids and reduce viscosity. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet any insoluble debris.
-
Quantification: Transfer the supernatant to a new tube. The protein lysate is now ready for protein concentration measurement (use a compatible assay like the BCA assay after appropriate dilution) and subsequent processing for mass spectrometry (e.g., dilution and enzymatic digestion).[19]
Summary and Final Recommendations
The decision between Guanidine thiocyanate and Guanidine-¹³C,¹⁵N₃ hydrochloride is a clear-cut choice based on the analyte and the analytical method.
-
Choose Guanidine Thiocyanate when your primary goal is the isolation of high-quality, intact RNA. Its unmatched power to destroy RNases makes it the gold standard for transcriptomics.
-
Choose standard Guanidine Hydrochloride for general-purpose cell lysis for protein extraction, especially when complete denaturation for proteomics or protein unfolding studies is the goal. It is a robust and effective chaotrope.
-
Choose Guanidine-¹³C,¹⁵N₃ Hydrochloride specifically for quantitative proteomics applications that involve chemical labeling. In this context, it is not just a lysis agent but a critical component of the quantification strategy itself.
By understanding the distinct strengths and intended applications of these powerful reagents, researchers can make informed decisions, ensuring the integrity of their samples and the success of their experiments from the very first step.
References
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Genetic Education. (2022, July 13). Role of Guanidine Thiocyanate in RNA extraction. Available at: [Link]
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Dougherty, D. P. (1995). Mechanism of lysis of Escherichia coli by ethanol and other chaotropic agents. National Center for Biotechnology Information. Available at: [Link]
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McGookin, R. (1985). RNA Extraction by the Guanidine Thiocyanate Procedure. Springer Nature Experiments. Available at: [Link]
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McGookin, R. (1985). RNA extraction by the guanidine thiocyanate procedure. PubMed. Available at: [Link]
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Biology LibreTexts. (2021, August 5). Activity 4-1 - RNA Extraction via Guanidine Thiocyanate and Phenol. Available at: [Link]
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Hagihara, Y., et al. (1994). Guanidine hydrochloride-induced folding of proteins. PubMed. Available at: [Link]
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Monera, O. D., et al. (1996). Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions. National Center for Biotechnology Information. Available at: [Link]
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A Technical Guide to Enhancing Reproducibility in Proteomics and Metabolomics using Guanidine-13C,15N3 Hydrochloride as an Internal Standard
For researchers, scientists, and drug development professionals, the quest for reproducible and accurate quantification of proteins and metabolites is paramount. In mass spectrometry-based analyses, variability introduced during sample preparation is a significant challenge. This guide provides an in-depth technical comparison of a novel approach utilizing Guanidine-13C,15N3 hydrochloride as an internal standard against established methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC). We will explore the theoretical underpinnings, present comparative data from established methodologies to set a benchmark for performance, and provide detailed protocols to illustrate practical implementation.
The Challenge of Reproducibility in Quantitative Mass Spectrometry
The journey from a biological sample to quantitative data is fraught with potential for error. Each step—cell lysis, protein denaturation, digestion, and peptide extraction—can introduce variability, compromising the accuracy and reproducibility of the final results.[1] The ideal internal standard is one that can be introduced as early as possible in the workflow to account for variations across all subsequent steps.[1]
Metabolic labeling techniques like SILAC address this by incorporating stable isotopes into proteins in vivo, meaning the "light" and "heavy" proteomes are mixed at the very beginning of the experimental process.[2] This approach has been shown to be highly accurate and reproducible.[3][4] However, SILAC is primarily limited to actively dividing cell cultures and is not suitable for tissues or clinical samples. Chemical labeling methods, such as iTRAQ and TMT, introduce isotopic tags at the peptide level, which is later in the workflow and thus cannot account for variability during protein extraction and digestion.[3][5]
This guide proposes and evaluates the use of this compound as a potential solution to bridge this gap, particularly for samples not amenable to metabolic labeling.
This compound: A Novel Internal Standard Strategy
Guanidine hydrochloride is a powerful chaotropic agent widely used for the denaturation and solubilization of proteins during sample preparation for mass spectrometry.[6] By using its stable isotope-labeled counterpart, This compound , we can introduce a known quantity of a labeled compound at the critical denaturation step. While not a direct label for the proteins themselves, its presence can serve as a robust internal standard to normalize for variations in sample handling, particularly in workflows where absolute quantification is the goal. This compound can be used as a tracer or internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[7]
The core principle is that any procedural inconsistencies that affect the recovery of the analyte of interest would similarly affect the recovery of the co-processed this compound.
Comparative Analysis of Quantitative Proteomics Methodologies
To objectively assess the potential of a this compound-based workflow, we must compare its theoretical advantages against the proven performance of established methods. The key metrics for comparison are accuracy, precision, and reproducibility, often measured by the coefficient of variation (CV).[3][4]
| Method | Principle | Point of Internal Standard Introduction | Typical Reproducibility (CV) | Advantages | Limitations |
| SILAC (Metabolic Labeling) | In vivo incorporation of labeled amino acids.[2] | During cell growth (earliest possible point). | Excellent (<15%).[3] | High accuracy and precision, corrects for all downstream variations.[3] | Limited to cell culture, not applicable to tissues or clinical samples.[2] |
| iTRAQ/TMT (Chemical Labeling) | Chemical tagging of peptides in vitro.[5] | After protein digestion. | Good (10-20%).[3][4] | High multiplexing capabilities.[8] | Does not account for variability in protein extraction and digestion.[3] |
| Label-Free (Spectral Counting/Intensity) | Comparison of signal intensities or spectral counts of unlabeled peptides.[3] | No internal standard. | Fair to Poor (>20-30%).[3][4] | Applicable to all sample types, no labeling required. | Lower accuracy and reproducibility, susceptible to instrument variation.[3] |
| Guanidine-13C,15N3 HCl (Proposed) | Addition of a labeled denaturant as a spike-in internal standard. | During protein denaturation and solubilization. | Hypothetical: Good to Excellent | Applicable to all sample types, introduced early in the workflow. | Does not correct for variability in initial protein extraction from tissue matrix; primarily for absolute quantification of a target analyte. |
This table summarizes data from multiple sources comparing established quantitative proteomics methods.[2][3][4][5][8]
Experimental Workflows and Protocols
To ensure a self-validating and trustworthy methodology, we present detailed protocols. The first is a hypothetical protocol for the use of this compound, followed by a standard SILAC protocol for comparison.
Workflow 1: Absolute Quantification using this compound
This workflow is designed for the absolute quantification of a target protein in a complex sample, such as tissue homogenate, where metabolic labeling is not feasible.
Protocol:
-
Sample Preparation:
-
Homogenize tissue samples in a suitable lysis buffer without denaturants.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the soluble proteome.
-
Determine the protein concentration of the extract using a standard method like the bicinchoninic acid (BCA) assay.
-
-
Denaturation and Standardization:
-
Aliquot a precise amount of protein extract (e.g., 100 µg) into a new microcentrifuge tube.
-
Add a known amount of this compound to achieve a final concentration of 6 M. This serves as the internal standard.
-
-
Reduction, Alkylation, and Digestion:
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the Guanidine hydrochloride concentration to below 1 M.
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup and LC-MS/MS Analysis:
-
Acidify the digest with formic acid and desalt the peptides using a C18 solid-phase extraction cartridge.
-
Elute the peptides and dry them under vacuum.
-
Reconstitute the peptides in a suitable solvent for LC-MS/MS analysis.
-
Analyze the sample using a high-resolution mass spectrometer, ensuring that the acquisition method includes the mass-to-charge ratio for this compound.
-
-
Data Analysis:
-
Quantify the peak area of the target peptide(s) from your protein of interest and the peak area of this compound.
-
Normalize the target peptide intensity to the this compound intensity to correct for sample loss during processing.
-
Determine the absolute quantity of the target protein by comparing the normalized intensity to a standard curve generated with a known amount of a synthetic version of the target peptide.
-
Workflow 2: Comparative Proteomics using SILAC
This workflow is the gold standard for quantitative proteomics in cell culture and serves as a benchmark for reproducibility.
Protocol:
-
Metabolic Labeling:
-
Culture one population of cells in "light" SILAC medium containing natural abundance arginine and lysine.
-
Culture a second population of cells in "heavy" SILAC medium containing 13C and 15N-labeled arginine and lysine for at least five cell doublings to ensure complete incorporation.
-
-
Experiment and Harvest:
-
Treat the "light" and "heavy" cell populations with the experimental conditions (e.g., drug vs. vehicle control).
-
Harvest the cells and combine them in a 1:1 ratio based on cell count or protein concentration.
-
-
Lysis, Denaturation, and Digestion:
-
Lyse the combined cell pellet in a buffer containing 6 M Guanidine hydrochloride.
-
Proceed with reduction, alkylation, and tryptic digestion as described in the previous protocol.
-
-
Peptide Cleanup and LC-MS/MS Analysis:
-
Perform peptide desalting using a C18 cartridge.
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptide pairs and quantify the ratio of heavy to light peak intensities.
-
These ratios represent the relative change in protein abundance between the two experimental conditions.
-
Conclusion and Future Perspectives
Achieving high reproducibility is a critical, yet often challenging, aspect of quantitative proteomics and metabolomics. While SILAC remains a superior method for reproducibility in cell culture models, its inapplicability to tissue and clinical samples leaves a significant gap.[2]
The proposed use of This compound as an internal standard introduced during protein denaturation presents a promising strategy to enhance the reproducibility of absolute quantification in these challenging sample types. By accounting for variability from the point of denaturation onwards, this method has the potential to offer a level of robustness that is superior to label-free and peptide-based chemical labeling approaches.
Further validation studies are required to directly compare the reproducibility of this method against established techniques using a variety of sample matrices. However, based on the fundamental principles of isotope dilution and the early introduction of the standard in the workflow, this compound stands out as a valuable tool for researchers striving for the highest level of accuracy and reproducibility in their quantitative analyses.
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A Researcher's Guide to Stable Isotope Labeling: A Comparative Analysis of Guanidine-¹³C,¹⁵N₃ Hydrochloride Applications
For researchers, scientists, and drug development professionals, the precise analysis of protein structure, function, and dynamics is paramount. Stable isotope labeling, a cornerstone of modern proteomics and structural biology, provides an unparalleled window into the molecular world. Among the diverse array of labeling reagents, Guanidine-¹³C,¹⁵N₃ hydrochloride has emerged as a versatile and cost-effective precursor for the targeted labeling of arginine residues. This guide provides an in-depth technical comparison of Guanidine-¹³C,¹⁵N₃ hydrochloride-based labeling with other common methodologies, supported by experimental data and detailed protocols to empower you in your research endeavors.
Introduction to Arginine Labeling and the Role of Guanidine-¹³C,¹⁵N₃ Hydrochloride
Arginine, with its unique guanidinium group, plays a critical role in protein structure and function, participating in electrostatic interactions, hydrogen bonding, and serving as a key residue in enzyme active sites.[1][2] Isotopic labeling of arginine with ¹³C and ¹⁵N is therefore invaluable for a wide range of applications, including Nuclear Magnetic Resonance (NMR) spectroscopy for structural determination and dynamics studies, and Mass Spectrometry (MS) for quantitative proteomics.
Guanidine-¹³C,¹⁵N₃ hydrochloride serves as a direct and efficient precursor for the de novo synthesis of isotopically labeled L-arginine. This approach offers a compelling alternative to the direct use of expensive, commercially available labeled arginine or metabolic labeling methods like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture). The core advantage lies in the ability to introduce a fully labeled guanidinium group ([¹³C, ¹⁵N₃]) into the arginine side chain, providing distinct mass shifts and NMR-active nuclei for sensitive detection and analysis.
Comparative Analysis of Labeling Strategies
The choice of an isotopic labeling strategy is a critical decision in experimental design, with significant implications for cost, efficiency, and the quality of the resulting data. Here, we compare the use of Guanidine-¹³C,¹⁵N₃ hydrochloride for in situ or in vitro arginine synthesis against two common alternatives: commercially available pre-labeled L-arginine and the SILAC method.
Performance Metrics: A Head-to-Head Comparison
| Feature | Guanidine-¹³C,¹⁵N₃ HCl-derived Arg | Pre-labeled L-Arginine (Commercial) | SILAC (using labeled Arg) |
| Cost-Effectiveness | High | Low to Medium | Medium to High |
| Labeling Efficiency | High (>85% achievable)[1] | High (typically >98%) | High (requires multiple cell divisions for full incorporation)[3] |
| Flexibility | High (can be used in both in vivo and cell-free systems) | High (can be used in both in vivo and cell-free systems) | Primarily for cell culture; less suitable for non-dividing cells[4] |
| Potential for Isotope Scrambling | Low to medium, dependent on the biological system and use of auxotrophic strains[4][5] | Low | Low, but arginine-to-proline conversion can occur[6] |
| Ease of Use | Requires synthesis of labeled arginine prior to or during the experiment. | "Ready-to-use" | Requires adaptation of cell culture protocols and media. |
Expert Insights: The primary advantage of using Guanidine-¹³C,¹⁵N₃ hydrochloride is its cost-effectiveness. A multi-step synthesis can produce selectively labeled L-arginine at a fraction of the cost of commercially available uniformly labeled arginine.[1] For large-scale protein production for NMR studies, this can translate into significant savings. However, this approach necessitates expertise in organic synthesis or the use of specialized kits.
SILAC, while highly accurate for quantitative proteomics, is best suited for dividing cells and can be less practical for proteins that are difficult to express or for cell-free systems.[5][7] The potential for metabolic conversion of arginine to other amino acids, such as proline, is a known issue in SILAC that requires careful data analysis and can sometimes be mitigated by adjusting media composition.[6]
Experimental Workflows and Protocols
To provide a practical framework, we present detailed protocols for the application of Guanidine-¹³C,¹⁵N₃ hydrochloride in both in vivo and cell-free protein labeling.
Workflow 1: In Vivo Protein Labeling in E. coli
This workflow is optimized for achieving high incorporation of labeled arginine into a target protein expressed in an arginine-auxotrophic E. coli strain. The use of an auxotroph, which cannot synthesize its own arginine, is crucial to prevent dilution of the isotopic label.[4][5]
Detailed Protocol: In Vivo Labeling
-
Synthesis of L-Arginine•HCl ([guanido-¹³C, ¹⁵N₃]): A detailed multi-step synthesis protocol is described by Rohden et al. (2025), which can be adapted to use Guanidine-¹³C,¹⁵N₃ hydrochloride as the labeled precursor.[1][8] The final product should be verified by NMR and mass spectrometry.
-
Culture Preparation: Grow a starter culture of an arginine-auxotrophic E. coli strain (e.g., from a public strain bank) overnight in a rich medium (e.g., LB).
-
Minimal Media Growth: Inoculate a larger volume of minimal media (e.g., M9) supplemented with all necessary amino acids except arginine, with the starter culture. Grow the cells at 37°C with shaking until they reach an OD₆₀₀ of 0.6-0.8.
-
Induction and Labeling: Induce protein expression with an appropriate inducer (e.g., IPTG). Simultaneously, supplement the culture with the synthesized ¹³C,¹⁵N-arginine to a final concentration of 80-120 mg/L for optimal incorporation.[1]
-
Harvesting and Purification: Continue to grow the cells for the desired expression time (typically 4-6 hours). Harvest the cells by centrifugation, lyse them, and purify the target protein using standard chromatography techniques.
-
Analysis: The purified, labeled protein is now ready for analysis by NMR or mass spectrometry.
Trustworthiness: The use of an arginine auxotrophic strain is a self-validating system. The bacteria cannot grow without an external source of arginine, ensuring that the labeled arginine provided is the primary source for protein synthesis. Monitoring cell growth and protein expression levels can validate the health of the cells during the labeling process.
Workflow 2: Cell-Free Protein Synthesis (CFPS)
CFPS offers a powerful alternative for producing proteins that are toxic to cells or for high-throughput screening. The open nature of the system allows for direct control over the composition of the reaction mixture, including the amino acid pool.[9]
Detailed Protocol: Cell-Free Protein Synthesis
-
Prepare Labeled Arginine: Synthesize ¹³C,¹⁵N-arginine from Guanidine-¹³C,¹⁵N₃ hydrochloride as described in Workflow 1.
-
Prepare CFPS Reaction: Commercially available CFPS kits or lab-prepared extracts can be used. Prepare a master mix containing the cell extract, energy source, buffers, and an amino acid mixture that specifically lacks unlabeled arginine.
-
Add Labeled Arginine and Template: Add the synthesized ¹³C,¹⁵N-arginine to the master mix to the desired final concentration (typically 0.5-2 mM). Then, add the DNA or mRNA template encoding the protein of interest.
-
Incubation: Incubate the reaction at the optimal temperature for the specific CFPS system (e.g., 30°C or 37°C) for several hours.
-
Analysis: The resulting protein can be directly analyzed by techniques like SDS-PAGE or purified for more in-depth structural and functional studies using NMR or mass spectrometry.
Expertise & Experience: The concentration of labeled arginine in a CFPS reaction can be optimized to balance labeling efficiency and protein yield. High concentrations of any single amino acid can sometimes have an inhibitory effect on the translation machinery. It is advisable to perform a titration experiment to determine the optimal concentration for your specific protein and CFPS system.
Data Presentation and Performance Evaluation
The success of a labeling experiment is ultimately determined by the quality of the data obtained. Here, we present representative data and discuss key evaluation criteria.
NMR Spectroscopy
The incorporation of ¹³C and ¹⁵N at the guanidinium group of arginine provides unique NMR signals that are sensitive probes of the local chemical environment.
¹H-¹³C HSQC Spectra: A ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum of a protein labeled with ¹³C-arginine will show distinct cross-peaks for the Cδ-Hδ correlations of the arginine side chains. The intensity of these peaks relative to those in an unlabeled sample can be used to quantify the incorporation efficiency.[1] High-resolution spectra with minimal artifacts are indicative of a successful labeling experiment.
¹³C-¹⁵N Correlation Spectra: Advanced NMR experiments can be used to correlate the ¹³Cζ of the guanidinium group with the directly bonded ¹⁵Nε and ¹⁵Nη nuclei. These spectra are particularly useful for studying hydrogen bonding and electrostatic interactions involving the arginine side chain.
Mass Spectrometry
In quantitative proteomics, the mass shift introduced by the isotopic label allows for the relative or absolute quantification of proteins.
Peptide Mass Spectra: Tryptic digestion of a protein labeled with ¹³C,¹⁵N-arginine will result in peptides containing a heavy arginine at the C-terminus. In a mass spectrum, these peptides will appear as doublets, with the mass difference corresponding to the number of incorporated heavy isotopes. The ratio of the peak intensities of the light and heavy peptides directly reflects the relative abundance of the protein in the mixed samples.
Quantitative Accuracy: The accuracy of quantification using this method is comparable to that of SILAC, with the advantage that it can be applied to samples that are not amenable to metabolic labeling.[7][10] However, care must be taken to ensure complete tryptic digestion, as missed cleavages can complicate data analysis.
Potential Challenges and Troubleshooting
Toxicity of Guanidine Hydrochloride: While Guanidine-¹³C,¹⁵N₃ hydrochloride itself is used in small quantities for synthesis, the unlabeled form is a known chaotropic agent and can be toxic to cells at high concentrations.[2][11] When performing in vivo labeling, it is important to use an auxotrophic strain and provide the final labeled amino acid, not the guanidine precursor, to the culture medium to avoid any potential toxic effects on cell growth and protein expression.[9]
Isotope Scrambling: In any metabolic labeling experiment, there is a potential for the isotopic label to be metabolically converted and incorporated into other molecules, a phenomenon known as isotope scrambling.[11] The use of arginine auxotrophic strains significantly minimizes the scrambling of the arginine label.[4][5] However, it is always good practice to perform a control experiment and analyze the isotopic enrichment of other amino acids to assess the extent of any potential scrambling.
Incomplete Synthesis or Purification: The chemical synthesis of labeled arginine requires careful execution and purification. Incomplete reactions or the presence of impurities can affect the efficiency of incorporation and the quality of the final data. Thorough characterization of the synthesized amino acid by NMR and mass spectrometry is essential before its use in labeling experiments.
Conclusion
Guanidine-¹³C,¹⁵N₃ hydrochloride offers a powerful and cost-effective entry point for the specific isotopic labeling of arginine residues in proteins. By synthesizing labeled arginine, researchers can achieve high levels of incorporation for detailed structural and quantitative studies by NMR and mass spectrometry. While this approach requires additional synthetic steps compared to using commercially available labeled amino acids, the significant cost savings and flexibility make it an attractive option for many research applications. Careful consideration of the experimental system, including the use of auxotrophic strains for in vivo labeling, and thorough quality control of the synthesized amino acid are key to obtaining high-quality, reproducible data. This guide provides the foundational knowledge and practical protocols to successfully implement this versatile labeling strategy in your own research.
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A Computational Approach to Correct Arginine-to-Proline Conversion in Quantitative Proteomics - PMC - PubMed Central. [Link]
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a Chemical structure of the arginine side-chain. The arrow highlights... - ResearchGate. [Link]
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Metabolic Origin, Role and Fate of the Denaturant Guanidine - PubMed. (2025-11-18). [Link]
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Metabolic Origin, Role and Fate of the Denaturant Guanidine - PMC - PubMed Central. (2025-11-17). [Link]
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Arginine biosynthesis - YouTube. (2018-01-02). [Link]
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Sample Buffer Containing Guanidine-Hydrochloride Combines Biological Safety and RNA Preservation for SARS-CoV-2 Molecular Diagnostics - NIH. (2022-05-10). [Link]
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A Researcher's Guide to Isotopic Labeling: Guanidine-13C,15N3 Hydrochloride vs. Labeled Arginine
A Senior Application Scientist's Perspective on Choosing the Right Tool for Quantitative Proteomics
For researchers, scientists, and drug development professionals embarking on quantitative proteomics studies, the choice of isotopic labeling reagents is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth cost-benefit analysis of Guanidine-13C,15N3 hydrochloride and its comparison with the widely used alternatives, isotopically labeled L-Arginine (e.g., 13C6 L-Arginine-HCl and 13C6,15N4 L-Arginine-HCl), in the context of their applications in mass spectrometry-based proteomics.
A crucial point of clarification is that while both are isotopically labeled compounds relevant to proteomics, their primary applications are fundamentally different. Isotopically labeled L-Arginine is a cornerstone of in vivo metabolic labeling in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In contrast, this compound's utility lies elsewhere, primarily as a potential internal standard for the quantification of guanidine-containing compounds. This guide will dissect the appropriate use-cases, benefits, and drawbacks of each, supported by experimental insights and cost considerations.
Section 1: Understanding the Landscape of Isotopic Labeling in Proteomics
Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. Isotopic labeling introduces a "heavy" non-radioactive isotope into proteins, which can be distinguished from its "light" counterpart by a mass spectrometer. This allows for the accurate comparison of protein abundance between different cell populations or experimental conditions.
The Gold Standard: SILAC with Labeled Amino Acids
SILAC is a powerful metabolic labeling technique where cells are cultured in media containing "heavy" stable isotope-labeled essential amino acids.[1] After several cell divisions, these heavy amino acids are fully incorporated into the proteome. The "heavy" and "light" cell populations can then be combined for analysis, minimizing downstream experimental variability.[1] L-Arginine and L-Lysine are the most commonly used amino acids for SILAC because trypsin, the enzyme typically used to digest proteins into peptides for mass spectrometry analysis, cleaves specifically at these residues. This ensures that the vast majority of resulting peptides are labeled.[2]
The Role of Internal Standards in Mass Spectrometry
Accurate quantification in mass spectrometry often relies on the use of internal standards. These are compounds of known concentration, structurally similar to the analyte of interest, that are added to a sample before analysis.[3] Isotopically labeled versions of the analyte are considered the gold standard for internal standards as they co-elute with the analyte during chromatography and exhibit similar ionization efficiency, correcting for variations in sample preparation and instrument response.[3]
Section 2: this compound: A Closer Look
Guanidine hydrochloride is well-known in proteomics as a potent chaotropic agent and protein denaturant, used to solubilize proteins during sample preparation.[4][5] Its isotopically labeled counterpart, this compound, however, is not used for in vivo metabolic labeling of proteins in the same way as labeled amino acids.
Primary Application: An Internal Standard
This compound can serve as an internal standard for the quantification of guanidine or related small molecules by isotope dilution mass spectrometry.[6][7] For researchers studying the metabolism of guanidino compounds, this labeled variant is an invaluable tool for achieving accurate and precise measurements.
Why Not for SILAC?
There is no established body of research demonstrating the use of this compound for metabolic labeling of proteins in SILAC. The primary reasons for this are:
-
Metabolic Pathway: Mammalian cells do not typically utilize free guanidine to synthesize arginine for protein incorporation. While arginine can be a precursor to guanidine, the reverse is not a primary metabolic pathway for protein synthesis.
-
Cytotoxicity: Guanidine-containing compounds, particularly at concentrations required for metabolic labeling, can exhibit significant cytotoxicity, which would interfere with cell growth and protein synthesis.
Therefore, attempting to use this compound for SILAC would likely be unsuccessful and could lead to misleading results.
Section 3: Isotopically Labeled L-Arginine: The Workhorse of SILAC
Isotopically labeled versions of L-Arginine, such as 13C6 L-Arginine-HCl and 13C6,15N4 L-Arginine-HCl, are the standard reagents for arginine labeling in SILAC experiments.[8]
A Known Challenge: The Arginine-to-Proline Conversion
A well-documented challenge in SILAC experiments using labeled arginine is its metabolic conversion to proline in some cell lines.[9][10] This conversion leads to the incorporation of the "heavy" label into proline residues, which can complicate data analysis and lead to the underestimation of protein abundance.[10]
Mitigating the Arginine-to-Proline Conversion
Fortunately, this issue can be effectively addressed through several established strategies:
-
Supplementation with L-Proline: The most common and straightforward method is to supplement the SILAC medium with a high concentration of unlabeled L-proline.[11] This excess of "light" proline suppresses the cell's endogenous synthesis of proline from arginine.
-
Lowering Arginine Concentration: In some cell lines, reducing the concentration of labeled arginine in the medium can decrease the rate of conversion to proline. However, this must be carefully optimized to ensure complete labeling of the proteome.[9]
-
Genetic Engineering: In organisms amenable to genetic manipulation, deleting the genes responsible for arginine catabolism can completely abolish the conversion.[9]
-
Computational Correction: Software tools can be used to identify and correct for the effects of proline conversion during data analysis.[10]
Section 4: Cost-Benefit Analysis
The choice of reagent is often influenced by budgetary constraints. Here, we provide a comparative cost analysis based on currently available list prices from major suppliers. It is important to note that prices can vary between vendors and are subject to change.
| Reagent | Supplier Example(s) | Typical Quantity | Price (USD) | Price per mg (USD) | Primary Application |
| This compound | Sigma-Aldrich | 100 mg | ~$1,407 | ~$14.07 | Internal Standard |
| Guanidine-13C hydrochloride | Sigma-Aldrich | 100 mg | ~$628 | ~$6.28 | Internal Standard |
| L-Arginine-HCl, 13C6 | MedchemExpress | 50 mg | ~$1,150 | ~$23.00 | SILAC Metabolic Labeling |
| L-Arginine-HCl, 13C6, 15N4 | Thermo Fisher Scientific | 50 mg | ~$864 | ~$17.28 | SILAC Metabolic Labeling |
| L-Arginine-HCl, 13C6, 15N4 | Sigma-Aldrich | 100 mg | ~$1,610 | ~$16.10 | SILAC Metabolic Labeling |
| L-Arginine-HCl, 13C6, 15N4 | AssayCell Technologies | 100 mg | ~$652 | ~$6.52 | SILAC Metabolic Labeling |
Analysis:
-
This compound has a mid-range cost per milligram. Its value is realized in applications requiring precise quantification of guanidine-containing small molecules. For this specific purpose, its cost is justified by the accuracy it provides as an internal standard.
-
Isotopically Labeled L-Arginine is the more expensive option on a per-milligram basis, especially for the doubly labeled (13C and 15N) variant which provides a larger mass shift. However, its benefit lies in its proven efficacy for in vivo metabolic labeling of entire proteomes in SILAC experiments. The cost is associated with the complex synthesis of these labeled amino acids. The ability to accurately quantify thousands of proteins simultaneously in a single experiment provides immense value, often outweighing the initial reagent cost.
Section 5: Experimental Protocols and Workflows
Protocol: SILAC Labeling using L-Arginine-HCl, 13C6, 15N4
This protocol outlines a typical workflow for a two-condition SILAC experiment.
Materials:
-
SILAC-grade DMEM or RPMI 1640 medium, deficient in L-arginine and L-lysine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Heavy" L-Arginine-HCl (13C6, 15N4) and "Heavy" L-Lysine-2HCl (e.g., 13C6, 15N2)
-
"Light" (unlabeled) L-Arginine-HCl and L-Lysine-2HCl
-
Unlabeled L-Proline (for conversion mitigation)
-
Cell line of interest
Procedure:
-
Prepare SILAC Media:
-
Heavy Medium: Supplement the base medium with "heavy" L-Arginine-HCl, "heavy" L-Lysine-2HCl, dFBS, and L-Proline (final concentration of ~200 mg/L).
-
Light Medium: Supplement the base medium with "light" L-Arginine-HCl, "light" L-Lysine-2HCl, dFBS, and L-Proline.
-
-
Cell Culture and Labeling:
-
Culture two separate populations of cells, one in the "heavy" medium and one in the "light" medium.
-
Passage the cells for at least five cell doublings to ensure >99% incorporation of the labeled amino acids.
-
-
Experimental Treatment:
-
Apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) and a control treatment to the other ("light" labeled cells).
-
-
Cell Harvesting and Lysis:
-
Harvest both cell populations and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate.
-
Mix equal amounts of protein from the "heavy" and "light" lysates.
-
-
Protein Digestion and Mass Spectrometry:
-
Digest the combined protein mixture with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the "heavy" to "light" ratios, which reflect the relative protein abundance between the two conditions.
-
Workflow Visualization
Caption: A typical workflow for a SILAC experiment.
Arginine-to-Proline Metabolic Pathway
Caption: Metabolic conversion of heavy arginine to heavy proline.
Section 6: Conclusion and Recommendations
The selection of an appropriate isotopically labeled reagent is paramount for the success of quantitative proteomics experiments. This guide clarifies the distinct roles of this compound and isotopically labeled L-Arginine.
This compound is a specialized tool. Its use is recommended for researchers who need to accurately quantify guanidine or its derivatives in biological samples using isotope dilution mass spectrometry. It is not a suitable reagent for metabolic labeling of proteins in SILAC experiments.
Isotopically labeled L-Arginine (e.g., 13C6 or 13C6,15N4) is the established and validated choice for SILAC-based quantitative proteomics. While it is a more significant initial investment, its ability to provide accurate, proteome-wide quantification offers unparalleled value for discovery-driven research. Researchers using labeled arginine should be aware of the potential for arginine-to-proline conversion and implement appropriate mitigation strategies, such as proline supplementation in the culture medium.
By understanding the correct applications and inherent benefits and challenges of each compound, researchers can make informed decisions, ensuring the generation of high-quality, reproducible, and meaningful quantitative proteomics data.
References
-
A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). (n.d.). NIH National Library of Medicine. [Link]
-
Using Guanidine-Hydrochloride for Fast and Efficient Protein Digestion and Single-step Affinity-purification Mass Spectrometry. (2013). ResearchGate. [Link]
-
L-Arginine Coupons & Prices. (n.d.). SingleCare. [Link]
-
A Computational Approach to Correct Arginine-to-Proline Conversion in Quantitative Proteomics. (n.d.). NIH National Library of Medicine. [Link]
-
Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. (2023). NIH National Library of Medicine. [Link]
-
Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. (2023). SpringerLink. [Link]
-
Instructions - SILAC Protein Quantitation Kits. (n.d.). CK Isotopes. [Link]
-
Quantitation of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. (2024). R Discovery. [Link]
-
(PDF) Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. (2023). ResearchGate. [Link]
-
L-Arginine-13C6,15N4 hydrochloride. (n.d.). ESSLAB. [Link]
-
Guanidinated protein internal standard for immunoaffinity-liquid chromatography/tandem mass spectrometry quantitation of protein therapeutics. (2014). PubMed. [Link]
-
Can Guanidine Hydrochloride Be Used in Mass Spectrometry. (n.d.). MtoZ Biolabs. [Link]
-
Guanidine hydrochloride *omni. (n.d.). GERBU Biotechnik GmbH. [Link]
-
L-arginine 13C6, 15N4 hydrochloride, 100mg. (n.d.). AssayCell Technologies. [Link]
-
L-Arginine-13C6,15N4 hydrochloride|202468-25-5|COA. (n.d.). DC Chemicals. [Link]
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- 7. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Computational Approach to Correct Arginine-to-Proline Conversion in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Guanidine-13C,15N3 Hydrochloride
As a Senior Application Scientist, my goal is to provide you with a comprehensive, scientifically-grounded guide that goes beyond mere instruction to instill a deep understanding of the principles behind the safe handling and disposal of laboratory reagents. Guanidine-13C,15N3 hydrochloride, while a valuable tool in metabolic and proteomic research, demands rigorous adherence to safety protocols due to its inherent hazards. This guide is structured to provide not just the "how," but the critical "why," ensuring that every step is a self-validating component of a robust safety system in your laboratory.
Part 1: Hazard Profile & Safety Imperatives
Understanding the specific hazards of this compound is fundamental to appreciating the necessity of the disposal procedures outlined below. The isotopic labeling does not alter its chemical reactivity or toxicity compared to its parent compound, Guanidine Hydrochloride. Its hazard profile necessitates that it be treated as a hazardous substance from acquisition to disposal.
The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]
-
Skin Irritation (Category 2): Causes skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity — Repeated Exposure (Category 1): Causes damage to organs (nervous system, bone marrow, kidney) through prolonged or repeated exposure.[1]
Some safety data sheets (SDS) also classify it as harmful if inhaled and potentially capable of forming an explosive dust-air mixture.[1][2] Therefore, all handling and disposal operations should be designed to minimize dust generation and personal exposure.
| Hazard Attribute | Description & GHS Classification | Source(s) |
| Acute Oral Toxicity | Category 4 (H302: Harmful if swallowed) | [1][3][4] |
| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | [1][3][4] |
| Serious Eye Damage/Irritation | Category 2A (H319: Causes serious eye irritation) | [1][3][4] |
| Target Organ Toxicity | Category 1 (H372: Causes damage to organs through prolonged or repeated exposure) | [1] |
| Incompatibilities | Strong oxidizing agents, bleach, strong acids, and alkalis. | [2][5][6] |
The most critical incompatibility to emphasize in a disposal context is with bleach (sodium hypochlorite) . Mixing guanidine-containing waste with bleach will generate toxic chlorine gas, a severe respiratory hazard.[7] This reaction underscores the absolute necessity of stringent waste segregation.
Part 2: Waste Characterization & Regulatory Compliance
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the responsibility for correctly identifying and managing hazardous waste lies with the generator—the laboratory that creates the waste.
Guanidine hydrochloride is not typically listed by name with a specific RCRA waste code (e.g., P-series or U-series).[8] However, due to its GHS classification for acute oral toxicity, it must be managed as a characteristic hazardous waste . Your institution's Environmental Health & Safety (EHS) office will provide specific guidance, but the default and safest assumption is to treat all this compound waste—including pure solid, solutions, and contaminated materials—as regulated hazardous waste.
Key Principle: Never discharge guanidine hydrochloride solutions down the drain.[4][6][9] This compound is harmful to aquatic life and such disposal violates environmental regulations.[5]
Part 3: Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for safely managing this compound waste from the point of generation to its final removal from your facility.
A. Immediate Spill & Emergency Procedures
Should a spill occur, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.
For Solid (Powder) Spills:
-
Alert Personnel: Immediately notify others in the area.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles with side shields, and nitrile gloves.[3][5] For large spills, a NIOSH-approved respirator may be necessary to prevent inhalation of dust.[2]
-
Prevent Dust Dispersion: Do NOT use a dry brush or compressed air.[1] Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.
-
Clean-Up: Carefully sweep up the material using a dustpan and brush or a vacuum cleaner fitted with a HEPA filter.[1] Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.
For Solution Spills:
-
Containment: If possible, contain the spill using an absorbent material like vermiculite, dry sand, or a commercial chemical spill kit.[9] Do not use combustible materials like sawdust.[9]
-
Absorption: Absorb the liquid and place the contaminated absorbent material into the designated hazardous waste container.
-
Decontaminate Area: Clean the spill area thoroughly following the decontamination protocol in Part 4.
B. Waste Segregation & Collection
Proper segregation is the cornerstone of safe chemical waste management.
-
Designate a Waste Stream: Establish a specific waste stream for "Guanidine Hydrochloride Waste." This prevents accidental mixing with incompatible chemicals.
-
Avoid Incompatibles: NEVER mix guanidine waste with bleach, strong oxidizing agents, or strong acids/bases in the same waste container.[6][7]
-
Collect All Forms of Waste: This includes:
-
Unused or expired solid this compound.
-
Aqueous solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, tubes, gloves, weighing paper).
-
Rinse water (rinsate) from decontaminating glassware (see Part 4).
-
C. Waste Container & Labeling
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof screw cap.[10] The original product container is an excellent choice for collecting waste.[10]
-
Label Immediately: As soon as the first drop of waste is added, the container must be labeled. Use your institution's official hazardous waste tag. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." List all other components of any solution.
-
The approximate concentration and volume/mass of the waste.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant/acute toxicity).[4]
-
The date the waste was first added to the container.
-
D. On-Site Accumulation and Final Disposal
-
Storage: Keep the waste container tightly sealed except when adding waste. Store it in a designated satellite accumulation area within your lab, away from incompatible materials.[5]
-
Arrange for Pickup: Once the container is full or you have finished the experimental series, contact your institution's EHS department to schedule a hazardous waste pickup. Do not transport the waste yourself. EHS professionals will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The ultimate disposal method for this type of nitrogenous organic waste is typically high-temperature incineration.[2]
Below is a workflow diagram summarizing the disposal decision process.
Caption: Disposal workflow for this compound waste.
Part 4: Decontamination of Labware & Surfaces
Properly cleaning contaminated glassware, equipment, and surfaces is essential to prevent cross-contamination and accidental exposure.
Protocol for Non-Disposable Items:
-
Initial Rinse: Carefully rinse the item with distilled water. This first rinsate is considered hazardous and must be collected in your designated guanidine hydrochloride hazardous waste container.
-
Washing: Wash the item thoroughly with a standard laboratory detergent and warm water.
-
Final Rinses: Rinse the item multiple times with distilled water. These subsequent rinses can typically be discarded down the drain, but consult your local EHS policy.
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent (like water) before it can be considered non-hazardous for recycling or disposal as regular trash.[10] The rinsate from the first rinse must be collected as hazardous waste.
By adhering to this comprehensive guide, you are not only complying with regulations but are actively participating in a culture of safety that protects you, your colleagues, and the environment.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Guanidine hydrochloride. Retrieved from [Link]
-
Charles River Laboratories. (2011, August 8). Guanidine Hydrochloride Material Safety Data Sheet (MSDS). Retrieved from [Link]
-
BioSpectra, Inc. (n.d.). Guanidine Hydrochloride 6M Solution Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Guanidine hydrochloride solution. Retrieved from [Link]
-
Bioshop Canada Inc. (n.d.). safety data sheet - guanidine hydrochloride. Retrieved from [Link]
-
University of California, Santa Barbara. (2021, March 22). Lessons Learned: Incompatible Chemicals Generate Chlorine Gas. Safety Services. Retrieved from [Link]
-
BioSpectra, Inc. (n.d.). Safety Data Sheet Guanidine Hydrochloride. Retrieved from [Link]
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- 6. carlroth.com:443 [carlroth.com:443]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
